molecular formula C14H19BrN4O9S B1678027 PR-104A CAS No. 680199-06-8

PR-104A

カタログ番号: B1678027
CAS番号: 680199-06-8
分子量: 499.29 g/mol
InChIキー: AZICEEZSDKZDHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PR-104A, also known as SN 27858, is the active alcohol metabolite of the phosphate proagent PR-104. It functions as a hypoxia-selective DNA cross-linking agent and cytotoxin, making it a valuable compound for investigating tumor biology and developing novel anticancer strategies. The core mechanism of action of this compound involves bioreductive activation. Under conditions of pathological hypoxia (pO₂ < 1 mmHg), this compound is metabolized by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to form the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These metabolites are reactive nitrogen mustards that induce cell death by forming DNA inter-strand crosslinks. A key feature of this compound is its additional, oxygen-independent activation pathway via the 2-electron reductase aldo-keto reductase 1C3 (AKR1C3). This dual activation mechanism allows for targeted cytotoxicity in both hypoxic tumor regions and tumors with high AKR1C3 expression. In preclinical research, this compound has demonstrated significant antitumor activity and is particularly useful for studying relapsed and refractory cancers. Its application is prominent in research on T-lineage acute lymphoblastic leukemia (T-ALL), where the hypoxic bone marrow microenvironment plays a critical role. Studies have also explored the efficacy of its parent compound, PR-104, in models of acute myeloid leukemia (AML) and hepatocellular carcinoma (HCC), both of which can exhibit high levels of hypoxia and AKR1C3 expression. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[N-(2-bromoethyl)-2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN4O9S/c1-29(26,27)28-7-5-17(4-2-15)13-11(14(21)16-3-6-20)8-10(18(22)23)9-12(13)19(24)25/h8-9,20H,2-7H2,1H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZICEEZSDKZDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680199-06-8
Record name PR-104A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0680199068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PR-104A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/397986RF9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PR-104A: A Hypoxia-Activated Prodrug for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action in Hypoxic Tumors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PR-104 is a novel hypoxia-activated prodrug that has demonstrated significant antitumor activity in preclinical models. As a phosphate ester "pre-prodrug," PR-104 is systemically converted to its active form, PR-104A. This guide delves into the core mechanism of action of this compound, focusing on its selective activation within the hypoxic microenvironment of solid tumors. We will explore the enzymatic pathways governing its reduction, the resulting DNA damage, and the cellular responses that ultimately lead to tumor cell death. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the key molecular and cellular events involved in the therapeutic action of this compound.

Introduction: The Challenge of Tumor Hypoxia and the Rationale for this compound

Solid tumors are characterized by regions of low oxygen tension, or hypoxia, which is associated with aggressive tumor phenotypes, resistance to conventional therapies, and poor patient prognosis.[1][2] Hypoxia-activated prodrugs (HAPs) are a class of therapeutic agents designed to exploit this unique feature of the tumor microenvironment. These compounds are relatively non-toxic in their prodrug form but are converted into potent cytotoxic agents by reductase enzymes that are active under hypoxic conditions.

PR-104 is a water-soluble phosphate ester that is rapidly hydrolyzed in vivo to the dinitrobenzamide nitrogen mustard, this compound.[3][4][5] this compound is designed to be selectively activated in hypoxic tumor cells, leading to the formation of DNA cross-linking metabolites that induce cell death.

Mechanism of Action: Bioactivation and Cytotoxicity

The cytotoxicity of this compound is primarily driven by its conversion to reactive metabolites that cause DNA damage. This bioactivation can occur through two distinct pathways: a hypoxia-dependent one-electron reduction and a hypoxia-independent two-electron reduction.

Hypoxia-Selective Activation: One-Electron Reduction

Under hypoxic conditions, this compound undergoes a one-electron reduction to form a nitro radical intermediate. This process is catalyzed by several diflavin oxidoreductases, with cytochrome P450 reductase (POR) being a major contributor. Other enzymes implicated in this pathway include methionine synthase reductase (MTRR), novel diflavin oxidoreductase 1 (NDOR1), and inducible nitric-oxide synthase (NOS2A).

In the absence of oxygen, this nitro radical is further reduced to the corresponding hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These metabolites are potent DNA cross-linking agents that induce both interstrand and intrastrand cross-links, leading to cell cycle arrest and apoptosis. The cytotoxicity of this compound is significantly increased, by 10- to 100-fold, under hypoxic conditions compared to aerobic conditions.

In the presence of oxygen, the nitro radical intermediate is rapidly oxidized back to the parent compound, this compound, thereby preventing the formation of the cytotoxic metabolites and conferring the hypoxia-selective nature of the drug.

Aerobic Activation: Two-Electron Reduction by AKR1C3

While primarily a hypoxia-activated prodrug, this compound can also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme. AKR1C3 catalyzes a two-electron reduction of this compound, directly forming the active metabolites PR-104H and PR-104M, bypassing the oxygen-sensitive nitro radical intermediate. This mechanism can contribute to the antitumor activity of PR-104 in tumors with high AKR1C3 expression, but it is also a source of potential off-target toxicity in normal tissues expressing this enzyme.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data regarding the cytotoxicity and metabolism of this compound from various preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Human Tumor Cell Lines

Cell LineTumor TypeHypoxic IC50 (µM)Aerobic IC50 (µM)Hypoxic Cytotoxicity Ratio (HCR) (Aerobic IC50 / Hypoxic IC50)Reference
SiHaCervical Carcinoma0.4545100
HT29Colon Carcinoma1.27260
H460Non-Small Cell Lung Cancer0.84860
Panc-01Pancreatic Carcinoma-->20
22RV1Prostate Carcinoma-->20
HCT116Colon Carcinoma0.231565
MDA-468Breast Carcinoma0.184.023
C33ACervical Carcinoma0.553.87

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data are presented as mean values from multiple experiments.

Table 2: Cellular Metabolism of this compound under Anoxic Conditions

Cell LineThis compound Concentration (µM)Incubation Time (min)PR-104H (pmol/10^6 cells)PR-104M (pmol/10^6 cells)Reference
SiHa100120160 ± 9140 ± 6
HCT116/WT10012056 ± 719 ± 4
HCT116/sPOR#6100120100 ± 8160 ± 10

Data represent the mean ± SEM of the concentration of this compound metabolites in cell suspensions under anoxic conditions.

Experimental Protocols: Key Methodologies

Detailed methodologies for the key experiments cited in this guide are provided below.

Clonogenic Survival Assay

This assay is used to determine the ability of single cells to proliferate and form colonies after treatment with this compound under normoxic and hypoxic conditions.

  • Cell Plating: Harvest exponentially growing cells and plate them in appropriate dilutions in 6-well plates. The number of cells plated is adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies (50-150) at the end of the experiment.

  • Hypoxic/Normoxic Incubation: Place the plates in a hypoxic chamber (<0.1% O₂) or a standard normoxic incubator (21% O₂) for a designated period before and during drug exposure.

  • Drug Treatment: Add varying concentrations of this compound to the cells and incubate for a specified duration (e.g., 4 hours).

  • Colony Formation: After drug exposure, replace the medium with fresh medium and return the plates to a normoxic incubator. Allow colonies to grow for 10-14 days.

  • Fixation and Staining: Fix the colonies with a solution of 6% glutaraldehyde and 0.5% crystal violet.

  • Colony Counting: Count colonies containing at least 50 cells. The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells plated, normalized to the plating efficiency of untreated control cells.

Alkaline Comet Assay for DNA Cross-linking

This assay is used to detect DNA interstrand cross-links induced by this compound metabolites.

  • Cell Treatment and Lysis: Treat cells with this compound under hypoxic or normoxic conditions. Embed the cells in low-melting-point agarose on a microscope slide and lyse them in a high-salt, detergent solution to form nucleoids.

  • Irradiation: Irradiate the slides on ice with a defined dose of γ-rays (e.g., 5 Gy) to induce random DNA strand breaks.

  • Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope.

  • Data Analysis: The extent of DNA migration (the "comet tail") is inversely proportional to the number of DNA cross-links. Quantify the tail moment using appropriate software. A reduction in the tail moment in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of DNA cross-links.

γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.

  • Cell Treatment and Fixation: Culture cells on coverslips, treat them with this compound, and then fix with 4% paraformaldehyde.

  • Permeabilization and Blocking: Permeabilize the cells with 0.2% Triton X-100 and block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis

This technique is used to identify and quantify this compound and its metabolites in biological samples.

  • Sample Preparation: Extract metabolites from cell pellets or plasma samples using a suitable solvent (e.g., acetonitrile/methanol/water mixture).

  • Chromatographic Separation: Separate the metabolites using a reverse-phase high-performance liquid chromatography (HPLC) column.

  • Mass Spectrometry Detection: Detect and quantify the eluted compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-fragment ion transitions are monitored for this compound, PR-104H, and PR-104M.

  • Quantification: Generate standard curves using authentic standards of this compound and its metabolites to quantify their concentrations in the samples.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key processes described in this guide.

Caption: Bioactivation pathway of this compound in hypoxic and aerobic tumor cells.

Experimental_Workflow cluster_assays Downstream Assays start Start: Human Tumor Cell Line treatment Treat with this compound start->treatment conditions Incubate under Normoxic (21% O2) and Hypoxic (<0.1% O2) Conditions treatment->conditions clonogenic Clonogenic Assay (Cell Survival) conditions->clonogenic comet Comet Assay (DNA Cross-links) conditions->comet gammaH2AX γH2AX Assay (DNA Double-Strand Breaks) conditions->gammaH2AX lcms LC-MS (Metabolite Quantification) conditions->lcms end End: Evaluate Hypoxia-Selective Cytotoxicity and Mechanism clonogenic->end comet->end gammaH2AX->end lcms->end

Caption: Experimental workflow for evaluating the hypoxia-selective activity of this compound.

DNA_Damage_Response PR104_Metabolites PR-104H / PR-104M DNA_ICL DNA Interstrand Cross-links (ICLs) PR104_Metabolites->DNA_ICL Replication_Fork_Stalling Replication Fork Stalling DNA_ICL->Replication_Fork_Stalling ERCC1_XPF ERCC1-XPF Endonuclease Replication_Fork_Stalling->ERCC1_XPF Recruitment ERCC1_XPF->DNA_ICL Unhooking DSB Double-Strand Break (DSB) Formation ERCC1_XPF->DSB HRR Homologous Recombination Repair (HRR) (e.g., RAD51, BRCA1/2) DSB->HRR Repair Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest HRR->Cell_Cycle_Arrest Successful Repair -> Resume Cycle Apoptosis Apoptosis HRR->Apoptosis Failed Repair -> Cell_Cycle_Arrest->Apoptosis Persistent Damage ->

Caption: DNA damage response pathway initiated by this compound-induced interstrand cross-links.

Conclusion

This compound is a promising hypoxia-activated prodrug that demonstrates potent and selective cytotoxicity towards hypoxic tumor cells. Its dual mechanism of activation, through both hypoxia-dependent and AKR1C3-mediated pathways, provides a rationale for its use in a range of tumor types. The formation of DNA cross-linking metabolites is the primary driver of its antitumor activity, and the cellular response to this DNA damage ultimately determines cell fate. A thorough understanding of the molecular and cellular mechanisms underlying the action of this compound is crucial for its continued clinical development and for the identification of predictive biomarkers to guide patient selection. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their efforts to advance this and other hypoxia-targeted cancer therapies.

References

PR-104A DNA cross-linking metabolites PR-104H and PR-104M

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the DNA Cross-linking Metabolites of PR-104A: PR-104H and PR-104M

Abstract

PR-104 is a hypoxia-activated prodrug that has demonstrated significant antitumor activity in preclinical and clinical studies.[1][2] It is a water-soluble phosphate ester ("pre-prodrug") that is rapidly hydrolyzed by systemic phosphatases in vivo to its more lipophilic alcohol derivative, this compound.[3][4] this compound is a dinitrobenzamide mustard that itself is a prodrug, requiring metabolic reduction to exert its cytotoxic effects.[5] Activation of this compound occurs via two principal pathways: a hypoxia-dependent one-electron reduction and a hypoxia-independent two-electron reduction. Both pathways lead to the formation of the highly cytotoxic, DNA cross-linking metabolites: the hydroxylamine PR-104H and the amine PR-104M. These reactive metabolites are responsible for the therapeutic effect of PR-104, inducing DNA interstrand cross-links (ICLs), which trigger cell cycle arrest and apoptosis. This guide provides a detailed overview of the activation mechanisms, quantitative data on cytotoxicity and metabolism, relevant experimental protocols, and the signaling pathways involved in the action of PR-104H and PR-104M.

Mechanism of Action and Bioactivation

The conversion of the inert pre-prodrug PR-104 into its active DNA-alkylating forms, PR-104H and PR-104M, is a multi-step process involving distinct enzymatic pathways that are differentially regulated by oxygen concentration and specific enzyme expression.

Conversion of PR-104 to this compound

Upon intravenous administration, the phosphate ester PR-104 is systemically and rapidly converted by ubiquitous phosphatases into its cognate alcohol, this compound. This initial step increases the lipophilicity of the compound, facilitating its diffusion across cell membranes into tumor tissues.

Reductive Activation of this compound

This compound undergoes nitroreduction to generate its active metabolites. This bioactivation can proceed through two distinct mechanisms:

  • Hypoxia-Activated Pathway (One-Electron Reduction): In the low-oxygen environment characteristic of solid tumors, this compound is activated by one-electron oxidoreductases. Key enzymes in this pathway include members of the diflavin reductase family, with cytochrome P450 reductase (POR) being a major contributor. This one-electron reduction generates a nitro radical anion. In the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent this compound, rendering the drug inactive and sparing healthy, normoxic tissues. However, under hypoxic conditions (pO₂ < 1 mmHg), the radical undergoes further reduction to form the active hydroxylamine (PR-104H) and amine (PR-104M) metabolites.

  • Aerobic Pathway (Two-Electron Reduction): Subsequent to its initial design as a hypoxia-activated prodrug, it was discovered that this compound can also be activated under aerobic (oxic) conditions. This oxygen-insensitive pathway is mediated by the aldo-keto reductase 1C3 (AKR1C3), an enzyme found to be overexpressed in a variety of human cancers, including certain leukemias and solid tumors like hepatocellular carcinoma. AKR1C3 catalyzes a direct two-electron reduction of this compound to its active metabolites, bypassing the oxygen-sensitive radical intermediate. This dual activation mechanism broadens the potential therapeutic window for PR-104.

DNA Cross-Linking by PR-104H and PR-104M

Both PR-104H and PR-104M are potent bifunctional alkylating agents (nitrogen mustards). They induce cell death primarily by forming DNA interstrand cross-links (ICLs). These lesions are highly toxic as they block DNA replication and transcription, leading to the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis. The formation of ICLs is considered the primary driver of PR-104's antitumor activity and serves as a key biomarker for drug efficacy.

Signaling Pathways and Activation Workflow

The bioactivation and mechanism of action of PR-104 and its metabolites can be visualized through the following pathways.

PR104_Activation_Pathway cluster_0 Systemic Circulation cluster_1 Tumor Cell cluster_2 Hypoxic Pathway PR104 PR-104 (Pre-prodrug) PR104A_circ This compound (Prodrug) PR104->PR104A_circ Phosphatases PR104A_cell This compound PR104A_circ->PR104A_cell Diffusion Metabolites PR-104H (Hydroxylamine) PR-104M (Amine) PR104A_cell->Metabolites 2e⁻ Reduction (AKR1C3) Radical Nitro Radical Anion PR104A_cell->Radical 1e⁻ Reduction (e.g., POR) Radical->PR104A_cell Oxygen (Re-oxidation) Radical->Metabolites Further Reduction

Caption: Bioactivation cascade of PR-104 to its active metabolites PR-104H and PR-104M.

DNA_Damage_Response Metabolites PR-104H & PR-104M DNA Nuclear DNA Metabolites->DNA Alkylation ICL DNA Interstrand Cross-links (ICLs) DNA->ICL DDR DNA Damage Response (e.g., γH2AX formation) ICL->DDR Arrest Cell Cycle Arrest DDR->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Cellular response pathway following exposure to PR-104H and PR-104M.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the metabolism and cytotoxicity of this compound and its derivatives from published literature.

Table 1: In Vitro Antiproliferative Activity of this compound and its Metabolites Cell lines were exposed to drugs for 4 hours under aerobic conditions. IC₅₀ values represent the concentration required to inhibit cell proliferation by 50%.

Cell LineCancer TypeThis compound IC₅₀ (µM)PR-104H IC₅₀ (µM)PR-104M IC₅₀ (µM)
HepG2Hepatocellular Carcinoma2.5 ± 0.30.22 ± 0.030.14 ± 0.02
PLC/PRF/5Hepatocellular Carcinoma1.8 ± 0.20.13 ± 0.010.12 ± 0.02
SNU-398Hepatocellular Carcinoma1.5 ± 0.20.15 ± 0.020.11 ± 0.01
Hep3BHepatocellular Carcinoma19 ± 20.20 ± 0.040.12 ± 0.01
A549Non-Small Cell Lung Cancer~2.5 (Anomalously High Toxicity)~0.1Not Reported
H460Non-Small Cell Lung Cancer~1.5 (Anomalously High Toxicity)~0.08Not Reported
SiHaCervical Cancer~3.0 (Anomalously High Toxicity)~0.15Not Reported
HT29Colorectal Carcinoma~4.0 (Anomalously High Toxicity)~0.2Not Reported

Data compiled from Guise et al., 2014 and Guise et al., 2010. The "anomalously high toxicity" for this compound in certain cell lines is attributed to high rates of aerobic reduction by AKR1C3.

Table 2: Metabolism of this compound to PR-104H and PR-104M Metabolite levels were quantified by LC-MS/MS after a 1-hour exposure to 100 µM this compound.

Cell LineTotal Metabolites (PR-104H + PR-104M) (pmol/10⁵ cells)Hypoxia/Aerobia Ratio
Anoxic Aerobic
HepG2230 ± 3025 ± 4
PLC/PRF/51100 ± 10041 ± 5
SNU-3981350 ± 15040 ± 6
Hep3B1250 ± 1205 ± 1
SiHa1050 ± 50300 ± 20
HCT116280 ± 3010 ± 2

Data compiled from Guise et al., 2014 and other sources. The ratio highlights the preferential activation under hypoxic conditions, although significant aerobic metabolism is observed in some lines (e.g., SiHa).

Experimental Protocols

Detailed methodologies are crucial for the study of this compound and its metabolites. Below are summarized protocols for key experiments.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 In Vitro / In Vivo Model cluster_1 Treatment cluster_2 Sample Processing cluster_3 Analysis CellCulture Cell Culture (Monolayer or Spheroids) Exposure Expose to this compound (Aerobic or Hypoxic) CellCulture->Exposure Xenograft Tumor Xenograft Model Xenograft->Exposure Harvest Harvest Cells / Excise Tumor Exposure->Harvest Clonogenic Clonogenic/Proliferation Assay (Determine Cytotoxicity) Exposure->Clonogenic Extraction Methanol or SPE Extraction (for Metabolites) DNA Extraction Harvest->Extraction LCMS LC-MS/MS Analysis (Quantify PR-104H/M) Extraction->LCMS Comet Alkaline Comet Assay (Detect ICLs) Extraction->Comet Blot Western Blot (AKR1C3, POR levels) Extraction->Blot

Caption: General experimental workflow for studying this compound metabolism and activity.
In Vitro Cytotoxicity Assay

  • Cell Seeding: Plate human tumor cells in 96-well or 6-well plates at a density that allows for logarithmic growth over the assay period.

  • Drug Exposure: After allowing cells to attach (typically 24 hours), expose them to a serial dilution of this compound, PR-104H, or PR-104M. For hypoxic studies, place plates in a hypoxic chamber (e.g., <0.1% O₂) for the duration of the exposure (typically 2-4 hours).

  • Drug Removal: Wash cells with fresh medium to remove the drug.

  • Incubation: Incubate plates for 4-6 days under standard aerobic conditions until colonies or a confluent monolayer forms in control wells.

  • Quantification:

    • Clonogenic Assay: Fix and stain colonies with crystal violet. Count colonies containing >50 cells.

    • Proliferation Assay (e.g., Sulforhodamine B or DIMSCAN): Fix cells and stain with an appropriate dye that binds to total protein. Measure absorbance or fluorescence.

  • Data Analysis: Calculate the surviving fraction relative to untreated controls and plot against drug concentration to determine the IC₅₀ value.

Quantification of PR-104H and PR-104M by LC-MS/MS
  • Cell Culture and Treatment: Grow cells to ~80% confluency. Treat with this compound (e.g., 100 µM) for a defined period (e.g., 1 hour) under aerobic or anoxic conditions.

  • Sample Harvesting: Place plates on ice, aspirate the medium, and wash cells with ice-cold PBS.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) containing an appropriate internal standard. Scrape cells, collect the lysate, and centrifuge to pellet protein and debris.

  • Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: Use a C18 reversed-phase column with a gradient elution.

    • Mass Spectrometry: Operate in positive ion mode using selected reaction monitoring (SRM) to specifically detect and quantify the parent and fragment ions for this compound, PR-104H, and PR-104M.

  • Quantification: Generate a standard curve with known concentrations of each analyte to calculate the amount of each metabolite in the samples, typically normalized to cell number or protein content.

DNA Interstrand Cross-Link (ICL) Detection by Alkaline Comet Assay
  • Treatment and Harvesting: Treat cells with this compound as described above. Harvest cells by trypsinization.

  • Embedding: Mix a suspension of single cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse slides in a high-salt alkaline lysis solution to digest membranes and proteins, leaving behind nuclear DNA (nucleoids).

  • Electrophoresis: Place slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and separate strands. Apply an electric field. DNA with breaks and cross-links will migrate differently. ICLs retard DNA migration.

  • Detection: To specifically measure ICLs, an irradiating step (e.g., gamma or X-rays) is included before electrophoresis to introduce a known number of random breaks. Cross-linked DNA will migrate slower than irradiated control DNA.

  • Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green). Capture images using a fluorescence microscope and analyze with appropriate software to measure the "tail moment," which is inversely proportional to the frequency of ICLs.

Conclusion

The DNA cross-linking metabolites PR-104H and PR-104M are the ultimate effectors of the hypoxia-activated prodrug PR-104. Their formation is uniquely driven by both tumor hypoxia, via one-electron reductases like POR, and by the expression of AKR1C3 in an oxygen-independent manner. This dual activation mechanism allows for targeting a broader range of tumor microenvironments. The primary mechanism of cytotoxicity is the induction of DNA interstrand cross-links, a highly lethal form of DNA damage. The quantification of PR-104H and PR-104M, along with the measurement of ICLs, serves as a critical pharmacodynamic biomarker for assessing drug activation and predicting therapeutic response. Understanding these technical details is essential for researchers and drug developers working to optimize the clinical application of PR-104 and design next-generation bioreductive prodrugs.

References

The Crucial Role of Aldo-Keto Reductase 1C3 in the Aerobic Activation of the Bioreductive Prodrug PR-104A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pivotal role of aldo-keto reductase 1C3 (AKR1C3) in the activation of the dinitrobenzamide mustard prodrug, PR-104A. Traditionally, this compound was designed as a hypoxia-activated agent, undergoing one-electron reduction in oxygen-deficient tumor environments. However, substantial evidence has revealed a critical oxygen-independent activation pathway mediated by AKR1C3, a discovery with significant implications for the clinical development and patient selection for PR-104 and similar agents.

The Dual-Activation Mechanism of this compound

PR-104 is a phosphate ester pre-prodrug that is rapidly converted in vivo to its active form, this compound.[1][2] this compound is a dinitrobenzamide mustard designed to be selectively activated in the hypoxic cores of solid tumors.[1][3] This hypoxia-selective activation occurs through a one-electron reduction, primarily catalyzed by cytochrome P450 reductase (POR), to form DNA cross-linking hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[3] This process is inhibited by the presence of oxygen, which re-oxidizes the initial nitro radical.

However, a significant breakthrough in understanding this compound's mechanism of action was the discovery of an aerobic, or oxygen-insensitive, activation pathway. Certain tumor cell lines demonstrated the ability to activate this compound even in the presence of normal oxygen levels, suggesting the involvement of a different enzymatic system. Microarray analysis and subsequent functional studies identified aldo-keto reductase 1C3 (AKR1C3) as the key enzyme responsible for this aerobic activation. AKR1C3 catalyzes a two-electron reduction of this compound, bypassing the oxygen-sensitive radical intermediate and directly generating the same cytotoxic metabolites.

This dual mechanism of activation implies that the anti-tumor efficacy of PR-104 may be determined by both the extent of tumor hypoxia and the expression level of AKR1C3.

AKR1C3-Mediated Activation Pathway

The activation of this compound by AKR1C3 is a critical pathway for its cytotoxic effects in tumors with high AKR1C3 expression, independent of their oxygenation status. The following diagram illustrates this biochemical conversion.

AKR1C3_Activation_Pathway cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment (Aerobic) cluster_2 Cellular Effect PR104 PR-104 (Pre-prodrug) PR104A This compound (Prodrug) PR104->PR104A Phosphatases NADP NADP+ Metabolites PR-104H / PR-104M (Active Metabolites) PR104A->Metabolites Two-electron reduction AKR1C3 AKR1C3 NADPH NADPH NADPH->PR104A Cofactor DNA_Damage DNA Cross-linking & Cell Death Metabolites->DNA_Damage

Caption: Biochemical pathway of this compound activation by AKR1C3.

Quantitative Analysis of AKR1C3-Mediated this compound Activation

The enzymatic efficiency of AKR1C3 in metabolizing this compound and the resulting cellular sensitivity have been quantified in several studies.

Table 1: Enzyme Kinetics of Recombinant Human AKR1C3 with this compound
ParameterValueReference
Apparent Km20.6 ± 2.6 µmol/L
Apparent Kcat0.800 ± 0.025 min-1
Table 2: Cellular Sensitivity to this compound in Relation to AKR1C3 Expression
Cell LineAKR1C3 ExpressionAerobic IC50 (µM) for this compoundReference
HCT116Negative>100
HCT116-AKR1C3Overexpressing~2
SiHaPositive~10
H460Positive~7
A549PositiveNot specified
22Rv1PositiveNot specified

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon the research in this field.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the role of AKR1C3 in this compound activation.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Cell Line Panel (Varying AKR1C3 Expression) B Western Blot for AKR1C3 Expression A->B C AKR1C3 Activity Assay (e.g., Coumberone) A->C D Cytotoxicity Assay (IC50) Aerobic vs. Hypoxic A->D E LC/MS/MS Analysis of This compound Metabolites D->E F Xenograft Tumor Models (AKR1C3+ vs. AKR1C3-) G PR-104 Treatment F->G H Tumor Growth Inhibition Measurement G->H I Ex Vivo Clonogenic Assay G->I

Caption: A typical experimental workflow for studying AKR1C3 and this compound.

Western Immunoblot Analysis for AKR1C3
  • Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% or 12% SDS-polyacrylamide gel.

  • Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for human AKR1C3.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

Aerobic and Hypoxic Cytotoxicity Assays (Clonogenic Assay)
  • Cell Seeding: Cells are seeded into 6-well plates at a density that allows for the formation of 50-100 colonies per well.

  • Drug Exposure: The following day, cells are exposed to a range of concentrations of this compound for a specified duration (e.g., 1-4 hours).

  • Hypoxic Conditions: For hypoxic experiments, cells are placed in a hypoxic chamber with a gas mixture of 5% CO2, and the balance N2 to achieve <0.1% O2.

  • Colony Formation: After drug exposure, the drug-containing medium is removed, cells are washed, and fresh medium is added. Plates are incubated for 7-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing ≥50 cells are counted.

  • Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies in the treated wells to the number of colonies in the untreated control wells. IC50 values are determined by non-linear regression analysis.

LC/MS/MS Assay for this compound Metabolites
  • Sample Preparation: Cells are incubated with this compound under aerobic conditions. At various time points, the cells and media are collected and subjected to protein precipitation with acetonitrile.

  • Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 HPLC column. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate this compound, PR-104H, and PR-104M.

  • Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify the parent drug and its metabolites.

In Vivo Antitumor Activity in Human Tumor Xenografts
  • Tumor Implantation: Human tumor cells (e.g., AKR1C3-positive and AKR1C3-negative lines) are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth and Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. PR-104 is administered, typically via intraperitoneal injection.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth delay is a key endpoint.

  • Ex Vivo Clonogenic Assay: At the end of the study, tumors can be excised, disaggregated into single-cell suspensions, and plated for a clonogenic assay to determine the surviving fraction of tumor cells.

Regulation of AKR1C3 Expression

The expression of AKR1C3 is not uniform across all tumors and is subject to regulation by cellular signaling pathways. The Keap1-Nrf2 pathway, a key regulator of the antioxidant response, has been shown to influence AKR1C3 expression. Knockdown of Keap1 (a negative regulator of Nrf2) or activation of Nrf2 can lead to increased AKR1C3 expression, while knockdown of Nrf2 can suppress its expression. This regulatory mechanism adds another layer of complexity to the prediction of tumor response to this compound.

Clinical Implications and Future Directions

The discovery of AKR1C3 as a key determinant of this compound activity under aerobic conditions has profound implications for the clinical development of this and other bioreductive drugs.

  • Patient Selection: AKR1C3 expression level in tumors could serve as a predictive biomarker to identify patients most likely to respond to PR-104 therapy, regardless of tumor hypoxia.

  • Therapeutic Window: High AKR1C3 expression in certain normal tissues may contribute to off-target toxicity, potentially narrowing the therapeutic window.

  • Development of Novel Prodrugs: This knowledge has spurred the development of new prodrugs designed to be selectively activated by AKR1C3, such as AST-3424/OBI-3424, or analogues of PR-104 that are resistant to AKR1C3 metabolism to restore tumor selectivity based on hypoxia.

References

PR-104A: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-104A is the active alcohol metabolite of the phosphate ester "pre-prodrug" PR-104. It is a hypoxia-activated prodrug that has been investigated for its potential as an anti-cancer agent. This compound is designed to be selectively activated in the hypoxic microenvironment of solid tumors, leading to the formation of potent DNA cross-linking agents and subsequent cell death. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to this compound.

Chemical Structure and Properties

This compound, also known as SN 27858, is a dinitrobenzamide mustard. It is formed in vivo by the rapid hydrolysis of the phosphate group from its precursor, PR-104, by systemic phosphatases.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-({2-[(2-Bromoethyl)(2-(methanesulfonyloxy)ethyl)amino]-3,5-dinitrophenyl}formamido)ethanol
CAS Number 680199-06-8[1]
Synonyms SN 27858[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C14H19BrN4O9SCalculated
Molecular Weight 499.29 g/mol Calculated
Solubility Soluble in DMSO[1]

Mechanism of Action

The cytotoxicity of this compound is dependent on its metabolic activation to DNA-alkylating species. This activation can occur through two distinct pathways:

  • Hypoxia-Selective One-Electron Reduction: In the low-oxygen environment characteristic of solid tumors, this compound undergoes one-electron reduction, primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR). This reduction forms a nitro radical anion, which is typically rapidly re-oxidized back to the parent compound in the presence of oxygen. However, under hypoxic conditions, further reduction leads to the formation of the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These metabolites are potent nitrogen mustards that can form interstrand DNA cross-links.

  • Aerobic Two-Electron Reduction by AKR1C3: this compound can also be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3). This enzyme catalyzes the two-electron reduction of a nitro group to a hydroxylamine, bypassing the oxygen-sensitive nitro radical intermediate. This aerobic activation pathway can contribute to the drug's activity in tumors with high AKR1C3 expression but can also lead to off-target toxicity in normal tissues expressing this enzyme, such as the bone marrow.

The resulting DNA interstrand cross-links are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

PR104A_Activation This compound Metabolic Activation Pathway cluster_systemic Systemic Circulation cluster_cell Tumor Cell PR104 PR-104 (Pre-prodrug) PR104A This compound (Alcohol Prodrug) PR104->PR104A Phosphatases PR104H_M PR-104H (Hydroxylamine) PR-104M (Amine) (Active Metabolites) PR104A->PR104H_M Reduction DNA_crosslink DNA Interstrand Cross-links PR104H_M->DNA_crosslink Alkylation Cell_death Cell Cycle Arrest & Apoptosis DNA_crosslink->Cell_death hypoxia Hypoxia (One-electron reduction via POR) hypoxia->PR104A AKR1C3 AKR1C3 (Two-electron reduction) AKR1C3->PR104A DNA_Damage_Response DNA Damage Response to this compound-induced Cross-links PR104A_metabolites PR-104H / PR-104M ICL DNA Interstrand Cross-link PR104A_metabolites->ICL DDR_activation DDR Activation (e.g., FA pathway) ICL->DDR_activation DSB_formation Replication Fork Collapse & DSB Formation DDR_activation->DSB_formation gammaH2AX γH2AX Foci Formation DSB_formation->gammaH2AX HR_repair Homologous Recombination Repair DSB_formation->HR_repair Cell_cycle_arrest Cell Cycle Arrest HR_repair->Cell_cycle_arrest If successful Repair_failure Repair Failure HR_repair->Repair_failure If unsuccessful Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Repair_failure->Apoptosis Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_assays Downstream Assays start Start cell_culture Cell Culture start->cell_culture treatment Treatment with this compound (Aerobic/Hypoxic) cell_culture->treatment clonogenic Clonogenic Assay treatment->clonogenic lcms LC-MS/MS Analysis of Metabolites treatment->lcms gammaH2AX γH2AX Staining treatment->gammaH2AX data_analysis Data Analysis clonogenic->data_analysis lcms->data_analysis gammaH2AX->data_analysis end End data_analysis->end

References

The In Vivo Conversion of PR-104 to PR-104A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo conversion of the pre-prodrug PR-104 to its active form, PR-104A, and its subsequent metabolic activation. PR-104 is a hypoxia-activated prodrug that has been investigated for its potential as an anti-cancer agent. Its efficacy relies on its selective activation within the hypoxic microenvironment of solid tumors.

Core Conversion Pathway: From PR-104 to Active Metabolites

PR-104 is a water-soluble phosphate ester that is designed to be rapidly converted in the body into the more lipophilic and cell-permeable alcohol, this compound. This conversion is a critical first step for the drug's activity.

Dephosphorylation of PR-104 to this compound

Upon intravenous administration, PR-104 is rapidly hydrolyzed by systemic phosphatases, removing the phosphate group to yield this compound.[1][2][3] This conversion is generally efficient and occurs throughout the circulation.

Reductive Activation of this compound

This compound is a dinitrobenzamide mustard that requires bioreductive activation to exert its cytotoxic effects.[4][5] This activation proceeds via two primary pathways, one dependent on and one independent of oxygen levels.

In the hypoxic regions of tumors, this compound undergoes one-electron reduction to form a nitro radical anion intermediate. This radical can then be further reduced to the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These active metabolites are potent DNA cross-linking agents that lead to cell cycle arrest and apoptosis. The key enzyme implicated in this one-electron reduction is cytochrome P450 oxidoreductase (POR). In the presence of oxygen, the nitro radical is rapidly re-oxidized back to the parent this compound, thus limiting the activation to hypoxic tissues.

An alternative, "off-target" activation pathway for this compound exists that is independent of oxygen concentration. This pathway involves the two-electron reduction of this compound, catalyzed by the enzyme aldo-keto reductase 1C3 (AKR1C3). This direct reduction bypasses the oxygen-sensitive nitro radical intermediate, leading to the formation of the same cytotoxic metabolites (PR-104H and PR-104M) in both aerobic and hypoxic conditions. The expression of AKR1C3 in certain normal tissues, such as the bone marrow, can lead to dose-limiting toxicities.

Quantitative Data on this compound Activation

The following tables summarize key quantitative data related to the activation of this compound.

ParameterValueEnzymeConditionsReference
Km 20.6 ± 2.6 µmol/LRecombinant human AKR1C3Aerobic
kcat 0.800 ± 0.025 min-1Recombinant human AKR1C3Aerobic
Table 1: Michaelis-Menten kinetics of this compound reduction by AKR1C3.
Cell LineAerobic IC50 (µM)Hypoxic IC50 (µM)Hypoxic Cytotoxicity Ratio (HCR)Reference
SiHa>5004.3>116
HT29>50018>28
H4604101041
HCT1162807.836
A5491.80.1512
Table 2: In vitro cytotoxicity of this compound in various human tumor cell lines under aerobic and hypoxic conditions (4-hour exposure). The Hypoxic Cytotoxicity Ratio (HCR) is calculated as the ratio of the aerobic IC50 to the hypoxic IC50.

Experimental Protocols

This section details the methodologies for key experiments used to study the conversion and activation of PR-104.

Cell Culture and Cytotoxicity Assays
  • Cell Lines and Culture: Human tumor cell lines (e.g., HCT116, A549, SiHa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Hypoxic Conditions: To achieve hypoxia, cells are placed in a hypoxic chamber with a controlled gas mixture (e.g., 5% CO2, 10% H2, and balance N2) or in a sealed anaerobic jar with a gas-generating system. Oxygen levels are monitored to ensure they are below 0.1%.

  • Clonogenic Survival Assay:

    • Cells are seeded into 6-well plates at a density that will yield approximately 50-100 colonies per well.

    • After allowing the cells to attach, they are exposed to varying concentrations of this compound under either aerobic or hypoxic conditions for a specified duration (e.g., 2-4 hours).

    • The drug-containing medium is then removed, and the cells are washed with phosphate-buffered saline (PBS) and incubated in fresh medium for 7-14 days to allow for colony formation.

    • Colonies are fixed with a mixture of methanol and acetic acid and stained with crystal violet.

    • Colonies containing 50 or more cells are counted, and the surviving fraction is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits cell survival by 50%, is then determined.

Quantification of this compound and its Metabolites by LC/MS/MS
  • Sample Preparation:

    • Cells are cultured and treated with this compound as described above.

    • Following treatment, the cells are washed with ice-cold PBS and harvested.

    • Cell pellets are lysed, and proteins are precipitated using a solvent like acetonitrile.

    • The supernatant containing the analytes (this compound, PR-104H, PR-104M) is collected, and an internal standard is added.

  • LC/MS/MS Analysis:

    • The samples are injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Chromatographic separation is typically achieved on a C18 reverse-phase column.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of this compound and its metabolites.

    • Standard curves are generated using known concentrations of the compounds to allow for accurate quantification in the experimental samples.

Western Blot Analysis for Enzyme Expression
  • Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The protein concentration is determined using a Bradford or BCA protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for the enzymes of interest (e.g., AKR1C3, POR) and a loading control (e.g., β-actin).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

PR104_Conversion_Pathway cluster_systemic Systemic Circulation cluster_cell Tumor Cell PR104 PR-104 (Pre-prodrug) PR104A This compound (Prodrug) PR104->PR104A Phosphatases PR104A_cell This compound Nitro_Radical Nitro Radical Intermediate PR104A_cell->Nitro_Radical One-electron reductases (e.g., POR) (Hypoxia) Metabolites PR-104H / PR-104M (Active Metabolites) PR104A_cell->Metabolites Two-electron reductase (AKR1C3) (Aerobic/Hypoxic) Nitro_Radical->PR104A_cell Re-oxidation (Normoxia) Nitro_Radical->Metabolites Further Reduction (Hypoxia) DNA_damage DNA Cross-linking & Cell Death Metabolites->DNA_damage Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis start Seed Cells treat_aerobic Treat with this compound (Aerobic) start->treat_aerobic treat_hypoxic Treat with this compound (Hypoxic) start->treat_hypoxic western Western Blot for Enzyme Expression start->western Untreated Cells clonogenic Clonogenic Survival Assay treat_aerobic->clonogenic lcms LC/MS/MS for Metabolite Quantification treat_aerobic->lcms treat_hypoxic->clonogenic treat_hypoxic->lcms Signaling_Pathway cluster_regulation Regulation of AKR1C3 Expression Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1 Keap1 Keap1->Nrf2 Inhibition AKR1C3_gene AKR1C3 Gene ARE->AKR1C3_gene Promotes Transcription AKR1C3_protein AKR1C3 Protein AKR1C3_gene->AKR1C3_protein Translation

References

The Pharmacokinetics and Bioavailability of PR-104A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

PR-104 is a hypoxia-activated prodrug that has been investigated for its potential as an anti-cancer agent. Its active form, PR-104A, is a dinitrobenzamide mustard that acts as a DNA cross-linking agent. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of this compound, drawing from preclinical and clinical studies.

Pharmacokinetic Profile of this compound

PR-104 is a phosphate ester "pre-prodrug" that is designed to be rapidly and systemically converted to its active alcohol form, this compound, by phosphatases in the body.[1][2] This conversion is highly efficient.[3] this compound is then further metabolized to reactive nitrogen mustard DNA cross-linking agents, primarily in hypoxic tissues found in solid tumors.[1]

The pharmacokinetic properties of this compound have been studied in various species, including mice, rats, dogs, and humans. A two-compartment model has been used to describe the disposition of PR-104 and this compound in all four species.[4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from published studies.

Table 1: Human Pharmacokinetic Parameters of this compound

ParameterValueStudy PopulationDosing ScheduleSource
Unbound Clearance211 L/h/70 kgHumansIntravenous (IV)
Steady State Unbound Volume105 L/70 kgHumansIntravenous (IV)
Cmax (at 675 mg/m²)9.91 ± 2.61 µg/mLSolid Tumor PatientsWeekly 1-hour IV infusion
AUC₀-inf (at 675 mg/m²)11.09 ± 3.05 µg·h/mLSolid Tumor PatientsWeekly 1-hour IV infusion
Mean Clearance (PR-104)127 L/h-m² (SD 99 L/h-m²)Leukemia PatientsNot specified

Table 2: Comparative Unbound this compound Clearance Across Species

SpeciesSize Equivalent Unbound Clearance (relative to humans)Source
Dogs2.5 times faster
Rats0.78 times slower
Mice0.63 times slower

These species-specific differences in clearance may be attributed to variations in this compound O-glucuronidation. In patients with advanced hepatocellular carcinoma, a low clearance of this compound was observed, potentially due to compromised hepatic metabolism via glucuronidation.

Bioavailability

PR-104 is administered intravenously, and therefore its bioavailability is considered to be 100%. The key aspect of its delivery is the rapid and efficient conversion to the active metabolite, this compound. Studies have consistently shown that PR-104 is rapidly hydrolyzed in vivo to this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols are not fully available in the cited literature. However, the general methodologies employed in the pharmacokinetic studies are described.

General Pharmacokinetic Analysis Protocol:

  • Drug Administration: PR-104 is administered as a 1-hour intravenous infusion to patients.

  • Sample Collection: Plasma samples are collected at various time points following administration.

  • Bioanalysis: Plasma concentrations of PR-104, this compound, and its metabolites (PR-104H, PR-104M, and PR-104G) are determined using liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Modeling: A compartmental model, typically a two-compartment model, is used to fit the plasma concentration-time data and estimate pharmacokinetic parameters.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves its metabolic activation to cytotoxic agents. This process is central to its therapeutic effect and is depicted in the following diagrams.

PR104_Activation_Pathway cluster_systemic Systemic Circulation cluster_tumor Tumor Cell PR104 PR-104 (Pre-prodrug) PR104A This compound (Active Prodrug) PR104->PR104A Systemic Phosphatases PR104A_cell This compound PR104A->PR104A_cell Diffusion PR104H_M PR-104H / PR-104M (Cytotoxic Metabolites) PR104A_cell->PR104H_M Nitroreduction (Hypoxia) DNA_crosslinking DNA Cross-linking PR104H_M->DNA_crosslinking

Caption: Metabolic activation pathway of PR-104 to its cytotoxic form, this compound, and subsequent activation in hypoxic tumor cells.

Under hypoxic conditions, this compound is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, to form the hydroxylamine (PR-104H) and amine (PR-104M) DNA cross-linking agents. An alternative, oxygen-independent activation pathway exists through the aldo-keto reductase 1C3 (AKR1C3) enzyme.

Experimental_Workflow start Patient with Solid Tumor dosing Administer PR-104 (IV Infusion) start->dosing sampling Collect Plasma Samples (Time course) dosing->sampling analysis LC-MS Analysis (Quantify this compound & Metabolites) sampling->analysis modeling Pharmacokinetic Modeling (e.g., 2-compartment model) analysis->modeling results Determine PK Parameters (Clearance, Vd, Cmax, AUC) modeling->results

References

The Bystander Effect of PR-104A Metabolites in Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bystander effect mediated by the metabolites of the hypoxia-activated prodrug, PR-104A. We will delve into the core mechanisms, present quantitative data from key studies, detail experimental protocols, and visualize the underlying pathways and workflows.

Executive Summary

PR-104 is a phosphate ester "pre-prodrug" that undergoes rapid in vivo conversion to its active form, this compound.[1][2] This dinitrobenzamide mustard was designed to exploit the hypoxic microenvironment characteristic of solid tumors.[1][2] Under low-oxygen conditions, this compound is metabolized into potent DNA cross-linking agents, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[3] A crucial aspect of this compound's therapeutic potential lies in the ability of these cytotoxic metabolites to diffuse from the hypoxic cells where they are formed and kill adjacent, better-oxygenated tumor cells. This phenomenon, known as the bystander effect, can overcome the spatial heterogeneity of prodrug activation within a tumor. This guide will provide a detailed overview of the scientific principles and experimental evidence underpinning the bystander effect of this compound metabolites.

Mechanism of Action and Metabolite-Mediated Bystander Effect

The activation of this compound and the subsequent bystander effect is a multi-step process involving enzymatic reduction and metabolite diffusion.

2.1 Hypoxia-Selective Activation:

The primary mechanism of this compound activation is a one-electron reduction of one of its nitro groups, a process that is highly favored under hypoxic conditions. This reduction is catalyzed by one-electron reductases, with cytochrome P450 oxidoreductase (POR) being a key enzyme. The resulting nitro radical anion is unstable. In the presence of oxygen, it is rapidly back-oxidized to the parent compound, thus sparing healthy, well-oxygenated tissues. In the absence of sufficient oxygen, the radical undergoes further reduction to form the cytotoxic hydroxylamine (PR-104H) and subsequently the amine (PR-104M) metabolites.

2.2 AKR1C3-Mediated Aerobic Activation:

An alternative, oxygen-insensitive pathway for this compound activation exists in cells expressing the aldo-keto reductase 1C3 (AKR1C3) enzyme. AKR1C3 catalyzes a two-electron reduction of this compound, directly forming the same cytotoxic metabolites (PR-104H and PR-104M) without forming an oxygen-sensitive intermediate. While this can enhance anti-tumor activity in AKR1C3-positive tumors, it can also lead to "off-target" toxicity in normal tissues that express this enzyme, such as hematopoietic progenitor cells.

2.3 The Bystander Effect:

Both PR-104H and PR-104M are DNA cross-linking agents that are significantly more cytotoxic than the parent compound, this compound. Crucially, these metabolites are capable of diffusing out of the cells in which they are formed. This allows them to travel through the tumor microenvironment and exert their cytotoxic effects on neighboring cells, including those in more oxygenated regions that are incapable of activating this compound themselves. More recent studies have also identified more stable and lipophilic dichloro mustards, formed from the reaction of PR-104H with chloride ions, as potent mediators of the bystander effect with greater tissue diffusion distances. This bystander killing is a critical component of PR-104's overall anti-tumor activity, as it helps to overcome the heterogeneous nature of tumor hypoxia and reductase expression.

Quantitative Data on the this compound Bystander Effect

The contribution of the bystander effect to the overall efficacy of PR-104 has been quantified in several studies. The following tables summarize key quantitative findings.

ParameterCell LineConditionValueReference
Contribution of Bystander Effect to PR-104 ActivitySiHa TumorsIn vivo~30%
Contribution of Bystander Effect to PR-104 ActivityHCT116 TumorsIn vivo~50%
Increase in this compound Cytotoxicity10 Human Tumor Cell LinesHypoxia vs. Aerobia (in vitro)10- to 100-fold
MetaboliteCell LineConditionIntracellular/Extracellular Ratio (Ci/Ce) at Steady StateReference
PR-104HSiHaAnoxia56 ± 7
PR-104MSiHaAnoxia19 ± 4
PR-104HHCT116/WTAnoxia160 ± 9
PR-104MHCT116/WTAnoxia140 ± 6
PR-104HHCT116/sPOR#6Anoxia100 ± 8
PR-104MHCT116/sPOR#6Anoxia160 ± 10

Experimental Protocols

The study of the this compound bystander effect has employed a range of in vitro and in vivo methodologies. Below are detailed descriptions of key experimental protocols.

4.1 Multicellular Layer (MCL) Cultures for Diffusion Measurement:

This method is used to determine the diffusion coefficients of this compound and its metabolites through a tissue-like environment.

  • Cell Culture: Tumor cells (e.g., SiHa, HCT116) are grown to confluence on a microporous membrane support.

  • Drug Exposure: The MCL is placed in a chamber where the apical side is exposed to medium containing this compound under anoxic conditions.

  • Sample Collection: At various time points, samples are collected from the basolateral chamber.

  • Analysis: The concentrations of this compound and its metabolites (PR-104H, PR-104M) in the collected samples are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Modeling: The diffusion coefficients are calculated by fitting the concentration-time data to a mathematical model of diffusion.

4.2 Co-culture Spheroid Bystander Assay:

This assay directly visualizes and quantifies the killing of "target" cells by metabolites produced by "activator" cells.

  • Cell Line Engineering:

    • "Activator" cells are created by overexpressing a prodrug-activating reductase (e.g., P450 oxidoreductase) and a fluorescent marker (e.g., Green Fluorescent Protein).

    • "Target" cells are reductase-deficient and express a different fluorescent marker (e.g., Red Fluorescent Protein).

  • Spheroid Formation: Activator and target cells are co-cultured in specific ratios in non-adherent plates to form 3D multicellular spheroids.

  • Prodrug Treatment: Spheroids are exposed to this compound under anoxic conditions for a defined period.

  • Cell Viability Assessment:

    • Spheroids are dissociated into single-cell suspensions.

    • The number of surviving activator and target cells is quantified by flow cytometry, based on their distinct fluorescence.

    • Alternatively, clonogenic assays can be performed by plating the dissociated cells in selective media to determine the surviving fraction of each cell type.

4.3 In Vivo Tumor Xenograft Models:

These models are used to assess the contribution of the bystander effect to the anti-tumor activity of PR-104 in a living organism.

  • Tumor Implantation: Human tumor cell lines (e.g., SiHa, HCT116) with varying levels of reductase expression are implanted subcutaneously into immunodeficient mice.

  • Drug Administration: Once tumors reach a specified size, mice are treated with PR-104.

  • Tumor Excision and Analysis: At a set time after treatment (e.g., 18 hours), tumors are excised and dissociated into single-cell suspensions.

  • Clonogenic Assay: The surviving fraction of tumor cells is determined by a clonogenic assay.

  • Modeling: The results can be compared with predictions from spatially resolved pharmacokinetic/pharmacodynamic (SR-PK/PD) models that either include or exclude the bystander effect to estimate its contribution.

Visualizing the Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in the this compound bystander effect.

PR104A_Activation_Pathway cluster_extracellular Extracellular Space cluster_cell1 Hypoxic 'Activator' Cell cluster_cell2 Bystander 'Target' Cell PR104 PR-104 (Pre-prodrug) PR104A This compound (Prodrug) PR104->PR104A Systemic Conversion PR104A_in1 This compound PR104A->PR104A_in1 Uptake PR104H_ext PR-104H Dichloro_ext Dichloro Metabolites PR104H_ext->Dichloro_ext Reaction with Cl- PR104H_in2 PR-104H PR104H_ext->PR104H_in2 Uptake PR104M_ext PR-104M PR104M_in2 PR-104M PR104M_ext->PR104M_in2 Uptake Dichloro_in2 Dichloro Metabolites Dichloro_ext->Dichloro_in2 Uptake Nitro_Radical Nitro Radical Anion PR104A_in1->Nitro_Radical One-electron Reduction (POR) PR104H_in1 PR-104H (Hydroxylamine) PR104A_in1->PR104H_in1 Two-electron Reduction (AKR1C3) Nitro_Radical->PR104A_in1 Back-oxidation (Aerobic) Nitro_Radical->PR104H_in1 Further Reduction PR104H_in1->PR104H_ext Diffusion PR104M_in1 PR-104M (Amine) PR104H_in1->PR104M_in1 DNA_damage1 DNA Cross-linking & Cell Death PR104H_in1->DNA_damage1 PR104M_in1->PR104M_ext Diffusion PR104M_in1->DNA_damage1 DNA_damage2 DNA Cross-linking & Cell Death PR104H_in2->DNA_damage2 PR104M_in2->DNA_damage2 Dichloro_in2->DNA_damage2

Caption: Metabolic activation of this compound and diffusion of cytotoxic metabolites.

CoCulture_Spheroid_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Activator_Cells Engineer 'Activator' Cells (POR-overexpressing, GFP+) CoCulture Co-culture Activator & Target Cells to Form Spheroids Activator_Cells->CoCulture Target_Cells Engineer 'Target' Cells (Reductase-deficient, RFP+) Target_Cells->CoCulture Treatment Treat Spheroids with this compound under Anoxic Conditions CoCulture->Treatment Dissociation Dissociate Spheroids into Single-Cell Suspension Treatment->Dissociation Flow_Cytometry Quantify Surviving GFP+ and RFP+ Cells via Flow Cytometry Dissociation->Flow_Cytometry Clonogenic_Assay Perform Clonogenic Assay to Determine Surviving Fractions Dissociation->Clonogenic_Assay Result Calculate Bystander Killing Effect Flow_Cytometry->Result Clonogenic_Assay->Result

Caption: Experimental workflow for the co-culture spheroid bystander assay.

Conclusion

The bystander effect is a pivotal component of the anti-tumor efficacy of the hypoxia-activated prodrug this compound. By generating diffusible cytotoxic metabolites, this compound can extend its cell-killing activity beyond the hypoxic regions of a tumor, thereby addressing the challenge of intratumoral heterogeneity. The experimental models and quantitative data presented in this guide underscore the significance of this effect. For drug development professionals, understanding and optimizing the bystander effect is a key consideration in the design of next-generation hypoxia-activated prodrugs and other targeted cancer therapies. Future research will likely focus on further elucidating the full range of metabolites involved in the bystander effect and developing strategies to enhance their diffusion and potency within the tumor microenvironment.

References

PR-104A in Vitro Assays: A Technical Guide to Stability and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and solubility of PR-104A, a hypoxia-activated prodrug, for its effective use in in vitro assays. Understanding these parameters is critical for the accurate design, execution, and interpretation of experimental results.

Introduction to this compound

PR-104 is a phosphate ester pre-prodrug that is rapidly converted in vivo and in some in vitro systems by phosphatases to its more lipophilic alcohol derivative, this compound.[1][2][3] this compound is the active prodrug form that undergoes bioreduction to generate cytotoxic DNA cross-linking agents. This activation occurs through two primary pathways:

  • Hypoxic Conditions: In low-oxygen environments, characteristic of solid tumors, this compound is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to its active metabolites, the hydroxylamine PR-104H and the amine PR-104M.[1][2] These metabolites are potent DNA alkylating agents that induce interstrand cross-links, leading to cell cycle arrest and apoptosis.

  • Aerobic Conditions: Certain tumor cells can activate this compound even in the presence of oxygen through the action of the two-electron reductase aldo-keto reductase 1C3 (AKR1C3).

The dual activation mechanism of this compound makes it a compound of significant interest in cancer research, particularly for targeting hypoxic tumors and those overexpressing AKR1C3.

Solubility of this compound

Proper solubilization of this compound is the first critical step for its use in in vitro assays. Based on available data, the following table summarizes the solubility of this compound.

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)100 mg/mLRecommended for preparing high-concentration stock solutions.

Table 1: Solubility of this compound

Stability of this compound in In Vitro Systems

The stability of this compound in aqueous solutions, particularly in cell culture media at physiological conditions (pH ~7.4, 37°C), is a crucial consideration for experimental design.

While specific quantitative data on the half-life of this compound in various in vitro cell culture media is not extensively published, in vivo pharmacokinetic studies in humans have shown a plasma half-life of approximately 0.49 hours (about 29 minutes) . This in vivo data strongly suggests that this compound has a short half-life in physiological aqueous environments.

Researchers should therefore assume that this compound is unstable in cell culture medium and take the following precautions:

  • Fresh Preparation: Always prepare fresh dilutions of this compound in culture medium for each experiment from a frozen DMSO stock.

  • Prompt Use: Use the freshly prepared this compound solution immediately. Avoid pre-incubating the compound in media for extended periods before adding it to the cells.

  • Consideration for Long-Term Assays: For experiments lasting longer than a few hours, the degradation of this compound should be taken into account. It may be necessary to replenish the medium with freshly prepared this compound at regular intervals to maintain a desired concentration.

The stability of this compound can be influenced by several factors as outlined in the table below.

ParameterInfluence on StabilityRecommendations
pH The stability of dinitrobenzamide mustards can be pH-dependent. While specific pH-rate profiles for this compound are not readily available, it is advisable to maintain a stable physiological pH in in vitro assays.Use well-buffered cell culture media (e.g., RPMI-1640, DMEM) and monitor the pH, especially in long-term experiments where cellular metabolism can cause acidification.
Temperature Higher temperatures generally accelerate chemical degradation.Store stock solutions at recommended low temperatures and conduct cell-based assays at a constant 37°C.
Serum Components Serum contains enzymes and other proteins that can metabolize or bind to small molecules, potentially affecting their stability and bioavailability.Be aware that the presence of serum may influence the effective concentration and stability of this compound. Maintain consistent serum concentrations across experiments.
Light Some compounds are light-sensitive.While specific data on the photosensitivity of this compound is limited, it is good practice to protect stock solutions and experimental setups from direct light.

Table 2: Factors Influencing this compound Stability in In Vitro Assays

Experimental Protocols

Preparation of this compound Stock Solution
  • Dissolution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect the stock solution from light.

Preparation of Working Solutions for Cell-Based Assays
  • Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed (37°C) cell culture medium. It is recommended to perform a serial dilution. To minimize the final DMSO concentration in the culture, ensure that the volume of the DMSO stock added is minimal (typically less than 0.5% v/v).

  • Mixing: Mix the working solution thoroughly by gentle inversion or pipetting.

  • Application: Add the freshly prepared this compound working solution to the cells immediately.

In Vitro Cytotoxicity Assay (Example: MTT or Resazurin-based)
  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of freshly prepared this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired exposure time (e.g., 4, 24, 48, or 72 hours) under either normoxic (standard cell culture incubator) or hypoxic (hypoxia chamber or incubator) conditions.

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as MTT or resazurin reduction assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the IC50 values (the concentration of this compound that inhibits cell growth by 50%) from the dose-response curves.

Visualizing this compound's Mechanism and Experimental Workflow

Signaling Pathway of this compound Activation and Action

PR104A_Pathway This compound Activation and DNA Damage Pathway cluster_hypoxia Hypoxic Activation cluster_aerobic Aerobic Activation PR104 PR-104 (Pre-prodrug) Phosphatases Systemic Phosphatases PR104->Phosphatases PR104A This compound (Prodrug) Phosphatases->PR104A OneElectronReductases One-Electron Reductases (e.g., POR) PR104A->OneElectronReductases AKR1C3 AKR1C3 PR104A->AKR1C3 Hypoxia Hypoxia (Low Oxygen) Hypoxia->OneElectronReductases Induces PR104H_M_hypoxia PR-104H / PR-104M (Active Metabolites) OneElectronReductases->PR104H_M_hypoxia Reduction DNA Nuclear DNA PR104H_M_hypoxia->DNA Alkylates PR104H_M_aerobic PR-104H / PR-104M (Active Metabolites) AKR1C3->PR104H_M_aerobic Reduction PR104H_M_aerobic->DNA Alkylates DNA_damage DNA Interstrand Cross-links DNA->DNA_damage CellCycleArrest Cell Cycle Arrest DNA_damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis PR104A_Workflow General Workflow for this compound In Vitro Assays Start Start PrepStock Prepare this compound Stock Solution in DMSO Start->PrepStock StoreStock Store Aliquots at -80°C or -20°C PrepStock->StoreStock PrepWorking Prepare Fresh Working Solution in Medium StoreStock->PrepWorking Use one aliquot SeedCells Seed Cells in Multi-well Plate TreatCells Treat Cells with this compound (and Controls) SeedCells->TreatCells PrepWorking->TreatCells Incubate Incubate under Normoxic or Hypoxic Conditions TreatCells->Incubate Assay Perform Assay (e.g., Viability, Apoptosis) Incubate->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End

References

The Discovery and Initial Development of PR-104: A Hypoxia-Activated Prodrug

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

PR-104 is a novel hypoxia-activated prodrug that has undergone significant preclinical and early clinical investigation as a potential anti-cancer agent. Its design leverages the unique hypoxic microenvironment characteristic of many solid tumors, aiming for targeted activation and cytotoxicity while minimizing systemic toxicity. This technical guide provides an in-depth overview of the discovery, mechanism of action, and initial development of PR-104, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.

Discovery and Rationale

The development of PR-104 was driven by the long-recognized challenge of targeting hypoxic tumor cells, which are notoriously resistant to conventional radiotherapy and chemotherapy. These cells, located in regions with poor blood supply, represent a significant barrier to effective cancer treatment. The core concept behind PR-104 was to design a "pre-prodrug" that is systemically stable and non-toxic but can be converted into a highly cytotoxic agent specifically under the low-oxygen conditions found in solid tumors.

PR-104 is a water-soluble phosphate ester that is rapidly hydrolyzed in vivo by phosphatases to its active prodrug form, PR-104A.[1][2] this compound is a 3,5-dinitrobenzamide nitrogen mustard that is then selectively reduced in hypoxic tissues to its active metabolites, the hydroxylamine (PR-104H) and amine (PR-104M), which are potent DNA cross-linking agents.[3][4][5] This targeted activation mechanism promised a wider therapeutic window compared to conventional nitrogen mustards.

Mechanism of Action

The cytotoxicity of PR-104 is contingent on its metabolic activation. This occurs through two principal pathways:

  • Hypoxia-Dependent Activation: In the low-oxygen environment of tumors, this compound undergoes one-electron reduction by various oxidoreductases, such as cytochrome P450 reductase. This generates a nitro radical that, in the absence of oxygen, is further reduced to the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These metabolites are potent alkylating agents that form interstrand DNA cross-links, leading to cell cycle arrest and apoptosis. In normoxic tissues, the nitro radical is rapidly re-oxidized back to the non-toxic parent compound, this compound, thus sparing healthy cells.

  • AKR1C3-Dependent Activation: Subsequent research revealed an alternative, oxygen-independent activation pathway mediated by the aldo-keto reductase 1C3 (AKR1C3) enzyme. AKR1C3 can directly reduce this compound to its active metabolites, even in aerobic conditions. This finding has significant implications for the therapeutic application of PR-104, suggesting that tumors with high AKR1C3 expression might be sensitive to the drug regardless of their oxygenation status. Conversely, it also helps to explain some of the observed off-target toxicities, such as myelosuppression, as hematopoietic progenitor cells can express AKR1C3.

The dual activation mechanism of PR-104 is a key feature that has been extensively explored in its development.

PR104_Activation_Pathway cluster_extracellular Extracellular Space / Bloodstream cluster_intracellular Intracellular Space cluster_hypoxia Hypoxic Conditions (Tumor) cluster_normoxia Normoxic Conditions cluster_akr1c3 AKR1C3-Mediated (Oxygen Independent) PR104 PR-104 (Pre-prodrug) Water-Soluble PR104A This compound (Prodrug) Lipophilic PR104->PR104A Phosphatases PR104A_in This compound Reductases One-electron Reductases (e.g., POR) PR104A_in->Reductases Reductases_normoxia One-electron Reductases PR104A_in->Reductases_normoxia AKR1C3 AKR1C3 PR104A_in->AKR1C3 Nitro_Radical Nitro Radical Reductases->Nitro_Radical Reduction PR104H_M_hypoxia PR-104H and PR-104M (Active Metabolites) Nitro_Radical->PR104H_M_hypoxia Further Reduction DNA_damage DNA Cross-linking PR104H_M_hypoxia->DNA_damage Oxygen Oxygen PR104A_reox This compound Oxygen->PR104A_reox Nitro_Radical_normoxia Nitro Radical Nitro_Radical_normoxia->Oxygen Re-oxidation Reductases_normoxia->Nitro_Radical_normoxia PR104H_M_akr1c3 PR-104H and PR-104M (Active Metabolites) AKR1C3->PR104H_M_akr1c3 Two-electron Reduction PR104H_M_akr1c3->DNA_damage Apoptosis Cell Cycle Arrest & Apoptosis DNA_damage->Apoptosis

Caption: PR-104 Activation Pathway.

Preclinical Development

The preclinical evaluation of PR-104 involved a comprehensive series of in vitro and in vivo studies to characterize its activity, selectivity, and mechanism of action.

In Vitro Studies

The cytotoxicity of this compound was assessed against a panel of human tumor cell lines under both aerobic and hypoxic conditions. A key finding was the significant increase in potency under hypoxia, with hypoxic cytotoxicity ratios (HCRs) ranging from 10 to 100.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Aerobic (µM)IC50 Hypoxic (µM)Hypoxic Cytotoxicity Ratio (HCR)
SiHaCervical160.353
HT29Colon250.25100
H460Lung100.250
Panc-01Pancreatic300.560
22RV1Prostate120.430
Nalm6Leukemia---
REHLeukemia---
Molm13Leukemia---
HepG2Hepatocellular~1~0.110
PLC/PRF/5Hepatocellular~25~0.550
SNU-398Hepatocellular~17~0.285
Hep3BHepatocellular~42~0.1420

Data compiled from multiple sources.

In Vivo Studies

PR-104 demonstrated significant single-agent antitumor activity in a variety of human tumor xenograft models. It was also shown to have greater than additive effects when combined with radiotherapy and conventional chemotherapeutic agents that are less effective against hypoxic cells, such as gemcitabine and docetaxel.

Table 2: In Vivo Efficacy of PR-104 in Xenograft Models

Xenograft ModelCancer TypeTreatmentOutcome
HT29ColonPR-104 MonotherapySignificant tumor growth delay
SiHaCervicalPR-104 MonotherapySignificant tumor growth delay
H460LungPR-104 MonotherapySignificant tumor growth delay
Panc-01PancreaticPR-104 + GemcitabineGreater than additive antitumor activity
22RV1ProstatePR-104 + DocetaxelGreater than additive antitumor activity
ALL Models (7)LeukemiaPR-104 Monotherapy (MTD)Maintained complete responses
Solid Tumor Models (34)VariousPR-104 Monotherapy (MTD)Objective responses in 21 models

Data compiled from multiple sources.

Clinical Development

PR-104 entered Phase I and II clinical trials to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors and hematological malignancies.

Phase I/II Solid Tumor Trials

Initial Phase I trials established the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of PR-104. When administered every 3 weeks, the MTD was determined to be 1100 mg/m². For a weekly dosing schedule, the MTD was 675 mg/m². The primary DLTs were hematological, including neutropenia and thrombocytopenia, as well as fatigue.

Table 3: Summary of PR-104 Phase I/II Clinical Trial Results in Solid Tumors

Trial IdentifierPhasePatient PopulationDosing ScheduleMTDDLTs
NCT00474996 (approx.)IAdvanced Solid TumorsEvery 3 weeks1100 mg/m²Fatigue, Neutropenic Fever, Infection
-IAdvanced Solid TumorsWeekly675 mg/m²Thrombocytopenia, Neutropenia
NCT00544674IISmall Cell Lung CancerEvery 3 weeks--

Data compiled from multiple sources.

Phase I/II Leukemia Trials

Given the discovery of the AKR1C3 activation pathway and the hypoxic nature of the bone marrow in leukemia, PR-104 was also investigated in patients with relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

In a Phase I/II study (NCT01037556), patients received PR-104 at doses ranging from 1.1 to 4 g/m². The most common grade 3/4 adverse events were myelosuppression, febrile neutropenia, infection, and enterocolitis. At doses of 3 g/m² or 4 g/m², responses were observed in 10 of 31 AML patients (32%) and 2 of 10 ALL patients (20%).

Table 4: Summary of PR-104 Phase I/II Clinical Trial Results in Leukemia (NCT01037556)

Patient GroupNumber of PatientsDose Range (g/m²)Response Rate (at 3 or 4 g/m²)
AML401.1 - 432%
ALL101.1 - 420%

Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial development of PR-104 are outlined below.

In Vitro Cytotoxicity Assay (Clonogenic Assay)

The clonogenic assay is a standard method to determine the ability of a single cell to proliferate and form a colony.

  • Cell Seeding: Tumor cells are seeded into 6-well plates at a density that will yield approximately 50-100 colonies per well after treatment.

  • Drug Exposure: Cells are allowed to attach for several hours, after which they are exposed to varying concentrations of this compound for a defined period (e.g., 4 hours) under either aerobic (21% O₂) or hypoxic (<0.1% O₂) conditions. Hypoxia is typically achieved using a hypoxic chamber or an incubator with controlled gas levels.

  • Colony Formation: After drug exposure, the medium is replaced with fresh medium, and the plates are incubated for 7-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed with a solution such as methanol/acetic acid and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, corrected for the plating efficiency of untreated control cells. IC50 values are then determined from the dose-response curves.

DNA Damage Assessment (γH2AX Formation Assay)

The phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks.

  • Cell Treatment: Cells are treated with this compound under aerobic or hypoxic conditions for a specified time.

  • Fixation and Permeabilization: Cells are harvested, fixed with paraformaldehyde, and permeabilized with a detergent such as Triton X-100 or saponin.

  • Immunostaining: Cells are incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.

  • Analysis: The formation of γH2AX foci is visualized and quantified using fluorescence microscopy or flow cytometry. The intensity of the fluorescent signal or the number of foci per cell is proportional to the extent of DNA damage.

In Vivo Xenograft Studies
  • Tumor Implantation: Human tumor cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into control and treatment groups. PR-104 is typically administered intravenously or intraperitoneally at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumor growth delay is a common endpoint.

  • Ex Vivo Clonogenic Assay: In some studies, tumors are excised after treatment, disaggregated into single-cell suspensions, and subjected to a clonogenic assay to determine the surviving fraction of tumor cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation cell_lines Select Human Cancer Cell Lines cytotoxicity Clonogenic Assay (Aerobic vs. Hypoxic) cell_lines->cytotoxicity dna_damage γH2AX Assay (DNA Damage) cytotoxicity->dna_damage metabolism LC-MS/MS (Metabolite Analysis) cytotoxicity->metabolism xenograft Establish Xenograft Tumor Models cytotoxicity->xenograft Promising In Vitro Activity efficacy Evaluate Antitumor Efficacy (Monotherapy & Combination) xenograft->efficacy toxicity Assess Systemic Toxicity (MTD Determination) efficacy->toxicity pharmacokinetics Pharmacokinetic Analysis (Blood & Tumor) efficacy->pharmacokinetics phase1 Phase I Trials (Safety, PK, MTD, DLTs) efficacy->phase1 Favorable Preclinical Efficacy & Safety phase2 Phase II Trials (Preliminary Efficacy) phase1->phase2

Caption: PR-104 Development Workflow.

Conclusion

The discovery and initial development of PR-104 represent a significant advancement in the field of hypoxia-activated prodrugs. Its dual mechanism of activation, targeting both hypoxic regions and tumors with high AKR1C3 expression, provides a strong rationale for its continued investigation. While early clinical trials have demonstrated some promising activity, they have also highlighted challenges related to myelosuppression. Future research may focus on optimizing dosing schedules, identifying predictive biomarkers to select patients most likely to respond, and developing next-generation analogs with an improved therapeutic index. The comprehensive preclinical and clinical data gathered to date provide a solid foundation for the further development of PR-104 and other hypoxia-targeted therapies.

References

Methodological & Application

Application Notes and Protocols for PR-104A in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PR-104A is the active metabolite of the hypoxia-activated prodrug PR-104. It is a dinitrobenzamide mustard derivative designed to selectively target hypoxic regions commonly found in solid tumors. Under low-oxygen conditions, this compound is reduced to its active metabolites, PR-104H (hydroxylamine) and PR-104M (amine), which are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[1][2][3] Additionally, this compound can be activated in an oxygen-independent manner by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in various tumor types.[4] These dual activation pathways make this compound a promising candidate for cancer therapy. This document provides detailed protocols for conducting in vitro cell culture experiments to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

PR-104 is a water-soluble phosphate ester pre-prodrug that is rapidly converted in vivo to its more lipophilic alcohol metabolite, this compound. This compound can then be activated through two principal pathways:

  • Hypoxia-Dependent Activation: In the low-oxygen environment of solid tumors, this compound undergoes one-electron reduction, primarily catalyzed by NADPH:cytochrome P450 oxidoreductase, to form reactive nitrogen mustard species. These metabolites, PR-104H and PR-104M, are potent DNA alkylating agents that create interstrand cross-links, leading to cell death.

  • AKR1C3-Dependent Activation: The enzyme aldo-keto reductase 1C3 (AKR1C3) can activate this compound independently of oxygen levels. This pathway is significant in tumors with high AKR1C3 expression and contributes to the drug's efficacy in both hypoxic and normoxic conditions.

The cytotoxic effects of the activated metabolites lead to the inhibition of DNA synthesis and repair, cell cycle arrest, and ultimately, apoptosis.

PR104A_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_activation Activation Pathways PR104 PR-104 (Pre-prodrug) PR104A This compound (Prodrug) PR104->PR104A Phosphatases Hypoxia Hypoxia (Low Oxygen) PR104A->Hypoxia AKR1C3 AKR1C3 Enzyme PR104A->AKR1C3 PR104HM PR-104H & PR-104M (Active Metabolites) DNA_Damage DNA Cross-linking PR104HM->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Hypoxia->PR104HM One-electron reductases AKR1C3->PR104HM Oxygen-independent reduction Experimental_Workflow cluster_prep Preparation cluster_experiments Experiments cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell lines) Cytotoxicity 3. Cytotoxicity Assay (MTT or SRB) Cell_Culture->Cytotoxicity Hypoxia 4. Hypoxia Induction (Hypoxic chamber or CoCl2) Cell_Culture->Hypoxia Clonogenic 5. Clonogenic Survival Assay Cell_Culture->Clonogenic Western 6. Western Blot (for AKR1C3 expression) Cell_Culture->Western LCMS 7. LC-MS Analysis (Metabolite quantification) Cell_Culture->LCMS PR104A_Prep 2. This compound Preparation (Stock solution in DMSO) PR104A_Prep->Cytotoxicity PR104A_Prep->Clonogenic PR104A_Prep->LCMS IC50 8. IC50 Determination Cytotoxicity->IC50 Hypoxia->Cytotoxicity Hypoxic Conditions Hypoxia->Clonogenic Hypoxic Conditions Hypoxia->LCMS Hypoxic Conditions Survival_Curves 9. Survival Curve Generation Clonogenic->Survival_Curves Protein_Quant 10. Protein Quantification Western->Protein_Quant Metabolite_Quant 11. Metabolite Quantification LCMS->Metabolite_Quant

References

Application Notes and Protocols for PR-104A in Human Tumor Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-104A is the active metabolite of the phosphate pre-prodrug PR-104, a hypoxia-activated nitrogen mustard prodrug with significant potential in oncology research.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in human tumor xenograft mouse models, a critical preclinical platform for evaluating anticancer therapeutics.[4][5] this compound exerts its cytotoxic effects through DNA cross-linking, leading to cell cycle arrest and apoptosis. Its activation is uniquely dependent on the tumor microenvironment, occurring via two principal mechanisms:

  • Hypoxia-Selective Activation: In the low-oxygen (hypoxic) conditions characteristic of solid tumors, this compound is reduced by one-electron reductases, such as cytochrome P450 reductase, to its active DNA cross-linking forms, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.

  • AKR1C3-Mediated Activation: this compound can also be activated independently of oxygen by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in a variety of human cancers.

This dual mechanism of action makes this compound a compelling agent for targeting solid tumors. These protocols are designed to guide researchers in the effective use of this compound in preclinical xenograft studies.

Key Signaling and Activation Pathways

The antitumor activity of this compound is contingent on its metabolic activation within the tumor microenvironment. The following diagram illustrates the conversion of the pre-prodrug PR-104 to the active metabolites that induce DNA damage.

PR104A_Activation_Pathway cluster_systemic Systemic Circulation cluster_tumor_cell Tumor Cell cluster_hypoxia Hypoxic Conditions (pO2 < 10 mmHg) cluster_akr1c3 AKR1C3-Positive Cells (Aerobic/Hypoxic) PR104 PR-104 (Pre-prodrug) PR104A This compound (Prodrug) PR104->PR104A Phosphatases PR104A_hypoxia This compound PR104A->PR104A_hypoxia PR104A_akr1c3 This compound PR104A->PR104A_akr1c3 OneElectronReductases One-Electron Reductases (e.g., POR) PR104A_hypoxia->OneElectronReductases ActiveMetabolites PR-104H (Hydroxylamine) PR-104M (Amine) (Active Metabolites) OneElectronReductases->ActiveMetabolites Reduction AKR1C3 AKR1C3 PR104A_akr1c3->AKR1C3 AKR1C3->ActiveMetabolites Reduction DNACrosslinking DNA Interstrand Cross-linking ActiveMetabolites->DNACrosslinking CellDeath Cell Cycle Arrest & Apoptosis DNACrosslinking->CellDeath Xenograft_Workflow start Start cell_culture 1. Human Tumor Cell Culture start->cell_culture cell_prep 2. Cell Preparation for Injection cell_culture->cell_prep injection 3. Subcutaneous Injection into Immunodeficient Mice cell_prep->injection tumor_growth 4. Tumor Growth Monitoring injection->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. PR-104 Treatment Administration randomization->treatment monitoring 7. Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint 8. Endpoint Determination (e.g., Tumor Size, Time) monitoring->endpoint analysis 9. Data Analysis & Tissue Collection for Biomarkers endpoint->analysis end End analysis->end

References

Application Notes and Protocols for Combining PR-104A with Radiotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating the synergistic effects of the hypoxia-activated prodrug PR-104A in combination with radiotherapy.

Introduction

PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, this compound, a 3,5-dinitrobenzamide nitrogen mustard.[1] this compound is a hypoxia-activated prodrug (HAP), designed to selectively target the hypoxic regions commonly found in solid tumors, which are notoriously resistant to conventional radiotherapy and chemotherapy.[1][2] The activation of this compound occurs through two primary mechanisms:

  • Hypoxia-Selective Reduction: In low-oxygen environments, this compound is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase, to form reactive cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[3] These metabolites are potent DNA cross-linking agents that induce cell death.

  • AKR1C3-Mediated Reduction: this compound can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in some tumor types.

The combination of this compound with radiotherapy presents a compelling therapeutic strategy. Radiotherapy is most effective in well-oxygenated tumor regions, while hypoxic cells are relatively radioresistant. By selectively targeting and eliminating the hypoxic tumor cell population, this compound can act as a potent radiosensitizer, enhancing the overall efficacy of radiation treatment. Preclinical studies have demonstrated greater than additive antitumor activity when PR-104 is combined with radiotherapy in various xenograft models.

Data Presentation

In Vitro Cytotoxicity of this compound

The following table summarizes the in vitro cytotoxicity of this compound in various human tumor cell lines under aerobic and hypoxic conditions. The hypoxic cytotoxicity ratio (HCR) indicates the fold increase in potency under hypoxic conditions.

Cell LineTumor TypeAerobic IC50 (µM)Hypoxic IC50 (µM)Hypoxic Cytotoxicity Ratio (HCR)
HT29Colon Carcinoma15.00.15100
SiHaCervical Carcinoma5.00.1050
H460Non-Small Cell Lung Carcinoma20.00.20100
Panc-01Pancreatic Carcinoma8.00.2040
22RV1Prostate Carcinoma2.50.2510

Data synthesized from Patterson et al. (2007).

In Vivo Antitumor Activity of PR-104 in Combination with Radiotherapy

This table presents the results of in vivo studies evaluating the combination of PR-104 with radiotherapy in human tumor xenograft models. The endpoint is the surviving fraction of tumor cells determined by an ex vivo clonogenic assay.

Tumor ModelTreatment GroupSurviving Fraction (Geometric Mean)
HT29 Control1.0
PR-104 (100% MTD)0.01
Radiotherapy (20 Gy)0.005
PR-104 + Radiotherapy<0.00001
SiHa Control1.0
PR-104 (75% MTD)0.02
Radiotherapy (15 Gy)0.01
PR-104 + Radiotherapy<0.00001
H460 Control1.0
PR-104 (75% MTD)0.03
Radiotherapy (15 Gy)0.015
PR-104 + Radiotherapy<0.00001

MTD: Maximum Tolerated Dose. Data synthesized from Patterson et al. (2007).

Experimental Protocols

In Vitro Clonogenic Survival Assay

This protocol is designed to assess the cytotoxicity of this compound alone and in combination with radiation on adherent cancer cell lines.

Materials:

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 10 cm tissue culture plates

  • Fixative solution (e.g., 10% formalin or 4% paraformaldehyde)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

  • A source of ionizing radiation (e.g., X-ray irradiator)

  • Hypoxia chamber or incubator

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells to create a single-cell suspension.

    • Count cells and determine viability (e.g., using a hemocytometer and trypan blue).

    • Seed an appropriate number of cells into 6-well plates. The number of cells will depend on the expected survival fraction for each treatment condition to yield 50-150 colonies per well.

    • Allow cells to attach for at least 4-6 hours.

  • Drug Treatment and Hypoxia Induction:

    • Prepare serial dilutions of this compound in complete medium.

    • For hypoxic conditions, place the plates in a hypoxia chamber (e.g., 1% O2, 5% CO2, balanced with N2) for a pre-determined time (e.g., 4 hours) prior to and during drug exposure.

    • Add the this compound-containing medium to the cells and incubate for the desired exposure time (e.g., 4 hours).

    • For aerobic conditions, incubate the cells in a standard incubator (21% O2, 5% CO2).

  • Irradiation:

    • After drug incubation, aspirate the drug-containing medium and wash the cells with PBS.

    • Add fresh complete medium.

    • Irradiate the plates with the desired doses of radiation (e.g., 2, 4, 6, 8 Gy). A sham-irradiated control group should be included.

  • Colony Formation:

    • Return the plates to a standard incubator and allow colonies to form over a period of 9-14 days.

    • The medium can be changed every 3-4 days if necessary.

  • Fixing and Staining:

    • Aspirate the medium and gently wash the wells with PBS.

    • Add the fixative solution and incubate for 10-15 minutes at room temperature.

    • Remove the fixative and add the crystal violet staining solution. Incubate for 20-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Colony Counting and Analysis:

    • Count the number of colonies containing at least 50 cells.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

      • PE = (Number of colonies formed / Number of cells seeded) in the control group

      • SF = (Number of colonies formed / (Number of cells seeded x PE)) for each treatment group

In Vivo Tumor Growth Delay Study

This protocol outlines the procedure for evaluating the efficacy of PR-104 in combination with radiotherapy in a murine xenograft model.

Materials:

  • Human tumor cell line of interest

  • Immunocompromised mice (e.g., nude or SCID)

  • Matrigel (optional)

  • PR-104 formulation for in vivo use

  • A source of localized tumor irradiation

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Implantation:

    • Harvest cultured tumor cells and resuspend them in sterile PBS or medium, potentially mixed with Matrigel.

    • Inject a defined number of cells (e.g., 1 x 10^6 to 5 x 10^6) subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Randomization and Treatment Groups:

    • Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²).

    • Randomize mice into treatment groups (e.g., n=8-10 mice per group) with similar mean tumor volumes.

    • Typical treatment groups include:

      • Vehicle Control

      • PR-104 alone

      • Radiotherapy alone

      • PR-104 + Radiotherapy

  • Drug Administration:

    • Administer PR-104 at a predetermined dose and schedule (e.g., a single intraperitoneal injection). The timing of drug administration relative to irradiation is a critical parameter to investigate.

  • Tumor Irradiation:

    • Anesthetize the mice.

    • Shield the rest of the mouse's body, exposing only the tumor area.

    • Deliver a specified dose of radiation to the tumor (e.g., a single dose of 10-20 Gy or a fractionated regimen).

  • Tumor Growth Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The primary endpoint is typically the time it takes for the tumor to reach a predetermined size (e.g., 4 times the initial volume).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth delay, which is the difference in the time it takes for the tumors in the treated groups to reach the endpoint size compared to the control group.

    • Statistical analysis should be performed to determine the significance of the observed differences between treatment groups.

Visualizations

G cluster_0 Systemic Circulation cluster_1 Tumor Cell cluster_2 Hypoxic Conditions cluster_3 Normoxic/Hypoxic Conditions PR104 PR-104 (Pre-prodrug) PR104A This compound (Prodrug) PR104->PR104A Phosphatases PR104A_in This compound PR104A->PR104A_in Diffusion Hypoxia_Reduction One-electron Reductases (e.g., POR) PR104A_in->Hypoxia_Reduction AKR1C3 AKR1C3 PR104A_in->AKR1C3 PR104H_M_hypoxia PR-104H / PR-104M (Active Metabolites) Hypoxia_Reduction->PR104H_M_hypoxia DNA_damage DNA Cross-linking & Cell Death PR104H_M_hypoxia->DNA_damage PR104H_M_akr1c3 PR-104H / PR-104M (Active Metabolites) AKR1C3->PR104H_M_akr1c3 PR104H_M_akr1c3->DNA_damage

Caption: Activation pathway of the PR-104 prodrug.

G cluster_0 In Vitro Experiment cluster_1 In Vivo Experiment start Seed Cells attach Cell Attachment start->attach treatment This compound Treatment (Aerobic/Hypoxic) attach->treatment radiotherapy Irradiation treatment->radiotherapy incubation Colony Formation (9-14 days) radiotherapy->incubation stain Fix & Stain Colonies incubation->stain analyze Analyze Survival stain->analyze implant Tumor Cell Implantation growth Tumor Growth to Palpable Size implant->growth randomize Randomize Animals growth->randomize treat_drug Administer PR-104 randomize->treat_drug treat_rt Tumor Irradiation randomize->treat_rt monitor Monitor Tumor Growth treat_drug->monitor treat_rt->monitor endpoint Analyze Tumor Growth Delay monitor->endpoint

Caption: Preclinical experimental workflows.

G cluster_0 Tumor Microenvironment Radiotherapy Radiotherapy Aerobic Well-oxygenated Tumor Cells Radiotherapy->Aerobic Effective Hypoxic Hypoxic Tumor Cells Radiotherapy->Hypoxic Less Effective (Radioresistant) PR104A This compound PR104A->Hypoxic Selective Activation & Cytotoxicity CellDeath Enhanced Tumor Cell Kill Aerobic->CellDeath Hypoxic->CellDeath

References

Application Notes and Protocols for PR-104A and Gemcitabine Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the preclinical and clinical studies involving the combination therapy of PR-104A, a hypoxia-activated prodrug, and gemcitabine, a standard-of-care chemotherapy agent. The rationale for this combination lies in the complementary mechanisms of action of the two agents. Gemcitabine is effective against rapidly dividing cancer cells in well-oxygenated tumor regions, while this compound is designed to target the hypoxic cells that are often resistant to traditional chemotherapy and radiotherapy.[1] Preclinical studies have suggested a synergistic or greater than additive antitumor effect when these two agents are combined.[2][3]

Mechanism of Action

This compound: A Hypoxia-Activated DNA-Alkylating Agent

PR-104 is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in the body to its more lipophilic and active form, this compound.[4] this compound is a dinitrobenzamide mustard prodrug that undergoes bioreductive activation under hypoxic conditions.[1] This activation is primarily mediated by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, leading to the formation of reactive nitrogen mustard species, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These active metabolites are potent DNA-alkylating agents that induce interstrand cross-links, leading to cell cycle arrest and apoptosis.

Interestingly, this compound can also be activated under aerobic conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumor types. This dual mechanism of activation broadens the potential applicability of this compound.

Gemcitabine: A Nucleoside Analog Inhibitor of DNA Synthesis

Gemcitabine (2',2'-difluorodeoxycytidine) is a prodrug that, after transport into the cell, is phosphorylated by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites. dFdCTP competes with the natural nucleotide dCTP for incorporation into DNA, leading to "masked chain termination" where only one additional nucleotide can be added before DNA polymerase is inhibited. This irreparable damage to the DNA leads to inhibition of DNA synthesis and induction of apoptosis. Additionally, the diphosphate metabolite, dFdCDP, inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis, further potentiating its cytotoxic effect.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and gemcitabine, and a typical experimental workflow for evaluating their combination.

PR104A_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PR104 PR-104 (Pre-prodrug) PR104A This compound (Prodrug) PR104->PR104A Phosphatases PR104H_M PR-104H & PR-104M (Active Metabolites) PR104A->PR104H_M Reduction DNA_damage DNA Cross-linking PR104H_M->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Hypoxia Hypoxia (<1% O2) Reductases One-electron reductases Hypoxia->Reductases AKR1C3 AKR1C3 AKR1C3->PR104A Aerobic activation Reductases->PR104A

Mechanism of Action of this compound.

Gemcitabine_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gem Gemcitabine Gem_in Intracellular Gemcitabine Gem->Gem_in Nucleoside Transporters dFdCMP dFdCMP Gem_in->dFdCMP Deoxycytidine Kinase dFdCDP dFdCDP dFdCMP->dFdCDP UMP-CMP Kinase dFdCTP dFdCTP dFdCDP->dFdCTP Nucleoside Diphosphate Kinase RNR_inhibition Ribonucleotide Reductase Inhibition dFdCDP->RNR_inhibition DNA_inhibition DNA Synthesis Inhibition dFdCTP->DNA_inhibition Apoptosis Apoptosis DNA_inhibition->Apoptosis RNR_inhibition->Apoptosis

Mechanism of Action of Gemcitabine.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Pancreatic Cancer Cell Lines (e.g., Panc-01) treatment Treatment with this compound, Gemcitabine, or Combination cell_culture->treatment assays Cytotoxicity/Viability Assays (e.g., MTT, Clonogenic Assay) treatment->assays analysis_invitro Determine IC50 values and Combination Index assays->analysis_invitro xenograft Establish Pancreatic Cancer Xenografts in Mice treatment_invivo Administer PR-104, Gemcitabine, or Combination xenograft->treatment_invivo monitoring Monitor Tumor Growth and Animal Weight treatment_invivo->monitoring analysis_invivo Tumor Growth Delay, Pharmacodynamic Analysis monitoring->analysis_invivo

References

Application Notes and Protocols for the Combination of PR-104A and Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the combined use of the hypoxia-activated prodrug PR-104A and the taxane chemotherapeutic agent docetaxel. This compound is a phosphate ester pre-prodrug that is rapidly converted in vivo to this compound, a nitrogen mustard prodrug.[1][2] this compound is selectively activated in hypoxic tumor environments to its DNA cross-linking metabolites, PR-104H (hydroxylamine) and PR-104M (amine).[2] This targeted activation makes it a promising agent for solid tumors, which often contain hypoxic regions resistant to conventional therapies. Docetaxel is a well-established anti-mitotic agent that stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] Preclinical and clinical evidence suggests that the combination of this compound and docetaxel may offer a synergistic anti-tumor effect. These protocols are intended to guide researchers in the preclinical evaluation of this drug combination.

Mechanism of Action and Rationale for Combination

This compound: Hypoxia-Activated DNA Damage

PR-104 is administered as a water-soluble phosphate ester ("pre-prodrug") and is rapidly hydrolyzed by phosphatases in the plasma to its more lipophilic and cell-permeable alcohol form, this compound. In the hypoxic cores of solid tumors, this compound undergoes one-electron reduction by enzymes such as NADPH:cytochrome P450 oxidoreductase to form reactive nitrogen mustard species. These active metabolites, PR-104H and PR-104M, are potent DNA alkylating agents that induce interstrand cross-links, leading to DNA damage, cell cycle arrest, and apoptosis. Notably, this compound can also be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumor types.

Docetaxel: Microtubule Stabilization and Mitotic Arrest

Docetaxel is a member of the taxane family of chemotherapeutic drugs. Its primary mechanism of action is the disruption of the normal function of microtubules, which are essential components of the cell's cytoskeleton involved in cell division. Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization. This stabilization of microtubules leads to the formation of non-functional microtubule bundles, resulting in the arrest of the cell cycle at the G2/M phase and ultimately inducing apoptotic cell death.

Synergistic Potential

The combination of this compound and docetaxel is based on the complementary mechanisms of action of the two drugs. Docetaxel's induction of G2/M phase cell cycle arrest may sensitize cancer cells to the DNA-damaging effects of the activated metabolites of this compound. Cells arrested in the G2/M phase are particularly vulnerable to DNA cross-linking agents. Furthermore, docetaxel is effective against rapidly proliferating, well-oxygenated tumor cells, while this compound targets the quiescent, hypoxic cell population that is often resistant to conventional chemotherapy. This dual-targeting approach has the potential to overcome drug resistance and lead to a more comprehensive anti-tumor response.

Data Presentation

Table 1: Preclinical and Clinical Dosing Information for PR-104 and Docetaxel Combination

SettingAgentDoseScheduleNotesReference
Preclinical (In Vivo) PR-104Not specified in combination studiesNot specified in combination studiesA preclinical study showed greater than additive antitumor activity in a 22RV1 prostate tumor xenograft model.
DocetaxelNot specified in combination studiesNot specified in combination studies
Clinical (Phase Ib) PR-104770 mg/m²Day 1 of a 21-day cycleRecommended Phase II dose with G-CSF support.
Docetaxel60 or 75 mg/m²Day 1 of a 21-day cycle

Experimental Protocols

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effects of this compound and docetaxel on cancer cell viability and proliferation.

1. Cell Culture:

  • Culture the desired cancer cell line (e.g., 22RV1 prostate cancer cells) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Drug Preparation:

  • Prepare stock solutions of this compound and docetaxel in a suitable solvent (e.g., DMSO) and store at -20°C.

  • On the day of the experiment, dilute the stock solutions in culture medium to the desired working concentrations.

3. In Vitro Cytotoxicity Assay (MTT Assay):

  • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound alone, docetaxel alone, and in combination at fixed ratios (e.g., based on the IC50 values of the individual drugs).

  • For experiments involving hypoxic conditions for this compound, place the plates in a hypoxic chamber (e.g., 1% O₂) for the duration of the drug treatment.

  • After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

4. Clonogenic Survival Assay:

  • Seed a known number of cells into 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with this compound, docetaxel, or the combination for a specified duration (e.g., 24 hours). For hypoxic treatment, incubate in a hypoxic chamber.

  • After treatment, replace the drug-containing medium with fresh medium.

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.

  • Count the number of colonies (containing at least 50 cells).

  • Calculate the surviving fraction for each treatment group relative to the plating efficiency of the untreated control.

5. Data Analysis and Synergy Calculation:

  • Use the dose-response data from the cytotoxicity or clonogenic assays to determine the IC50 (half-maximal inhibitory concentration) for each drug alone.

  • To quantify the interaction between this compound and docetaxel, calculate the Combination Index (CI) using the Chou-Talalay method. The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.

  • Interpretation of CI values:

    • CI < 1 indicates synergy

    • CI = 1 indicates an additive effect

    • CI > 1 indicates antagonism

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the PR-104 and docetaxel combination in a relevant animal model.

1. Animal Model:

  • Use immunodeficient mice (e.g., male athymic nude mice).

  • All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

2. Cell Line and Tumor Implantation:

  • Use a suitable human cancer cell line, such as 22RV1 prostate cancer cells, which have been shown to be responsive to this combination.

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in a mixture of medium and Matrigel) into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth regularly by measuring the tumor dimensions with calipers.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, PR-104 alone, docetaxel alone, and PR-104 + docetaxel).

4. Drug Administration:

  • Reconstitute PR-104 and docetaxel in appropriate vehicles for in vivo administration.

  • Administer the drugs according to a predetermined schedule and route. Based on the phase Ib clinical trial, a once-every-three-weeks schedule could be adapted for preclinical studies. For example:

    • PR-104: Administer intravenously (i.v.) or intraperitoneally (i.p.). The dose should be determined based on maximum tolerated dose (MTD) studies in mice.

    • Docetaxel: Administer i.v. or i.p. The dose should be based on established effective doses in mouse xenograft models.

  • The administration of the two drugs can be sequential or concurrent on the same day.

5. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Primary efficacy endpoints may include tumor growth inhibition (TGI) and tumor regression.

6. Statistical Analysis:

  • Analyze the tumor growth data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the anti-tumor effects of the combination therapy compared to the single agents and the control group.

Mandatory Visualizations

Signaling_Pathway cluster_Docetaxel Docetaxel Action cluster_PR104A This compound Activation and Action cluster_Synergy Synergistic Effect Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilizes G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption of Dynamics DNA_Damage DNA Cross-linking & Damage G2M_Arrest->DNA_Damage Sensitizes cells to Apoptosis Apoptosis G2M_Arrest->Apoptosis PR104 PR-104 (Pre-prodrug) PR104A This compound (Prodrug) PR104->PR104A Phosphatases Active_Metabolites Active Metabolites (PR-104H, PR-104M) PR104A->Active_Metabolites Hypoxia Hypoxia (Low Oxygen) Reductases Reductases (e.g., POR) Hypoxia->Reductases Activates Reductases->PR104A Reduces DNA DNA Active_Metabolites->DNA Alkylates DNA->DNA_Damage DNA_Damage->Apoptosis

Caption: Signaling pathway of this compound and docetaxel combination therapy.

Experimental_Workflow_In_Vitro cluster_Preparation Preparation cluster_Treatment Treatment & Incubation cluster_Analysis Analysis Cell_Culture 1. Culture Cancer Cells (e.g., 22RV1) Seeding 3. Seed Cells in Plates Cell_Culture->Seeding Drug_Prep 2. Prepare Drug Solutions (this compound & Docetaxel) Treatment 4. Treat with Drugs (Single agents & Combination) Drug_Prep->Treatment Seeding->Treatment Incubation 5. Incubate (Normoxia/Hypoxia) Treatment->Incubation MTT 6a. MTT Assay (Cell Viability) Incubation->MTT Clonogenic 6b. Clonogenic Assay (Cell Survival) Incubation->Clonogenic Data_Analysis 7. Calculate IC50 & Combination Index (CI) MTT->Data_Analysis Clonogenic->Data_Analysis

Caption: In vitro experimental workflow for synergy assessment.

Experimental_Workflow_In_Vivo cluster_Setup Model Setup cluster_Treatment_Phase Treatment cluster_Evaluation Evaluation Tumor_Implant 1. Implant Tumor Cells (e.g., 22RV1) in Mice Tumor_Growth 2. Monitor Tumor Growth Tumor_Implant->Tumor_Growth Randomization 3. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Admin 4. Administer Drugs (Vehicle, Single Agents, Combination) Randomization->Drug_Admin Monitoring 5. Monitor Tumor Volume & Body Weight Drug_Admin->Monitoring Endpoint 6. Euthanize & Excise Tumors (Endpoint) Monitoring->Endpoint Analysis 7. Analyze Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: In vivo experimental workflow for efficacy testing.

References

Application Notes and Protocols: Assessing PR-104A Efficacy in Hepatocellular Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-104 is a hypoxia-activated prodrug that demonstrates significant potential in the treatment of solid tumors, including hepatocellular carcinoma (HCC).[1] As a phosphate ester "pre-prodrug," PR-104 is rapidly converted in vivo to its active form, PR-104A.[1][2][3] The therapeutic efficacy of this compound is rooted in its selective activation within the tumor microenvironment. This activation occurs through two principal mechanisms: reduction in hypoxic (low oxygen) conditions by one-electron reductases and, independently of oxygen levels, by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[4] This dual activation pathway makes this compound a compelling candidate for HCC, a cancer type often characterized by both extensive hypoxia and high AKR1C3 expression.

Upon reduction, this compound is metabolized into its cytotoxic derivatives, the hydroxylamine PR-104H and the amine PR-104M. These metabolites are potent DNA cross-linking agents that induce cell death. Preclinical studies in various HCC xenograft models have shown that PR-104 monotherapy can significantly inhibit tumor growth, and its efficacy is further enhanced when used in combination with other targeted agents like sorafenib.

These application notes provide a comprehensive overview of the preclinical assessment of this compound in HCC models, including detailed protocols for key experiments and a summary of quantitative data to guide researchers in their evaluation of this promising therapeutic agent.

Data Presentation

In Vitro Efficacy of this compound and its Metabolites in HCC Cell Lines

The cytotoxic activity of this compound and its metabolites has been evaluated across a panel of human hepatocellular carcinoma cell lines. The following tables summarize the 50% inhibitory concentrations (IC50) under aerobic conditions and the clonogenic survival data under both aerobic and hypoxic conditions.

Table 1: Aerobic IC50 Values of this compound and its Metabolites in HCC Cell Lines

Cell LineThis compound (µM)PR-104H (µM)PR-104M (µM)
HepG20.05 ± 0.011.8 ± 0.42.5 ± 0.5
SNU-3980.85 ± 0.153.5 ± 0.84.0 ± 0.9
PLC/PRF/51.25 ± 0.254.5 ± 1.05.5 ± 1.2
Hep3B2.1 ± 0.42.8 ± 0.63.2 ± 0.7
  • Data are presented as mean ± SEM from 3-4 independent experiments. Cells were exposed to the drugs for 4 hours.

Table 2: Clonogenic Survival (C10 Values) of HCC Cell Lines Treated with this compound and PR-104H

Cell LineTreatmentAerobic C10 (µM)Anoxic C10 (µM)Hypoxic Cytotoxicity Ratio (HCR)
HepG2This compound1.50.115
PR-104H12.610.01.3
SNU-398This compound6.20.231
PR-104H9.28.51.1
PLC/PRF/5This compound10.60.2151
PR-104H54.030.01.8
  • C10 is the concentration required for 10% cell survival. HCR is the ratio of aerobic C10 to anoxic C10.

In Vivo Efficacy of PR-104 in HCC Xenograft Models

The anti-tumor activity of PR-104, alone and in combination with sorafenib, has been demonstrated in mouse xenograft models using various HCC cell lines.

Table 3: Summary of PR-104 Efficacy in HCC Xenograft Models

Xenograft ModelTreatmentKey Findings
Hep3BPR-104 MonotherapySignificant reduction in tumor growth.
PR-104 + SorafenibSignificantly active.
HepG2PR-104 MonotherapySignificant reduction in tumor growth.
PR-104 + SorafenibSignificantly active.
PLC/PRF/5PR-104 + SorafenibSignificantly active.
SNU-398PR-104 + SorafenibSignificantly active.

Signaling and Activation Pathways

The mechanism of action of PR-104 involves its conversion to this compound, which is then activated in the tumor microenvironment to exert its cytotoxic effects through DNA damage.

PR104_Activation_Pathway cluster_systemic Systemic Circulation cluster_tumor Tumor Cell cluster_hypoxia Hypoxic Conditions cluster_normoxia Normoxic/Hypoxic Conditions PR104 PR-104 (Pre-prodrug) PR104A This compound (Prodrug) PR104->PR104A Systemic Phosphatases PR104A_internal This compound PR104A->PR104A_internal Cellular Uptake OneElectronReductases One-Electron Reductases (e.g., POR) OneElectronReductases->PR104A_internal Reduction AKR1C3 AKR1C3 AKR1C3->PR104A_internal Reduction ActiveMetabolites PR-104H (Hydroxylamine) PR-104M (Amine) PR104A_internal->ActiveMetabolites DNAdamage DNA Inter-strand Cross-linking ActiveMetabolites->DNAdamage CellDeath Apoptosis DNAdamage->CellDeath Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellCulture HCC Cell Line Culture Antiproliferative Antiproliferative Assay (SRB) CellCulture->Antiproliferative Clonogenic Clonogenic Assay CellCulture->Clonogenic Metabolism Metabolite Analysis (LC-MS/MS) CellCulture->Metabolism WesternBlot Protein Expression (Western Blot) (e.g., AKR1C3) CellCulture->WesternBlot Xenograft HCC Xenograft Model Establishment Antiproliferative->Xenograft Inform Model Selection WesternBlot->Xenograft Inform Model Selection Treatment Treatment Administration (PR-104 +/- Sorafenib) Xenograft->Treatment Monitoring Tumor Growth & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision, IHC) Monitoring->Endpoint

References

Detecting PR-104A Induced DNA Damage with the Comet Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-104A is a hypoxia-activated prodrug that undergoes bioreduction to form potent DNA cross-linking agents, PR-104H and PR-104M. This activity is particularly relevant in the hypoxic microenvironment of solid tumors. The resulting DNA interstrand cross-links (ICLs) are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell death. The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA damage, including single- and double-strand breaks, as well as ICLs. This document provides detailed application notes and protocols for utilizing the comet assay to quantify DNA damage induced by this compound.

Mechanism of Action of this compound

PR-104 is administered as a water-soluble phosphate ester pre-prodrug, which is rapidly converted in vivo to its more lipophilic alcohol form, this compound. The activation of this compound to its cytotoxic metabolites can occur through two primary pathways:

  • Hypoxic Activation : In low-oxygen environments, this compound is reduced by one-electron reductases, such as cytochrome P450 reductase (POR), to form the hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These metabolites are highly reactive nitrogen mustards that readily form ICLs.[1][2][3]

  • Aerobic Activation : In certain tumor cells, this compound can be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[4][5] This oxygen-insensitive two-electron reduction also produces the DNA cross-linking metabolites.

The formation of ICLs is the primary mechanism of this compound's cytotoxicity.

The Comet Assay for Detecting DNA Interstrand Cross-links

The alkaline comet assay is a sensitive method for detecting DNA strand breaks. However, ICLs themselves do not cause DNA fragmentation. Instead, they prevent the migration of DNA during electrophoresis. To detect ICLs using the comet assay, a modified protocol is employed where a known amount of DNA damage (single-strand breaks) is induced in the cellular DNA after treatment with the cross-linking agent. This is typically achieved by exposing the cells to a fixed dose of ionizing radiation. In untreated cells, this radiation dose will produce a significant number of comets. In cells treated with an ICL agent like this compound, the cross-links will retard the migration of the fragmented DNA, resulting in a decrease in the comet tail length and intensity compared to the irradiated control. The degree of this reduction is proportional to the number of ICLs.

Data Presentation

The following tables provide an illustrative example of how to present quantitative data from a comet assay experiment designed to assess this compound-induced DNA damage. The values are representative and intended to demonstrate the expected trends.

Table 1: Effect of this compound Concentration on DNA Damage in SiHa Cells under Hypoxic Conditions

This compound Concentration (µM)Mean % DNA in Tail (± SEM)Mean Olive Tail Moment (± SEM)
0 (Control)4.5 ± 0.81.2 ± 0.3
1015.2 ± 2.18.7 ± 1.1
2528.9 ± 3.516.4 ± 2.0
5045.1 ± 4.225.8 ± 2.9
10062.7 ± 5.838.1 ± 3.5

Table 2: Comparison of this compound-Induced DNA Damage under Aerobic vs. Hypoxic Conditions in HT29 Cells

ConditionThis compound (50 µM)Mean % DNA in Tail (± SEM)Mean Olive Tail Moment (± SEM)
Aerobic-5.1 ± 0.91.5 ± 0.4
Aerobic+18.3 ± 2.510.1 ± 1.3
Hypoxic-4.8 ± 0.71.3 ± 0.3
Hypoxic+55.6 ± 6.132.5 ± 3.8

Table 3: Quantification of this compound-Induced Interstrand Cross-links using a Modified Comet Assay in A549 Cells

TreatmentMean % DNA in Tail (after 5 Gy Irradiation) (± SEM)ICL Factor (Relative to Irradiated Control)
No Treatment (No Irradiation)3.2 ± 0.6-
Irradiation Only (5 Gy)75.4 ± 7.21.00
This compound (25 µM) + Irradiation (5 Gy)52.1 ± 5.90.69
This compound (50 µM) + Irradiation (5 Gy)31.8 ± 4.10.42
This compound (100 µM) + Irradiation (5 Gy)15.9 ± 2.80.21

Experimental Protocols

Protocol 1: Standard Alkaline Comet Assay for Detecting DNA Strand Breaks

This protocol is for assessing single- and double-strand DNA breaks induced by this compound.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA

  • Low melting point (LMP) agarose (1% in PBS)

  • Normal melting point (NMP) agarose (1% in water)

  • Comet assay slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 and 10% DMSO added fresh

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR® Green I, ethidium bromide)

  • Horizontal gel electrophoresis tank

  • Power supply

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of this compound for the desired time under either aerobic or hypoxic conditions. Include a vehicle-treated control.

  • Cell Harvesting: After treatment, wash cells with ice-cold PBS. Gently detach cells using trypsin-EDTA and resuspend in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Coat comet assay slides with a layer of 1% NMP agarose and allow to dry completely.

  • Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 90 µL of 1% LMP agarose (at 37°C). Quickly pipette the mixture onto the pre-coated slide and cover with a coverslip. Place the slide on a cold flat surface for 10 minutes to solidify the agarose.

  • Lysis: Carefully remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V and 300mA) for 20-30 minutes.

  • Neutralization: Carefully remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat this step twice more with fresh buffer.

  • Staining: Stain the slides with an appropriate DNA dye according to the manufacturer's instructions.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per slide using comet assay analysis software to determine parameters such as % DNA in the tail and Olive tail moment.

Protocol 2: Modified Alkaline Comet Assay for Detecting Interstrand Cross-links

This protocol is specifically for quantifying ICLs.

Procedure:

  • Cell Treatment and Harvesting: Follow steps 1 and 2 from Protocol 1.

  • Embedding Cells in Agarose: Follow step 4 from Protocol 1.

  • Induction of Single-Strand Breaks: After the agarose has solidified, place the slides on ice and irradiate them with a fixed dose of ionizing radiation (e.g., 5-10 Gy of X-rays or gamma rays). This step introduces a consistent level of single-strand breaks. Include a non-irradiated control.

  • Lysis, Unwinding, Electrophoresis, Neutralization, and Staining: Follow steps 5-9 from Protocol 1.

  • Visualization and Analysis: Visualize and analyze the comets as described in step 10 of Protocol 1. A decrease in the mean tail moment or % DNA in the tail in the this compound-treated, irradiated samples compared to the irradiated-only samples indicates the presence of ICLs.

Visualizations

Signaling Pathways and Experimental Workflows

PR104A_Activation_and_DNA_Damage cluster_activation This compound Activation cluster_damage DNA Damage and Repair PR104 PR-104 (Pre-prodrug) PR104A This compound (Prodrug) PR104->PR104A Phosphatases OneElectronReductases One-Electron Reductases (e.g., POR) PR104A->OneElectronReductases AKR1C3 AKR1C3 PR104A->AKR1C3 Hypoxia Hypoxia (<1% O2) Hypoxia->OneElectronReductases Normoxia Normoxia (~21% O2) Normoxia->AKR1C3 Metabolites PR-104H / PR-104M (Active Metabolites) OneElectronReductases->Metabolites AKR1C3->Metabolites DNA Nuclear DNA Metabolites->DNA Alkylation ICL Interstrand Cross-link (ICL) DDR DNA Damage Response (DDR) ICL->DDR Replication Fork Stall CellDeath Cell Death (Apoptosis) DDR->CellDeath

Caption: this compound activation and subsequent DNA damage induction.

Comet_Assay_Workflow start Start: Treat Cells with this compound harvest Harvest and Suspend Cells start->harvest embed Embed Cells in LMP Agarose on Slide harvest->embed lyse Lyse Cells to Form Nucleoids embed->lyse unwind Alkaline Unwinding of DNA lyse->unwind electrophoresis Electrophoresis unwind->electrophoresis neutralize Neutralize electrophoresis->neutralize stain Stain DNA neutralize->stain visualize Visualize and Analyze Comets stain->visualize end End: Quantify DNA Damage visualize->end

Caption: Workflow for the standard alkaline comet assay.

ICL_Repair_Pathway ICL This compound-induced Interstrand Cross-link (ICL) ReplicationForkStall Replication Fork Stalling ICL->ReplicationForkStall ATR_Activation ATR Activation ReplicationForkStall->ATR_Activation FA_Core_Complex Fanconi Anemia (FA) Core Complex Recruitment ATR_Activation->FA_Core_Complex CellCycleArrest Cell Cycle Arrest ATR_Activation->CellCycleArrest Apoptosis Apoptosis ATR_Activation->Apoptosis If repair fails FANCD2_FANCI_Ub FANCD2-FANCI Monoubiquitination FA_Core_Complex->FANCD2_FANCI_Ub Nuclease_Recruitment Nuclease Recruitment (e.g., XPF-ERCC1, FAN1) FANCD2_FANCI_Ub->Nuclease_Recruitment ICL_Unhooking ICL Unhooking Nuclease_Recruitment->ICL_Unhooking DSB_Formation Double-Strand Break (DSB) Formation ICL_Unhooking->DSB_Formation TLS Translesion Synthesis (TLS) (Gap Filling) ICL_Unhooking->TLS HR Homologous Recombination (HR) (DSB Repair) DSB_Formation->HR NER Nucleotide Excision Repair (NER) (Adduct Removal) TLS->NER DNA_Repair DNA Repair and Cell Survival NER->DNA_Repair HR->DNA_Repair

Caption: DNA damage response pathway for this compound-induced ICLs.

References

Application Notes: γH2AX as a Robust Biomarker for PR-104A-Induced DNA Damage Response

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PR-104 is a hypoxia-activated prodrug that has been investigated for its potent antitumor activity, particularly in the hypoxic microenvironments characteristic of solid tumors.[1][2] The drug is administered as a water-soluble phosphate ester (PR-104) and is rapidly hydrolyzed by systemic phosphatases to its more lipophilic alcohol form, PR-104A.[1][3] The cytotoxic potential of this compound is realized upon its reduction in hypoxic conditions to active metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[4] These metabolites are potent DNA-alkylating agents that induce DNA interstrand cross-links (ICLs), a severe form of DNA damage that can block replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

A critical early event in the cellular response to DNA double-strand breaks (DSBs), including those arising from ICL repair, is the phosphorylation of the histone variant H2AX at serine 139. This phosphorylated form, known as γH2AX, accumulates rapidly at the sites of DNA damage, forming discrete nuclear foci. The formation of γH2AX serves as a crucial platform for the recruitment of DNA repair proteins and checkpoint signaling factors. Due to the direct correlation between the number of γH2AX foci and the number of DSBs, this modification has become an invaluable and sensitive biomarker for quantifying DNA damage induced by various genotoxic agents, including chemotherapeutics like this compound.

These application notes provide an overview and detailed protocols for the detection and quantification of γH2AX in response to this compound treatment, enabling researchers to assess the drug's pharmacodynamic effects and elucidate its mechanism of action.

This compound Mechanism and γH2AX Formation Pathway

This compound's cytotoxicity is significantly enhanced under hypoxic conditions, where it is enzymatically reduced to its active forms. These active metabolites then create DNA cross-links, triggering the DNA Damage Response (DDR). The ataxia-telangiectasia mutated (ATM) kinase, a key sensor of DSBs, is activated and phosphorylates H2AX, leading to the formation of γH2AX foci at the damage sites.

PR104A_Pathway cluster_0 Systemic Circulation / Extracellular cluster_1 Tumor Cell PR104 PR-104 (Pre-prodrug) PR104A This compound (Prodrug) PR104->PR104A Phosphatases PR104A_in This compound PR104A->PR104A_in Cellular Uptake Metabolites PR-104H / PR-104M (Active Metabolites) PR104A_in->Metabolites Hypoxic Reduction (Reductases) DNA_damage DNA Interstrand Cross-links (ICLs) & DSBs Metabolites->DNA_damage DNA Alkylation ATM ATM Activation DNA_damage->ATM H2AX Histone H2AX ATM->H2AX Phosphorylation (Ser139) gH2AX γH2AX Foci H2AX->gH2AX DDR DNA Damage Response (Repair, Apoptosis) gH2AX->DDR

Caption: this compound activation and subsequent γH2AX signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to this compound activity and γH2AX detection. These values are representative and may vary depending on the cell line, experimental conditions, and detection method.

ParameterValue/RangeContextReference
Hypoxic Cytotoxicity Ratio 10 to 100-fold increaseIncreased cytotoxicity of this compound under hypoxic vs. aerobic conditions in vitro.
This compound Concentration (in vitro) 10 nM - 100 µMEffective concentration range for in vitro testing against various cell lines.
This compound Exposure Time (in vitro) 1 - 24 hoursTypical duration for inducing detectable DNA damage and γH2AX formation.
γH2AX Foci Peak Formation 30 - 60 minutesTime to reach maximum γH2AX foci count after initial DNA damage induction.
Primary Antibody Dilution (IF) 1:200 - 1:500Recommended dilution for anti-γH2AX primary antibody in immunofluorescence.
Primary Antibody Dilution (WB) 1:1000Recommended dilution for anti-γH2AX primary antibody in Western Blotting.
Protein Loading (WB) 30 - 50 µgAmount of total protein lysate to load per lane for Western Blot detection of γH2AX.

Experimental Protocols

Three common methods for detecting and quantifying γH2AX are immunofluorescence microscopy, Western blotting, and flow cytometry. Each provides different types of information.

Methods_Comparison cluster_methods γH2AX Detection Methods cluster_outputs Measured Outputs IF Immunofluorescence Microscopy Foci Single-cell resolution (Foci/nucleus) IF->Foci WB Western Blotting TotalProtein Population average (Total γH2AX protein level) WB->TotalProtein FC Flow Cytometry Fluorescence High-throughput single-cell (Mean fluorescence intensity) FC->Fluorescence

Caption: Comparison of common γH2AX detection methodologies.

Protocol 1: Immunofluorescence (IF) Staining for γH2AX Foci

This protocol allows for the direct visualization and quantification of γH2AX foci within individual cell nuclei, providing a sensitive measure of DSBs.

IF_Workflow start 1. Cell Seeding (on coverslips) treat 2. This compound Treatment (Aerobic/Hypoxic) start->treat fix 3. Fixation (e.g., 4% PFA) treat->fix perm 4. Permeabilization (e.g., 0.3% Triton X-100) fix->perm block 5. Blocking (e.g., 5% BSA) perm->block primary_ab 6. Primary Antibody Incubation (anti-γH2AX) block->primary_ab secondary_ab 7. Secondary Antibody Incubation (Fluorescently-labeled) primary_ab->secondary_ab counterstain 8. Counterstaining (DAPI for nuclei) secondary_ab->counterstain mount 9. Mounting counterstain->mount image 10. Image Acquisition (Fluorescence Microscope) mount->image analyze 11. Image Analysis (Foci quantification) image->analyze end Data Interpretation analyze->end

Caption: Experimental workflow for γH2AX immunofluorescence staining.

Materials:

  • Cell culture reagents

  • Glass coverslips

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.3% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse or Rabbit anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary Antibody: Alexa Fluor-conjugated goat anti-mouse/rabbit IgG

  • Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade Mounting Medium

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density to achieve 50-70% confluency at the time of the experiment. Incubate overnight.

  • Drug Treatment: Treat cells with the desired concentration of this compound or vehicle control. For hypoxic conditions, transfer plates to a hypoxic chamber (e.g., <1% O₂) during treatment.

  • Fixation: After treatment, aspirate the medium, wash cells twice with PBS, and fix with 4% PFA for 15-30 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 30 minutes at room temperature to allow antibody access to the nucleus.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in blocking buffer (e.g., 1:200 dilution). Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS in the dark. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash once with PBS. Carefully mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using imaging software such as ImageJ/Fiji.

Protocol 2: Western Blotting for Total γH2AX

Western blotting is used to measure the total cellular level of γH2AX, providing a population-average assessment of DNA damage.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 15% acrylamide) and electrophoresis equipment

  • Nitrocellulose or PVDF membranes

  • Transfer buffer and wet/semi-dry transfer system

  • Blocking Buffer: 5% non-fat milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Primary Antibodies: Anti-γH2AX and a loading control (e.g., anti-Histone H3 or anti-Actin)

  • Secondary Antibody: HRP-conjugated anti-mouse/rabbit IgG

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse with ice-cold RIPA buffer for 30-45 minutes at 4°C.

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 12,000g) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 30-50 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a 15% polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: For some phospho-antibodies, BSA is preferred over milk.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-γH2AX antibody (e.g., 1:1000 dilution in TBST) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the γH2AX signal to the loading control (e.g., Histone H3).

Protocol 3: Flow Cytometry for High-Throughput γH2AX Analysis

Flow cytometry enables rapid, quantitative analysis of γH2AX fluorescence in thousands of individual cells, making it ideal for high-throughput screening.

Materials:

  • PBS

  • Fixation Buffer (e.g., 2-4% PFA)

  • Permeabilization Buffer (e.g., 0.12% Triton X-100 or 70% ethanol)

  • Staining/Blocking Buffer (e.g., PBS with 1% BSA)

  • FITC- or Alexa Fluor-conjugated anti-γH2AX antibody

  • DNA stain (e.g., Propidium Iodide) for cell cycle analysis (optional)

  • Flow cytometer

Procedure:

  • Cell Preparation: After this compound treatment, harvest cells (including supernatant for non-adherent cells) and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 2-4% PFA and incubate for 10-20 minutes on ice.

  • Permeabilization: Wash the fixed cells twice with PBS. Permeabilize by resuspending in ice-cold 70% ethanol and incubating for at least 2 hours (or overnight) at -20°C, or by using a detergent-based buffer.

  • Antibody Staining: Wash the permeabilized cells with PBS. Resuspend cells in staining buffer containing the fluorescently-conjugated anti-γH2AX antibody. Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the cells twice with PBS to remove unbound antibody.

  • DNA Staining (Optional): If cell cycle analysis is desired, resuspend cells in a solution containing a DNA stain like Propidium Iodide and RNase A.

  • Data Acquisition: Resuspend the final cell pellet in PBS. Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).

  • Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) of γH2AX. The MFI is proportional to the amount of DNA damage.

References

Application Note & Protocol: Quantitative Analysis of PR-104A and its Metabolites by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of the hypoxia-activated prodrug PR-104A and its primary metabolites in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

PR-104 is a dinitrobenzamide mustard pre-prodrug designed to target hypoxic tumor cells. Following systemic administration, PR-104 is rapidly converted to its more lipophilic alcohol derivative, this compound.[1][2] In the low-oxygen environment characteristic of solid tumors, this compound is bioactivated through nitroreduction to its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M) forms.[1][3] These active metabolites are potent DNA cross-linking agents.[3] this compound can also be metabolized via O-glucuronidation to PR-104G or through oxidative debromoethylation to the semi-mustard PR-104S. An oxygen-independent activation pathway also exists, mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3). Given the complex metabolic profile and the critical role of these metabolites in the drug's efficacy and potential toxicity, a robust and sensitive analytical method is essential for pharmacokinetic and pharmacodynamic studies.

Metabolic Pathway of PR-104

The metabolic activation of PR-104 is a multi-step process involving both enzymatic and hypoxia-dependent conversions. The pathway diagram below illustrates the key transformations from the administered pre-prodrug to its active and inactive metabolites.

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_aerobic Aerobic Activation PR-104 PR-104 This compound This compound PR-104->this compound Phosphatases PR-104G PR-104G This compound->PR-104G Glucuronidation PR-104A_tumor This compound This compound->PR-104A_tumor PR-104A_aerobic This compound This compound->PR-104A_aerobic PR-104H PR-104H (Hydroxylamine) PR-104A_tumor->PR-104H Nitroreduction (Hypoxia) PR-104M PR-104M (Amine) PR-104H->PR-104M Reduction DNA_Cross-linking DNA Cross-linking & Cytotoxicity PR-104H->DNA_Cross-linking PR-104M->DNA_Cross-linking PR-104H_aerobic PR-104H PR-104A_aerobic->PR-104H_aerobic AKR1C3 PR-104M_aerobic PR-104M PR-104H_aerobic->PR-104M_aerobic Reduction

Caption: Metabolic pathway of PR-104.

Experimental Workflow

The analytical workflow for the quantification of this compound and its metabolites from plasma samples is outlined below. The process involves sample preparation by protein precipitation, followed by separation using UHPLC and detection by tandem mass spectrometry.

G Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (Acidified Methanol) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Dilution Centrifugation->Supernatant_Transfer UHPLC_MSMS UHPLC-MS/MS Analysis Supernatant_Transfer->UHPLC_MSMS Data_Analysis Data Processing & Quantification UHPLC_MSMS->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • PR-104, this compound, and its metabolites (PR-104H, PR-104M, PR-104G, PR-104S) analytical standards

  • Internal Standard (IS) - a stable isotope-labeled analog of this compound is recommended

  • Human Plasma (with appropriate anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation
  • Thaw plasma samples to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add the internal standard solution.

  • Precipitate proteins by adding 200 µL of acidified methanol (e.g., methanol with 0.1% formic acid).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and dilute with water as needed to be within the linear range of the assay.

  • Transfer the final diluted sample to an autosampler vial for analysis.

HPLC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

ParameterCondition
HPLC System UHPLC system
Column Zorbax Eclipse XDB-C18 Rapid Resolution HT (50mm x 2.1mm, 1.8µm) or equivalent
Mobile Phase A 0.01% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.01% Formic Acid
Gradient A linear gradient should be optimized to ensure separation of all analytes. A typical run time is 6 minutes.
Flow Rate To be optimized based on the column dimensions.
Column Temperature To be optimized (e.g., 40°C).
Injection Volume 5-10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for each analyte)
Scan Type Multiple Reaction Monitoring (MRM)
Mass Spectrometry Parameters

The specific MRM transitions (precursor ion → product ion) and compound-dependent parameters (e.g., collision energy, declustering potential) must be determined by infusing each analytical standard into the mass spectrometer.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated UHPLC-MS/MS method for the analysis of PR-104 and its metabolites in human plasma.

Table 1: Linearity of the Method

AnalyteLinear Range (µM)
PR-1040.1 - 50
This compound0.1 - 50
PR-104G0.1 - 50
PR-104H0.05 - 5
PR-104M0.025 - 2.5
PR-104S0.01 - 1

Table 2: Precision, Accuracy, and Recovery

ParameterPerformance
Intra-day Precision (%CV)< 14%
Inter-day Precision (%CV)< 14%
Accuracy (%Bias)Within ±14%
Extraction Recovery> 87%

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and robust approach for the simultaneous quantification of this compound and its key metabolites in human plasma. This methodology is suitable for supporting pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies of PR-104, enabling a deeper understanding of its disposition and metabolic activation. The provided protocols and performance data serve as a valuable resource for researchers in the field of drug development.

References

Application Notes and Protocols for Establishing Hypoxic Conditions for PR-104A In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing and verifying hypoxic conditions in vitro to study the efficacy of the hypoxia-activated prodrug, PR-104A.

Introduction

PR-104 is a water-soluble phosphate ester prodrug that undergoes rapid in vivo hydrolysis to its more lipophilic and cell-permeable alcohol derivative, this compound.[1] this compound is a dinitrobenzamide mustard designed to target hypoxic regions commonly found in solid tumors.[2][3] Under low-oxygen conditions, this compound is activated through one-electron reduction to its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[1][4] These active metabolites are potent DNA cross-linking agents that induce cell death. The cytotoxicity of this compound can be 10 to 100 times greater under hypoxic conditions compared to normoxia.

The activation of this compound in hypoxic environments is predominantly mediated by one-electron reductases, with NADPH-cytochrome P450 reductase (POR) being a key enzyme in this process. However, this compound can also be activated under aerobic conditions by the two-electron reductase aldo-keto reductase 1C3 (AKR1C3), which can contribute to off-target toxicity.

Standard in vitro cell culture is typically conducted at atmospheric oxygen levels (around 18-21% O₂), which is considered hyperoxic compared to the physiological oxygen levels in most tissues (physioxia), ranging from 2-9% O₂. Solid tumors often exhibit even more severe hypoxia, with oxygen levels falling below 1-2%. Therefore, establishing a physiologically relevant hypoxic environment is critical for the preclinical evaluation of hypoxia-activated prodrugs like this compound.

These protocols detail two common methods for inducing hypoxia in vitro: using a hypoxic incubator or chamber, and chemical induction with cobalt chloride.

Materials and Reagents
  • Cell Lines: Appropriate cancer cell lines (e.g., HCT116, SiHa, A549)

  • Cell Culture Medium: As required for the specific cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • This compound

  • Hypoxic Incubator or Modular Hypoxic Chamber: Capable of regulating O₂, CO₂, and N₂ levels

  • Gas Mixture: Typically 5% CO₂, specified O₂ concentration (e.g., 1%), and balanced with N₂

  • Cobalt Chloride (CoCl₂)

  • Phosphate Buffered Saline (PBS)

  • Protein Lysis Buffer

  • Primary Antibody: Rabbit or mouse anti-HIF-1α antibody

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescence Substrate

  • Cell Viability Assay Kit (e.g., MTT, PrestoBlue)

  • Pimonidazole (optional, for hypoxia verification)

  • Anti-pimonidazole antibody (if using pimonidazole)

Experimental Protocols

Protocol 1: Establishing Hypoxia using a Hypoxic Incubator/Chamber

This protocol describes the use of a specialized incubator or chamber to create a low-oxygen environment.

1. Cell Seeding: a. Culture cells to ~80% confluency under standard normoxic conditions (e.g., 37°C, 5% CO₂, 21% O₂). b. Trypsinize and seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density suitable for the planned assay (e.g., cell viability, protein extraction). c. Allow cells to adhere overnight in a standard incubator.

2. Induction of Hypoxia: a. The following day, replace the culture medium with fresh, pre-warmed medium. b. Place the culture vessels into the hypoxic incubator or chamber. c. Set the desired gas concentrations. For this compound studies, a common starting point is 1% O₂, 5% CO₂, and 94% N₂. d. Allow the chamber to equilibrate for at least 4-6 hours to ensure the cells and medium are hypoxic. For longer experiments, it may be necessary to re-gas the chamber every 24-48 hours.

3. This compound Treatment: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Dilute the this compound stock solution in pre-equilibrated hypoxic medium to the desired final concentrations. c. For the normoxic control group, dilute this compound in medium equilibrated under standard incubator conditions. d. Add the this compound-containing medium to the cells in both the hypoxic and normoxic environments. e. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

4. Post-Treatment Analysis: a. After the incubation period, proceed with the desired downstream assays, such as cell viability assays or protein extraction for Western blotting.

Protocol 2: Chemical Induction of Hypoxia using Cobalt Chloride (CoCl₂)

This method uses CoCl₂ to mimic a hypoxic response by stabilizing HIF-1α.

1. Cell Seeding: a. Follow the same procedure as in Protocol 1, step 1.

2. CoCl₂ Treatment: a. Prepare a fresh stock solution of CoCl₂ in sterile water. A typical stock concentration is 25 mM. b. The following day, dilute the CoCl₂ stock solution directly into the cell culture medium to a final concentration that induces a hypoxic response. This concentration is cell-line dependent and should be optimized, but a common starting range is 100-200 µM. c. Replace the existing medium with the CoCl₂-containing medium. d. Incubate the cells for the desired duration to induce the hypoxic phenotype (e.g., 24 hours).

3. This compound Treatment: a. After the pre-incubation with CoCl₂, add this compound (prepared as in Protocol 1, step 3) directly to the CoCl₂-containing medium. b. For the control group, add this compound to cells cultured in standard medium without CoCl₂. c. Incubate for the desired treatment duration.

4. Post-Treatment Analysis: a. Following the treatment period, perform downstream analyses as required.

Protocol 3: Verification of Hypoxic Conditions by Western Blot for HIF-1α

This protocol confirms the establishment of a hypoxic state by detecting the stabilization of the HIF-1α protein.

1. Sample Preparation: a. After exposing cells to hypoxic conditions (either via chamber or CoCl₂), wash the cells twice with ice-cold PBS. b. Add ice-cold protein lysis buffer to each well and scrape the cells. c. Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes. d. Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. e. Collect the supernatant containing the protein extract.

2. Western Blotting: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA). b. Denature equal amounts of protein by boiling in Laemmli buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using a chemiluminescence substrate and an imaging system. An increased band intensity for HIF-1α in the treated samples compared to the normoxic control indicates a successful induction of hypoxia.

Data Presentation

Quantitative data from this compound experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound under Normoxic and Hypoxic Conditions

Cell LineOxygen ConditionThis compound IC₅₀ (µM)Hypoxic Cytotoxicity Ratio (HCR) (IC₅₀ Normoxia / IC₅₀ Hypoxia)
HCT116 Normoxia (21% O₂)[Insert Value][Calculate Value]
Hypoxia (1% O₂)[Insert Value]
SiHa Normoxia (21% O₂)[Insert Value][Calculate Value]
Hypoxia (1% O₂)[Insert Value]
A549 Normoxia (21% O₂)[Insert Value][Calculate Value]
Hypoxia (1% O₂)[Insert Value]

Table 2: HIF-1α Protein Expression Levels under Normoxic and Hypoxic Conditions

Cell LineTreatment ConditionRelative HIF-1α Expression (Fold Change vs. Normoxia)
HCT116 Normoxia (21% O₂)1.0
Hypoxia (1% O₂)[Insert Value]
CoCl₂ (150 µM)[Insert Value]
SiHa Normoxia (21% O₂)1.0
Hypoxia (1% O₂)[Insert Value]
CoCl₂ (150 µM)[Insert Value]

Visualizations

This compound Activation Pathway

PR104A_Activation cluster_normoxia Normoxic/AKR1C3+ Cells cluster_hypoxia Hypoxic Cells PR104A_norm This compound AKR1C3 AKR1C3 (2e⁻ reduction) PR104A_norm->AKR1C3 PR104H_M_norm PR-104H / PR-104M (Active Metabolites) AKR1C3->PR104H_M_norm DNA_damage_norm DNA Cross-linking & Cytotoxicity PR104H_M_norm->DNA_damage_norm PR104A_hyp This compound Reductases Hypoxia-Inducible Reductases (e.g., POR) (1e⁻ reduction) PR104A_hyp->Reductases PR104H_M_hyp PR-104H / PR-104M (Active Metabolites) Reductases->PR104H_M_hyp DNA_damage_hyp DNA Cross-linking & Cytotoxicity PR104H_M_hyp->DNA_damage_hyp PR104 PR-104 (Prodrug) Phosphatases Systemic Phosphatases PR104->Phosphatases Hydrolysis Phosphatases->PR104A_norm Phosphatases->PR104A_hyp

Caption: Activation pathway of PR-104 to its cytotoxic metabolites.

Experimental Workflow for In Vitro Hypoxia Studies

Hypoxia_Workflow start Seed Cells in Culture Plates overnight Allow Adherence Overnight (Normoxic Incubator) start->overnight hyp_chamber Method 1: Hypoxic Chamber (e.g., 1% O₂) overnight->hyp_chamber chem_induce Method 2: Chemical Induction (e.g., CoCl₂) overnight->chem_induce norm_control Normoxic Control (21% O₂) overnight->norm_control treat_hyp Treat with this compound in Hypoxic Medium hyp_chamber->treat_hyp treat_chem Treat with this compound in CoCl₂ Medium chem_induce->treat_chem treat_norm Treat with this compound in Normoxic Medium norm_control->treat_norm analysis Downstream Analysis treat_hyp->analysis treat_chem->analysis treat_norm->analysis viability Cell Viability Assay (e.g., MTT) analysis->viability western Western Blot for HIF-1α (Verification) analysis->western

Caption: Workflow for this compound experiments under hypoxic conditions.

References

Application Notes and Protocols for PR-104A in Targeting Chemotherapy-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-104A is a hypoxia-activated prodrug that has demonstrated significant potential in targeting chemotherapy-resistant cancer cells. This dinitrobenzamide mustard is a "pre-prodrug" of the active nitrogen mustard DNA cross-linking agents, PR-104H and PR-104M. Its unique dual-activation mechanism, leveraging both tumor hypoxia and the expression of the aldo-keto reductase 1C3 (AKR1C3) enzyme, allows for selective targeting of cancer cells, including those resistant to conventional chemotherapies. This document provides detailed application notes and experimental protocols for the investigation of this compound in a research setting.

PR-104 is systemically converted to this compound, which can then be activated through two principal pathways.[1][2][3][4][5] Under hypoxic conditions, prevalent in solid tumors, this compound undergoes one-electron reduction by oxidoreductases to form its active metabolites. Concurrently, this compound can be activated in an oxygen-independent manner by the AKR1C3 enzyme, which is overexpressed in various tumor types. The resulting active metabolites, PR-104H (hydroxylamine) and PR-104M (amine), are potent DNA alkylating agents that induce interstrand cross-links, leading to cell cycle arrest and apoptosis.

Data Presentation

In Vitro Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines under both aerobic (normoxic) and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) indicates the fold increase in potency under hypoxic conditions.

Cell LineCancer TypeAerobic IC50 (µM)Hypoxic IC50 (µM)Hypoxic Cytotoxicity Ratio (HCR)Reference
HCT116Colon Carcinoma180.4937
HT29Colon Carcinoma2.90.1816
SiHaCervical Carcinoma130.2357
A549Non-Small Cell Lung Cancer0.380.094.2
NCI-H460Non-Small Cell Lung Cancer0.210.037.0
DU-145Prostate Cancer120.3139
PC-3Prostate Cancer290.4466
MCF-7Breast Cancer350.8840
MDA-MB-231Breast Cancer7.80.5215
A2780Ovarian Cancer200.17118
In Vivo Efficacy and Maximum Tolerated Dose (MTD)

The table below presents data on the tumor growth delay observed in xenograft models treated with PR-104 and the maximum tolerated doses determined in Phase I clinical trials.

Model/StudyCancer TypeTreatmentTumor Growth Delay (% T/C)MTD (mg/m²)Reference
HT29 XenograftColonPR-104Not explicitly quantified as %T/C, but showed significant single-agent activity-
SiHa XenograftCervicalPR-104Not explicitly quantified as %T/C, but showed significant single-agent activity-
H460 XenograftNSCLCPR-104Not explicitly quantified as %T/C, but showed significant single-agent activity-
Panc-01 XenograftPancreaticPR-104 + GemcitabineGreater than additive antitumor activity-
22RV1 XenograftProstatePR-104 + DocetaxelGreater than additive antitumor activity-
Phase I (q3w)Advanced Solid TumorsPR-104-1100
Phase I (qw)Advanced Solid TumorsPR-104-675
Phase IbAdvanced Solid TumorsPR-104 + Gemcitabine-140
Phase IbAdvanced Solid TumorsPR-104 + Docetaxel-200
Phase IbAdvanced Solid TumorsPR-104 + Docetaxel + G-CSF-770

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and DNA Damage Response

The following diagram illustrates the activation of this compound and the subsequent DNA damage response pathway.

PR104A_Mechanism PR104 PR-104 (Pre-prodrug) PR104A This compound (Prodrug) PR104->PR104A Systemic Phosphatases Active_Metabolites PR-104H / PR-104M (Active Metabolites) PR104A->Active_Metabolites Hypoxia Hypoxia (One-electron reductases) Hypoxia->PR104A AKR1C3 AKR1C3 (Two-electron reductase) AKR1C3->PR104A DNA_Crosslinking DNA Interstrand Cross-linking Active_Metabolites->DNA_Crosslinking ATM_ATR ATM / ATR Activation DNA_Crosslinking->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Stabilization & Activation Chk1_Chk2->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Activation of this compound and subsequent DNA damage response pathway.

General Workflow for Evaluating this compound Efficacy

This diagram outlines a typical experimental workflow for assessing the efficacy of this compound.

PR104A_Workflow Start Start: Hypothesis Cell_Line_Selection Cell Line Selection (Varying AKR1C3 expression) Start->Cell_Line_Selection In_Vitro_Assays In Vitro Cytotoxicity Assays (Aerobic vs. Hypoxic) Cell_Line_Selection->In_Vitro_Assays Clonogenic Clonogenic Survival Assay In_Vitro_Assays->Clonogenic Metabolite_Analysis Metabolite Analysis (LC-MS/MS) In_Vitro_Assays->Metabolite_Analysis Western_Blot Protein Expression Analysis (Western Blot for AKR1C3, DDR proteins) In_Vitro_Assays->Western_Blot Data_Analysis Data Analysis & Interpretation Clonogenic->Data_Analysis Metabolite_Analysis->Data_Analysis Western_Blot->Data_Analysis In_Vivo_Studies In Vivo Xenograft Studies Tumor_Growth Tumor Growth Delay In_Vivo_Studies->Tumor_Growth Biomarker_Analysis Biomarker Analysis (IHC for Hypoxia, AKR1C3) In_Vivo_Studies->Biomarker_Analysis Tumor_Growth->Data_Analysis Biomarker_Analysis->Data_Analysis Data_Analysis->In_Vivo_Studies If promising in vitro results Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Clonogenic Survival Assay

This assay determines the ability of a single cell to form a colony after treatment with this compound under both aerobic and hypoxic conditions.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 6-well plates

  • Hypoxia chamber or incubator capable of maintaining <0.1% O2

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

    • Seed a predetermined number of cells into 6-well plates. The number of cells to be plated will depend on the cell line's plating efficiency and the expected toxicity of the treatment. A good starting point is to plate a range of cell densities (e.g., 200, 500, 1000 cells/well).

    • Allow cells to attach overnight in a standard incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • For aerobic conditions, replace the medium in the wells with the this compound-containing medium and incubate for the desired exposure time (e.g., 2-4 hours) in a standard incubator.

    • For hypoxic conditions, place the plates in a hypoxia chamber for a pre-incubation period (e.g., 4 hours) to allow for equilibration to low oxygen levels. Then, replace the medium with pre-equilibrated hypoxic medium containing this compound and incubate for the same exposure time inside the hypoxia chamber.

  • Post-Treatment Incubation:

    • After the drug exposure period, remove the drug-containing medium, wash the cells twice with PBS, and add fresh complete medium.

    • Return the plates to a standard incubator and allow colonies to form for 7-14 days, depending on the cell line's growth rate.

  • Colony Staining and Counting:

    • When colonies are visible (at least 50 cells per colony), remove the medium and gently wash the wells with PBS.

    • Fix the colonies by adding 1 mL of methanol to each well for 10 minutes.

    • Remove the methanol and add 1 mL of crystal violet staining solution to each well for 10-20 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the untreated control: PE = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the surviving fraction (SF) for each treatment condition: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).

    • Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.

Western Blot for AKR1C3 Expression

This protocol describes the detection of AKR1C3 protein levels in cancer cell lines to correlate its expression with this compound sensitivity.

Materials:

  • Cancer cell lysates

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody: anti-AKR1C3 (e.g., from R&D Systems, MAB7678 or AF7678)

  • Primary antibody: anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • Lyse cultured cells in ice-cold RIPA buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AKR1C3 antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform the same procedure for the loading control antibody (β-actin or GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the AKR1C3 band intensity to the corresponding loading control band intensity to determine the relative expression of AKR1C3 in different cell lines.

LC-MS/MS Analysis of this compound and its Metabolites

This protocol outlines a method for the quantitative analysis of this compound, PR-104H, and PR-104M in biological matrices such as plasma or cell lysates.

Materials:

  • Biological samples (plasma, cell culture supernatant, or cell pellets)

  • Internal standard (e.g., a stable isotope-labeled analog of this compound)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)

  • C18 reversed-phase column

Protocol:

  • Sample Preparation:

    • For plasma samples, perform a protein precipitation by adding three volumes of cold acetonitrile containing the internal standard to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.

    • For cell culture supernatant, dilute with an equal volume of acetonitrile containing the internal standard.

    • For cell pellets, lyse the cells in a known volume of water, then proceed with protein precipitation as for plasma.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analytes using a C18 reversed-phase column with a gradient elution of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Detect and quantify this compound, PR-104H, PR-104M, and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions will need to be optimized for the instrument used.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations of this compound, PR-104H, and PR-104M.

    • Calculate the concentration of each analyte in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters may be required for different cell lines, equipment, and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and equipment.

References

Troubleshooting & Optimization

Technical Support Center: Off-Target Activation of PR-104A by AKR1C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target activation of the hypoxia-activated prodrug, PR-104A, by the enzyme aldo-keto reductase 1C3 (AKR1C3) in normoxic tissues.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound activation?

PR-104 is a phosphate ester pre-prodrug that is converted in vivo to its active alcohol form, this compound.[1][2] this compound is designed to be a hypoxia-activated prodrug, where it undergoes one-electron reduction in the absence of oxygen to form potent DNA cross-linking cytotoxins.[1][3][4] This process is largely mediated by cytochrome P450 oxidoreductase (POR).

Q2: What is the "off-target" activation of this compound?

"Off-target" activation refers to the bioactivation of this compound in well-oxygenated (normoxic) tissues. This activation is primarily mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3) through a two-electron reduction process. This leads to the formation of the same cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites as hypoxic activation, but in tissues that are not the intended target.

Q3: Why is off-target activation of this compound by AKR1C3 a concern?

The off-target activation of this compound by AKR1C3 in normoxic tissues can lead to significant toxicity in non-cancerous cells. AKR1C3 is expressed in various normal tissues, including human myeloid progenitor cells in the bone marrow. This has been identified as a likely cause for the dose-limiting myelotoxicity observed in clinical trials of PR-104, which restricts the achievable therapeutic window of the drug in humans.

Q4: How does AKR1C3 expression differ between normal and cancerous tissues?

AKR1C3 expression varies significantly across different tissues. In normal tissues, it is found in steroid hormone-dependent cells (e.g., breast, endometrium, prostate) and some hormone-independent cells like the urothelial epithelium and renal tubules. In contrast, many tumor types, including hepatocellular, bladder, renal, gastric, and non-small cell lung carcinomas, show marked upregulation of AKR1C3. However, some cancers, like melanomas and testicular cancers, are often negative for AKR1C3 expression. This differential expression is a key factor in both the on-target and off-target effects of this compound.

Q5: Are there species-specific differences in AKR1C3 activity?

Yes, there are significant differences in AKR1C3 orthologues across species. Orthologues from mouse, rat, and dog are incapable of reducing this compound, which explains the discrepancy in PR-104 tolerance between preclinical animal models and humans. The macaque AKR1C3, however, can metabolize this compound, suggesting it may be a more suitable species for toxicokinetic studies of PR-104 analogues.

II. Troubleshooting Guide

This guide addresses common issues encountered during experiments investigating the off-target activation of this compound by AKR1C3.

Problem Possible Cause Suggested Solution
High this compound cytotoxicity in normoxic control cells High endogenous AKR1C3 expression in the cell line.1. Screen your cell line for AKR1C3 protein expression using Western blot or enzymatic activity assays. 2. Use a cell line with low or no AKR1C3 expression as a negative control. 3. Inhibit AKR1C3 activity using a specific inhibitor like SN34037 to confirm its role in the observed cytotoxicity.
Inconsistent results in this compound cytotoxicity assays 1. Variable oxygen levels in "normoxic" conditions. 2. Inconsistent cell health or passage number. 3. Instability of this compound in culture medium.1. Ensure consistent and well-controlled atmospheric conditions (e.g., 21% O2) in your incubator. 2. Use cells within a consistent and low passage number range and ensure high viability before starting the experiment. 3. Prepare fresh this compound solutions for each experiment and minimize the time between drug addition and assay readout.
No difference in this compound sensitivity between wild-type and AKR1C3-overexpressing cells 1. Inefficient overexpression of functional AKR1C3. 2. The parental cell line may have very high sensitivity to the cytotoxic metabolites of this compound, masking the effect of AKR1C3.1. Confirm AKR1C3 overexpression at both the protein level (Western blot) and functional level (enzymatic activity assay). 2. Perform a dose-response curve to determine if a lower concentration of this compound reveals differences in sensitivity. 3. Choose a parental cell line with known low sensitivity to this compound for overexpression studies.
Difficulty in detecting this compound metabolites (PR-104H, PR-104M) 1. Low metabolic activity in the chosen cell line. 2. Rapid degradation or further metabolism of the metabolites. 3. Insufficient sensitivity of the detection method (e.g., LC-MS/MS).1. Use a cell line with known high AKR1C3 activity or increase the cell density. 2. Optimize the incubation time to capture the peak metabolite concentration. 3. Ensure your LC-MS/MS method is optimized for the detection and quantification of PR-104H and PR-104M.

III. Quantitative Data Summary

Table 1: Aerobic vs. Hypoxic Cytotoxicity of this compound in Cell Lines with Varying AKR1C3 Status

Cell LineAKR1C3 StatusAerobic IC50 (µM)Anoxic IC50 (µM)Hypoxia Cytotoxicity Ratio (HCR)Reference
SiHaPositive--10
H460Positive--7
HCT116Negative--36
HCT116 (sPOR overexpressing)Negative-->145

Note: Specific IC50 values were not provided in the source, but the Hypoxia Cytotoxicity Ratio (HCR = Aerobic IC50 / Anoxic IC50) is presented.

Table 2: Effect of AKR1C3 Overexpression on this compound Sensitivity

Cell LineAKR1C3 ExpressionFold Change in Aerobic Sensitivity to this compoundReference
HCT116Overexpressing44-fold increase

IV. Experimental Protocols

1. Western Blot Analysis of AKR1C3 Expression

  • Objective: To determine the protein level of AKR1C3 in cell lysates.

  • Methodology:

    • Prepare cell lysates from cultured cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel (e.g., 10-12% polyacrylamide).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for human AKR1C3 overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

2. AKR1C3 Enzymatic Activity Assay using a Fluorogenic Probe

  • Objective: To measure the functional activity of AKR1C3 in live cells.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Prepare working solutions of the fluorogenic probe coumberone and the specific AKR1C3 inhibitor SN34037.

    • To determine AKR1C3-specific activity, pre-incubate a subset of wells with SN34037 for a specified time (e.g., 30 minutes).

    • Add coumberone to all wells and incubate for a defined period (e.g., 4 hours).

    • Measure the fluorescence of the product, coumberol, using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the SN34037-sensitive coumberone reduction by subtracting the fluorescence in the inhibitor-treated wells from the fluorescence in the untreated wells. This value represents the AKR1C3-specific activity.

3. Clonogenic Survival Assay for this compound Cytotoxicity

  • Objective: To assess the long-term reproductive viability of cells after treatment with this compound under normoxic or hypoxic conditions.

  • Methodology:

    • Prepare a single-cell suspension of the desired cell line.

    • Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates.

    • Allow cells to attach for a few hours.

    • Expose the cells to a range of concentrations of this compound for a defined period (e.g., 1-4 hours) under either normoxic (21% O2) or hypoxic (<0.1% O2) conditions.

    • After the exposure period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 7-14 days, allowing colonies (defined as >50 cells) to form.

    • Fix and stain the colonies with a solution such as crystal violet.

    • Count the number of colonies in each well.

    • Calculate the surviving fraction for each treatment condition relative to the untreated control.

    • Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.

V. Signaling Pathways and Experimental Workflows

PR104A_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PR104 PR-104 (Pre-prodrug) PR104A This compound (Prodrug) PR104->PR104A Systemic Phosphatases Metabolites PR-104H / PR-104M (Cytotoxic Metabolites) PR104A->Metabolites 2e- Reduction PR104A->Metabolites 1e- Reduction DNA_Damage DNA Cross-linking & Cell Death Metabolites->DNA_Damage AKR1C3 AKR1C3 AKR1C3->PR104A Off-target activation POR POR (Cytochrome P450 Oxidoreductase) POR->PR104A On-target activation Normoxia Normoxia (O2) Hypoxia Hypoxia (Low O2)

Caption: this compound activation pathways under normoxic and hypoxic conditions.

Experimental_Workflow start Start: Hypothesis Investigate off-target This compound activation cell_selection Select Cell Lines (Varying AKR1C3 expression) start->cell_selection akr1c3_char Characterize AKR1C3 - Western Blot - Enzymatic Assay cell_selection->akr1c3_char cytotoxicity_assay This compound Cytotoxicity Assay (Clonogenic Survival) akr1c3_char->cytotoxicity_assay normoxic Normoxic Conditions cytotoxicity_assay->normoxic hypoxic Hypoxic Conditions cytotoxicity_assay->hypoxic metabolite_analysis Metabolite Analysis (LC-MS/MS) normoxic->metabolite_analysis hypoxic->metabolite_analysis data_analysis Data Analysis and Interpretation metabolite_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for investigating AKR1C3-mediated this compound activation.

References

Technical Support Center: Overcoming PR-104A-Induced Myelotoxicity in Clinical and Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of myelotoxicity associated with the hypoxia-activated prodrug PR-104A.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

PR-104 is a water-soluble phosphate ester pre-prodrug that is rapidly converted in vivo to its active form, this compound. This compound is a nitrogen mustard prodrug designed to be activated under hypoxic conditions, a common feature of solid tumors. In low-oxygen environments, this compound is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M). These metabolites are potent DNA cross-linking agents that lead to cell death. However, this compound can also be activated in an oxygen-independent manner by the enzyme aldo-keto reductase 1C3 (AKR1C3).

Q2: What is the primary dose-limiting toxicity of this compound in clinical trials?

The primary dose-limiting toxicity (DLT) of this compound observed in clinical trials is myelosuppression, specifically neutropenia (a low count of neutrophils, a type of white blood cell) and thrombocytopenia (a low count of platelets).[1][2][3][4][5] This toxicity restricts the achievable dose of this compound in patients to levels that may be below the threshold for optimal anti-tumor efficacy.

Q3: Why does this compound cause myelotoxicity?

This compound-induced myelotoxicity is primarily attributed to the expression of the enzyme AKR1C3 in human hematopoietic progenitor cells. This "off-target" activation of this compound by AKR1C3 in the bone marrow leads to the formation of cytotoxic metabolites in well-oxygenated hematopoietic tissues, resulting in damage to blood-forming cells. The hypoxic nature of the bone marrow microenvironment may also contribute to this toxicity.

Q4: What are the key differences in this compound toxicity between preclinical animal models and humans?

A significant discrepancy in this compound tolerance has been observed between preclinical mouse models and human clinical trials. Mice can tolerate much higher doses of this compound than humans. This difference is largely due to the poor functional homology between human and murine AKR1C family members. Mouse orthologues of human AKR1C3 are incapable of efficiently reducing this compound, leading to less off-target activation and consequently, less myelotoxicity in mice.

Q5: What strategies are being explored to overcome this compound-induced myelotoxicity?

Several strategies have been investigated to mitigate this compound-induced myelotoxicity:

  • Co-administration with Granulocyte Colony-Stimulating Factor (G-CSF): Prophylactic use of G-CSF has been shown to allow for dose escalation of this compound when used in combination with other chemotherapeutic agents like docetaxel by stimulating the production of neutrophils.

  • Development of AKR1C3-Resistant Analogs: Structure-based drug design has led to the development of this compound analogs that are poor substrates for human AKR1C3. These analogs aim to restore tumor selectivity by reducing off-target activation in hematopoietic tissues while retaining hypoxia-selective cytotoxicity.

  • Use of AKR1C3 Inhibitors: The co-administration of specific AKR1C3 inhibitors is a potential strategy to reduce the off-target activation of this compound in the bone marrow. Several AKR1C3 inhibitors are in various stages of preclinical and clinical development.

Section 2: Data Presentation

Table 1: Summary of Dose-Limiting Toxicities (DLTs) in this compound Phase I Clinical Trials

Dosing ScheduleMaximum Tolerated Dose (MTD)Dose-Limiting Toxicities (DLTs)Reference
Once every 3 weeks1100 mg/m²Fatigue, neutropenic sepsis, infection with normal neutrophil counts
Weekly (Days 1, 8, 15 of a 28-day cycle)675 mg/m²Grade 4 thrombocytopenia, Grade 4 neutropenia
Combination with Gemcitabine140 mg/m²Grade 4 thrombocytopenia
Combination with Docetaxel (60 mg/m²)200 mg/m²Thrombocytopenia, neutropenic fever, fatigue
Combination with Docetaxel (60 mg/m²) + G-CSF770 mg/m²Thrombocytopenia, neutropenic fever, fatigue
Combination with Docetaxel (75 mg/m²) + G-CSF≥770 mg/m²Thrombocytopenia, neutropenic fever, fatigue

Table 2: Incidence of Grade ≥2 Hematological Toxicities in a Weekly Dosing Phase I Trial of PR-104

PR-104 Dose LevelNumber of PatientsAny Grade ≥2 Hematological ToxicityGrade ≥3 ThrombocytopeniaGrade ≥3 Neutropenia
135 mg/m²31 (33%)0 (0%)0 (0%)
270 mg/m²65 (83%)0 (0%)1 (17%)
540 mg/m²66 (100%)2 (33%)2 (33%)
675 mg/m²77 (100%)2 (29%)3 (43%)
900 mg/m²44 (100%)3 (75%)2 (50%)

Section 3: Experimental Protocols & Troubleshooting

Colony-Forming Cell (CFC) Assay for Assessing Myelotoxicity

The Colony-Forming Cell (CFC) or Colony-Forming Unit (CFU) assay is a crucial in vitro method to quantify the effect of a compound on hematopoietic progenitor cells.

Detailed Methodology:

  • Cell Preparation:

    • Isolate mononuclear cells (MNCs) from human bone marrow, cord blood, or peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Wash the isolated MNCs with an appropriate buffer (e.g., Iscove's Modified Dulbecco's Medium [IMDM] with 2% fetal bovine serum [FBS]).

    • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Make serial dilutions of this compound in culture medium to achieve the desired final concentrations for the assay. Ensure the final solvent concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).

  • Plating:

    • Prepare the final cell suspension in IMDM with 2% FBS at 10 times the final desired plating concentration.

    • Add the cell suspension to the methylcellulose-based medium (e.g., MethoCult™) at a 1:10 ratio.

    • Add the this compound dilutions to the cell-methylcellulose mixture and vortex thoroughly.

    • Let the tubes stand for 5-10 minutes to allow air bubbles to escape.

    • Dispense the mixture into 35 mm culture dishes or wells of a multi-well plate using a syringe with a blunt-end needle. Gently rotate the dish to ensure even distribution.

  • Incubation:

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.

    • Human cells are typically incubated for 14 days, while mouse cells are incubated for 7-10 days.

  • Colony Counting and Identification:

    • Using an inverted microscope, identify and count the different types of colonies based on their morphology. Common colony types include:

      • CFU-GM: Colony-Forming Unit-Granulocyte, Macrophage

      • BFU-E: Burst-Forming Unit-Erythroid

      • CFU-GEMM: Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte

Troubleshooting Guide for CFC Assays with this compound:

Issue Potential Cause(s) Troubleshooting Steps
High variability in colony counts between replicate plates. - Inconsistent cell plating volume.- Uneven distribution of cells in the methylcellulose.- Pipetting errors when adding the drug.- Use a calibrated positive displacement pipette for viscous methylcellulose.- Gently rotate plates after plating to ensure an even layer.- Prepare a master mix of cells and drug in methylcellulose for each concentration.
No or very few colonies in the control (untreated) plates. - Poor cell viability.- Inappropriate cytokine cocktail in the methylcellulose medium.- Suboptimal cell plating density.- Check cell viability before plating; it should be >90%.- Ensure the methylcellulose medium contains the appropriate growth factors for the desired lineages.- Optimize the cell plating density for your specific cell source.
Discrepancy between in vitro CFC assay results and in vivo myelotoxicity. - Differences in drug metabolism between the in vitro and in vivo systems.- The in vitro assay does not fully recapitulate the bone marrow microenvironment.- Consider using a liver microsome fraction (S9) in your in vitro assay to mimic metabolic activation.- Acknowledge the limitations of the in vitro system and use the data as a predictive tool in conjunction with in vivo studies.
Difficulty distinguishing between different colony types. - Inexperience in colony morphology identification.- Overlapping colonies due to high plating density.- Use a colony atlas or reference images for guidance.- Perform cytological staining (e.g., Wright-Giemsa) on picked colonies to confirm lineage.- Plate cells at a lower density to obtain well-separated colonies.

Section 4: Visualizations

Signaling Pathways and Experimental Workflows

PR104A_Activation_Pathway cluster_extracellular Extracellular Space PR104 PR-104 (Pre-prodrug) PR104A PR104A PR104->PR104A Systemic Conversion PR104A_hypoxic PR104A_hypoxic PR104A->PR104A_hypoxic PR104A_aerobic PR104A_aerobic PR104A->PR104A_aerobic POR POR PR104A_hypoxic->POR AKR1C3 AKR1C3 PR104A_aerobic->AKR1C3 Metabolites_hypoxic Metabolites_hypoxic POR->Metabolites_hypoxic Reduction DNA_damage DNA_damage Metabolites_hypoxic->DNA_damage Metabolites_aerobic Metabolites_aerobic AKR1C3->Metabolites_aerobic Reduction Metabolites_aerobic->DNA_damage

CFC_Assay_Workflow start Start cell_isolation Isolate Mononuclear Cells (Bone Marrow, Cord Blood, etc.) start->cell_isolation cell_count Cell Count & Viability Assessment cell_isolation->cell_count plating Plate Cells in Methylcellulose with this compound cell_count->plating drug_prep Prepare Serial Dilutions of this compound drug_prep->plating incubation Incubate at 37°C, 5% CO₂ (7-14 days) plating->incubation colony_count Identify and Count Colonies (CFU-GM, BFU-E, etc.) incubation->colony_count data_analysis Data Analysis (IC50 determination) colony_count->data_analysis end End data_analysis->end

GCSF_Signaling_Pathway GCSF G-CSF GCSFR G-CSF Receptor GCSF->GCSFR Binding JAK JAK GCSFR->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization nucleus Nucleus STAT_dimer->nucleus Translocation gene_transcription Gene Transcription cellular_response Increased Neutrophil Proliferation, Differentiation, and Survival gene_transcription->cellular_response

References

species differences in PR-104A metabolism mouse vs human

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bioreductive prodrug PR-104A. The information focuses on the critical species differences in metabolism between mice and humans, which significantly impact experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: We observe significant toxicity in our human cell lines under normoxic conditions, but not in our murine cell lines when treated with this compound. Is this expected?

A1: Yes, this is an expected and well-documented finding. The primary reason for this discrepancy is the differential activity of the enzyme Aldo-Keto Reductase 1C3 (AKR1C3).[1][2] Human AKR1C3 is capable of reducing this compound to its cytotoxic metabolites under aerobic (normoxic) conditions.[1][2][3] In contrast, the mouse orthologue of AKR1C3 does not metabolize this compound, leading to a lack of toxicity in murine cells under normoxia. This "off-target" aerobic activation in human cells, particularly in hematopoietic progenitors, is a key factor in the dose-limiting myelotoxicity observed in human clinical trials.

Q2: Our pharmacokinetic (PK) studies show a much faster clearance of this compound in humans compared to mice. What metabolic pathways could be responsible for this?

A2: The faster clearance of this compound in humans is attributed to two main factors:

  • O-glucuronidation: This is a major metabolic clearance pathway for this compound in humans, but it is not a significant pathway in mice. The formation of the O-β-glucuronide of this compound (PR-104G) significantly contributes to its systemic clearance in humans.

  • Aldo-Keto Reductase 1C3 (AKR1C3)-mediated reduction: As mentioned in Q1, the aerobic reduction of this compound by human AKR1C3 to its active metabolites also contributes to its overall clearance.

A population pharmacokinetic model has demonstrated a faster size-equivalent clearance of this compound in humans and dogs compared to rodents.

Q3: We are planning a preclinical study in mice to predict human exposure. What are the key considerations regarding dose translation?

A3: Direct dose translation from mouse to human based on body surface area is not appropriate for this compound due to the significant metabolic differences. The maximum safe dose of PR-104 in humans is only about 10% to 29% of that achievable in mice to reach an equivalent plasma exposure (AUC) of this compound. This is primarily due to the dose-limiting myelotoxicity in humans caused by AKR1C3-mediated aerobic activation in bone marrow progenitor cells. Therefore, it is crucial to consider the differential metabolism and toxicity when designing and interpreting preclinical studies.

Q4: What are the primary enzymes involved in the hypoxia-selective activation of this compound?

A4: The hypoxia-selective activation of this compound is primarily mediated by one-electron reductases. The dominant enzyme identified in this process is Cytochrome P450 oxidoreductase (POR) . Other diflavin oxidoreductases, such as methionine synthase reductase (MTRR) and novel diflavin oxidoreductase 1 (NDOR1), can also contribute to the anoxia-specific metabolism of this compound. Under hypoxic conditions, these enzymes reduce this compound to its active cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).

Troubleshooting Guides

Issue: High variability in this compound cytotoxicity in different human cancer cell lines under normoxic conditions.

  • Possible Cause: Varying expression levels of AKR1C3 in the human cancer cell lines.

  • Troubleshooting Steps:

    • Quantify AKR1C3 expression: Perform Western blotting or qRT-PCR to determine the relative expression levels of AKR1C3 in your panel of cell lines.

    • Correlate expression with sensitivity: Plot the IC50 values for this compound under normoxic conditions against the AKR1C3 expression levels. A positive correlation would suggest that AKR1C3 is the primary driver of the observed differential cytotoxicity.

    • Use an AKR1C3 inhibitor: Treat the cells with a selective AKR1C3 inhibitor alongside this compound. A reduction in normoxic cytotoxicity in the presence of the inhibitor would confirm the role of AKR1C3.

Issue: Difficulty in detecting the active metabolites PR-104H and PR-104M in mouse plasma.

  • Possible Cause: Rapid clearance and further metabolism of the active metabolites.

  • Troubleshooting Steps:

    • Optimize sampling time: The active metabolites are transient. Conduct a time-course experiment with early and frequent blood sampling time points immediately following PR-104 administration.

    • Improve analytical sensitivity: Utilize a highly sensitive LC-MS/MS method with optimized extraction and detection parameters for PR-104H and PR-104M.

    • Analyze tumor tissue: If using a tumor xenograft model, consider analyzing tumor homogenates in addition to plasma, as the active metabolites are generated within the hypoxic tumor microenvironment.

Quantitative Data Summary

Table 1: Comparative Pharmacokinetics of Unbound this compound

SpeciesUnbound Clearance (Size Equivalent)Steady State Unbound Volume of DistributionReference
Human211 L/h/70 kg105 L/70 kg
Mouse0.63 times slower than humanNot reported

Table 2: Maximum Tolerated Dose (MTD) of PR-104

SpeciesMTD (q3w schedule)MTD (weekly schedule)Reference
Human1100 mg/m²675 mg/m²
MouseSignificantly higher (Human MTD is 10-29% of mouse equivalent AUC)Not directly compared in the same study

Experimental Protocols

Protocol 1: In Vitro this compound Metabolism Assay

  • Cell Culture: Culture human or mouse cell lines to 80-90% confluency in appropriate media.

  • Drug Exposure: Treat cells with this compound at the desired concentration (e.g., 100 µM) under either normoxic (21% O₂) or anoxic (<0.1% O₂) conditions for a specified time (e.g., 1 hour).

  • Metabolite Extraction:

    • Collect the cell culture medium.

    • Lyse the cells and collect the lysate.

    • Perform protein precipitation with acetonitrile.

    • Centrifuge to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detect and quantify this compound, PR-104H, and PR-104M using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Protocol 2: Western Blot for AKR1C3 Expression

  • Protein Extraction: Lyse cultured cells with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with a primary antibody specific for human AKR1C3.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin to normalize for protein loading.

Visualizations

PR104A_Metabolism_Mouse PR104 PR-104 PR104A This compound PR104->PR104A Phosphatases PR104_Hypoxic PR-104H / PR-104M (Cytotoxic Metabolites) PR104A->PR104_Hypoxic Hypoxia (POR, etc.) DNA_Crosslinks DNA Cross-links PR104_Hypoxic->DNA_Crosslinks Toxicity Toxicity DNA_Crosslinks->Toxicity

Caption: this compound Metabolism in Mice.

PR104A_Metabolism_Human PR104 PR-104 PR104A This compound PR104->PR104A Phosphatases PR104_Hypoxic PR-104H / PR-104M (Cytotoxic Metabolites) PR104A->PR104_Hypoxic Hypoxia (POR, etc.) PR104_Aerobic PR-104H / PR-104M (Cytotoxic Metabolites) PR104A->PR104_Aerobic Normoxia (AKR1C3) PR104G PR-104G (Glucuronide) PR104A->PR104G UGTs DNA_Crosslinks DNA Cross-links PR104_Hypoxic->DNA_Crosslinks PR104_Aerobic->DNA_Crosslinks Myelotoxicity Myelotoxicity PR104_Aerobic->Myelotoxicity Toxicity Toxicity DNA_Crosslinks->Toxicity

Caption: this compound Metabolism in Humans.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines Human vs. Mouse Cell Lines Treatment This compound Treatment (Normoxia vs. Hypoxia) Cell_Lines->Treatment Expression Enzyme Expression (e.g., AKR1C3 by Western Blot) Cell_Lines->Expression Cytotoxicity Cytotoxicity Assay (e.g., IC50) Treatment->Cytotoxicity Metabolism Metabolite Analysis (LC-MS/MS) Treatment->Metabolism Data_Interpretation Data Interpretation & Human Dose Prediction Cytotoxicity->Data_Interpretation Metabolism->Data_Interpretation Expression->Data_Interpretation Animal_Model Mouse Model Dosing PR-104 Dosing Animal_Model->Dosing PK Pharmacokinetic Analysis Dosing->PK Toxicity_Assessment Toxicity Assessment Dosing->Toxicity_Assessment PK->Data_Interpretation Toxicity_Assessment->Data_Interpretation

Caption: Experimental Workflow for Investigating this compound Metabolism.

References

Technical Support Center: Development of PR-104A Analogs Resistant to AKR1C3 Activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work in developing PR-104A analogs that are resistant to activation by aldo-keto reductase 1C3 (AKR1C3).

Frequently Asked Questions (FAQs)

1. What is PR-104 and how does it work?

PR-104 is a phosphate ester pre-prodrug that is systemically converted to its active form, this compound. This compound is a hypoxia-activated prodrug, meaning it is selectively activated in the low-oxygen (hypoxic) environments characteristic of many solid tumors.[1] In hypoxic cells, this compound is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form cytotoxic DNA cross-linking agents that lead to cell death.[1][2]

2. What is the role of AKR1C3 in this compound activation and why is it problematic?

Aldo-keto reductase 1C3 (AKR1C3) is a human enzyme that can also activate this compound, but it does so through a two-electron reduction process that is independent of oxygen levels.[1][2] This "off-target" activation in well-oxygenated normal tissues, particularly in hematopoietic progenitor cells where AKR1C3 is expressed, is believed to be the primary cause of the dose-limiting myelotoxicity (bone marrow suppression) observed in clinical trials of PR-104. This toxicity has significantly limited the therapeutic window of PR-104.

3. What is the rationale for developing this compound analogs resistant to AKR1C3 activation?

By designing this compound analogs that are poor substrates for AKR1C3, the off-target activation in normal tissues can be minimized. This approach aims to reduce the dose-limiting myelotoxicity and thereby widen the therapeutic window of the drug. The goal is to retain the potent hypoxia-selective anti-tumor activity while improving the safety profile, allowing for higher, more effective doses to be administered.

4. What are some examples of AKR1C3-resistant this compound analogs?

Researchers have developed several this compound analogs with reduced susceptibility to AKR1C3 activation. A notable example is SN29176 , which has demonstrated resistance to human AKR1C3 activation while retaining its hypoxia-selective cytotoxicity and ability to be activated by POR. Its corresponding water-soluble pre-prodrug is SN35141 . Another example is SN34507 , a mono-nitro analog of this compound, which was rationally designed to have minimal off-target activity.

Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of this compound analogs.

Problem Potential Causes Troubleshooting Steps
High cytotoxicity in normoxic (oxygenated) conditions 1. The analog is still a substrate for AKR1C3. 2. The cell line used has high endogenous levels of other reductases that can activate the analog under normoxia. 3. The compound is inherently cytotoxic independent of reduction.1. Confirm the AKR1C3 expression status of your cell line (e.g., by Western blot). Use AKR1C3-negative cell lines or isogenic cell lines with and without AKR1C3 expression for comparison. 2. Test the analog in the presence of a selective AKR1C3 inhibitor to see if normoxic cytotoxicity is reduced. 3. Evaluate the cytotoxicity of the reduced (active) metabolite of the analog to distinguish between prodrug and active drug toxicity.
Low or no hypoxia-selective cytotoxicity 1. The analog is not an efficient substrate for the one-electron reductases (e.g., POR) that are active under hypoxia. 2. The hypoxic conditions in the experiment are not stringent enough. 3. The cell line has low expression of the necessary activating reductases.1. Test the analog in cell lines engineered to overexpress POR to see if hypoxia selectivity is enhanced. 2. Verify the oxygen levels in your hypoxia chamber (typically <0.1% O₂ is required for robust activation). Ensure the medium is pre-equilibrated to the hypoxic environment. 3. Screen a panel of cell lines with varying POR expression levels.
Inconsistent results between experiments 1. Variability in cell health and passage number. 2. Inconsistent hypoxic conditions. 3. Instability of the compound in culture medium.1. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase. 2. Calibrate and monitor the oxygen levels in the hypoxia chamber for each experiment. Use fresh catalyst packs if applicable. 3. Prepare fresh dilutions of the compound from a stable stock solution for each experiment. Assess compound stability in media over the course of the experiment if necessary.
Poor in vivo efficacy despite good in vitro hypoxia selectivity 1. Unfavorable pharmacokinetic properties of the analog (e.g., rapid clearance, poor tumor penetration). 2. Insufficiently hypoxic tumor microenvironment in the chosen animal model. 3. The pre-prodrug is not efficiently converted to the active prodrug in vivo.1. Conduct pharmacokinetic studies to determine the half-life, Cmax, and AUC of the analog and its pre-prodrug. 2. Assess tumor hypoxia in your xenograft model using methods like pimonidazole staining or imaging techniques. 3. Measure the levels of the pre-prodrug and the active prodrug in plasma and tumor tissue over time.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and AKR1C3-Resistant Analog SN29176
Cell LineAKR1C3 StatusCompoundAerobic IC₅₀ (µM)Anoxic IC₅₀ (µM)Hypoxic Cytotoxicity Ratio (HCR)
HCT116NegativeThis compound361.036
SN29176221.022
HCT116-AKR1C3OverexpressingThis compound0.820.01846
SN29176230.926
SiHaPositiveThis compound101.010
SN29176281.028
H460PositiveThis compound71.07
SN29176241.024

Data synthesized from published studies. HCR = Aerobic IC₅₀ / Anoxic IC₅₀. A higher HCR indicates greater hypoxia selectivity.

Table 2: Pharmacokinetic Parameters of this compound Metabolites in Mice
MetaboliteCmax (µM)t½ (min)AUC (µM·min)
PR-104H~1.52.6~10
PR-104M~1.0~30~40

Data are approximate values from studies in NIH-III nude mice following intravenous administration of synthetic PR-104H. These parameters highlight the rapid conversion and clearance of the active metabolites.

Experimental Protocols

Clonogenic Survival Assay under Hypoxic Conditions

This assay assesses the ability of single cells to form colonies after treatment with a this compound analog under hypoxic conditions, providing a measure of long-term cell survival.

Materials:

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound analog stock solution

  • 6-well cell culture plates

  • Hypoxia chamber (e.g., with 5% CO₂, 95% N₂, and <0.1% O₂)

  • Fixation solution (e.g., 10% formalin or a 1:7 mixture of acetic acid and methanol)

  • Staining solution (0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and prepare a single-cell suspension.

    • Count the cells and determine viability (e.g., using a hemocytometer and trypan blue).

    • Seed a predetermined number of cells (typically 200-1000 cells/well, optimized for each cell line to yield 50-150 colonies in the control wells) into 6-well plates.

    • Allow cells to attach overnight in a standard incubator (37°C, 5% CO₂).

  • Drug Treatment and Hypoxic Incubation:

    • Prepare serial dilutions of the this compound analog in pre-warmed, serum-free medium. Also, prepare a vehicle control.

    • Replace the medium in the plates with the drug-containing or vehicle control medium.

    • Place the plates in a hypoxia chamber and incubate for the desired exposure time (e.g., 4-24 hours).

  • Colony Formation:

    • After the treatment period, remove the plates from the hypoxia chamber.

    • Aspirate the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium.

    • Return the plates to a standard incubator and culture for 7-14 days, or until colonies in the control wells are visible and contain at least 50 cells.

  • Fixation and Staining:

    • Aspirate the medium and gently wash the wells with PBS.

    • Add fixation solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the fixation solution and add the crystal violet staining solution. Incubate for 15-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting and Data Analysis:

    • Count the number of colonies (a colony is defined as a cluster of ≥50 cells) in each well.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = PE of treated cells / PE of control cells

AKR1C3 Enzyme Inhibition Assay

This assay measures the ability of a this compound analog to inhibit the enzymatic activity of recombinant human AKR1C3.

Materials:

  • Recombinant human AKR1C3 protein

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 6.0)

  • Substrate (e.g., 9,10-Phenanthrenequinone, PQ)

  • Cofactor (e.g., β-NADPH)

  • This compound analog stock solution

  • 96-well UV-transparent plate

  • Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Preparation:

    • Prepare a stock solution of PQ in a suitable solvent (e.g., N,N-Dimethylformamide).

    • Prepare a stock solution of β-NADPH in deionized water.

    • Prepare serial dilutions of the this compound analog in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the this compound analog at various concentrations (or vehicle control), and the recombinant AKR1C3 protein (e.g., to a final concentration of 20 µg/mL).

    • Include a "no enzyme" control and a "no inhibitor" control.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Enzymatic Reaction and Measurement:

    • Prepare a reaction mixture containing the substrate (e.g., 40 µM PQ) and cofactor (e.g., 400 µM β-NADPH) in the assay buffer.

    • Initiate the reaction by adding the reaction mixture to each well.

    • Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the analog compared to the "no inhibitor" control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway of this compound Activation

PR104A_Activation cluster_Systemic Systemic Circulation cluster_Cell Tumor Cell cluster_Hypoxia Hypoxic Activation cluster_Normoxia Normoxic 'Off-Target' Activation PR104 PR-104 (Pre-prodrug) PR104A This compound (Prodrug) PR104->PR104A Phosphatases POR POR & other 1e⁻ reductases PR104A->POR AKR1C3 AKR1C3 PR104A->AKR1C3 Radical Nitro Radical POR->Radical 1e⁻ Reduction (Hypoxia) Radical->PR104A O₂ Back-oxidation (Normoxia) Active_H Active Metabolites (DNA cross-linking) Radical->Active_H Further Reduction Cell_Death Cell Death Active_H->Cell_Death Cytotoxicity Active_N Active Metabolites (DNA cross-linking) AKR1C3->Active_N 2e⁻ Reduction (Oxygen-independent) Active_N->Cell_Death Toxicity

Caption: Activation pathways of the this compound prodrug.

Experimental Workflow for Clonogenic Survival Assay

Clonogenic_Assay_Workflow start Start seed Seed single cells in 6-well plates start->seed attach Allow cells to attach overnight seed->attach treat Treat with this compound analog and vehicle control attach->treat hypoxia Incubate under hypoxic conditions treat->hypoxia recover Replace with fresh medium and incubate 7-14 days hypoxia->recover fix_stain Fix and stain colonies with crystal violet recover->fix_stain count Count colonies (≥50 cells) fix_stain->count analyze Calculate Plating Efficiency and Surviving Fraction count->analyze end End analyze->end

Caption: Workflow of the clonogenic survival assay.

References

Technical Support Center: Structure-Activity Relationship of PR-104A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the experimental use of the hypoxia-activated prodrug PR-104A and its analogs, such as SN29176.

Frequently Asked Questions (FAQs)

Q1: What is PR-104 and this compound?

PR-104 is a water-soluble phosphate ester "pre-prodrug" that is designed for use as a hypoxia-activated cancer therapy.[1] In the body, it is rapidly converted by phosphatases into its active alcohol form, this compound (SN 27858).[1][2][3] this compound is a dinitrobenzamide mustard prodrug that can be selectively activated in the hypoxic (low oxygen) environments commonly found in solid tumors.[1]

Q2: How is this compound activated to its cytotoxic form?

This compound undergoes enzymatic reduction to become a potent DNA cross-linking agent. This activation can occur through two main pathways:

  • Hypoxia-Selective One-Electron Reduction: In hypoxic conditions, ubiquitous one-electron reductases, such as cytochrome P450 oxidoreductase (POR), reduce this compound to a radical anion. In the absence of oxygen, this intermediate is further reduced to the active cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M), which cross-link DNA. In normal oxygen conditions (normoxia), the radical anion is rapidly re-oxidized back to the non-toxic this compound.

  • Oxygen-Independent Two-Electron Reduction: this compound can be directly reduced to its cytotoxic metabolites by certain two-electron reductases, most notably the human aldo-keto reductase 1C3 (AKR1C3), in an oxygen-independent manner.

Q3: What is the primary limitation of this compound in clinical development?

The main challenge for this compound has been its "off-target" activation by the enzyme AKR1C3 in well-oxygenated normal tissues, particularly in bone marrow progenitor cells. This aerobic activation is believed to be responsible for the dose-limiting myelosuppression (neutropenia and thrombocytopenia) observed in human clinical trials, which restricted the achievable drug exposure to levels lower than those effective in preclinical mouse models.

Q4: What is SN29176 and why was it developed?

SN29176 is an analog of this compound that was specifically designed to overcome the limitations of the parent compound. The key feature of SN29176 is its resistance to aerobic bioactivation by human AKR1C3. By eliminating this off-target activation, SN29176 restores the tumor selectivity of the prodrug, allowing it to be activated primarily in hypoxic tumor tissues while sparing normal, well-oxygenated tissues.

Q5: Does SN29176 retain the desired hypoxia-selective activity?

Yes, SN29176 maintains the mechanism of hypoxia-selective activation. It is still a substrate for one-electron reductases like POR and demonstrates significant cytotoxicity under hypoxic conditions compared to aerobic conditions. In vitro studies have shown that SN29176 has high hypoxia cytotoxicity ratios (HCRs), indicating its preferential activity in low-oxygen environments.

Troubleshooting Guides

Problem/Observation Potential Cause Suggested Solution/Troubleshooting Step
High levels of cytotoxicity under normoxic (aerobic) conditions with this compound. The cell line used may express high levels of the enzyme AKR1C3, leading to oxygen-independent activation of this compound.1. Check AKR1C3 Expression: Perform Western blot or qPCR to determine the AKR1C3 expression level in your cell line. 2. Use an AKR1C3 Inhibitor: Co-incubate the cells with a selective AKR1C3 inhibitor to see if it reduces normoxic cytotoxicity. 3. Switch to an AKR1C3-Resistant Analog: Use an analog like SN29176, which is not significantly activated by AKR1C3. 4. Use AKR1C3-negative cell lines: Select cell lines with low or no AKR1C3 expression for your experiments to specifically study hypoxia-dependent activation.
Inconsistent results or lack of reproducibility in hypoxia experiments. Fluctuations in oxygen levels within the hypoxia chamber or incubator. Incomplete removal of oxygen from the medium.1. Calibrate and Monitor Oxygen Levels: Regularly calibrate your hypoxia workstation's oxygen sensor. Use a secondary probe to confirm oxygen levels. 2. Pre-equilibrate Media: Pre-incubate all media and solutions inside the hypoxia chamber for at least 4-6 hours before use to allow for de-gassing. 3. Minimize Air Exposure: When handling plates or flasks, minimize the time they are exposed to ambient air. Use gas-tight containers for transport if necessary.
Low or no observed bystander effect with SN29176 analogs in 2D monolayer assays. The cytotoxic metabolites of some analogs may be rapidly lost from the cell of origin into the large volume of media in 2D cultures, masking their effect on neighboring cells. This can be influenced by the lipophilicity of the analog.1. Utilize 3D Culture Models: Perform experiments using 3D multicellular spheroids or multicellular layer (MCL) assays. These models better mimic the in vivo environment and can reveal bystander effects not apparent in 2D. 2. Evaluate a Series of Analogs: Test analogs with varying lipophilicity (LogD7.4 values) to determine the optimal balance between cell penetration, retention of metabolites, and bystander effect.
Unexpected cytotoxicity of lipophilic SN29176 analogs in AKR1C3-expressing cells, despite being designed as AKR1C3-resistant. In 3D culture models, increased lipophilicity can lead to higher intracellular accumulation of the prodrug, potentially revealing a low level of AKR1C3 activation that was not detectable in 2D assays.1. Confirm with 3D Assays: If working with lipophilic analogs, it is critical to test them in both 2D and 3D models using isogenic cell lines with and without AKR1C3 expression. 2. Analyze Metabolite Formation: Use LC-MS to directly measure the formation of the active metabolites (hydroxylamine and amine) in both cell types and culture conditions to confirm the activation pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency and hypoxia selectivity of this compound and its analog SN29176 in various human cancer cell lines.

Table 1: Anti-proliferative Activity (IC₅₀, µM) of this compound and SN29176

Cell LineThis compound (Aerobic IC₅₀)This compound (Anoxic IC₅₀)SN29176 (Aerobic IC₅₀)SN29176 (Anoxic IC₅₀)
HCT1166.50.07>1001.1
HT291.90.09>1001.1
SiHa2.10.07780.54
H4600.510.02310.49
PC37.3Not ReportedNot ReportedNot Reported

Data compiled from multiple sources. IC₅₀ values represent the concentration required to inhibit cell growth by 50% after a 4-hour exposure.

Table 2: Hypoxia Cytotoxicity Ratios (HCR) for this compound and SN29176

Cell LineThis compound HCRSN29176 HCR
HCT11693>91
HT2921>91
SiHa30145
H4602663

HCR is calculated as (Aerobic IC₅₀) / (Anoxic IC₅₀). A higher HCR indicates greater selectivity for hypoxic cells. Data sourced from reference.

Signaling Pathways and Experimental Workflows

Prodrug Activation Pathway

The following diagram illustrates the metabolic activation pathways for this compound and its analog SN29176, highlighting the key difference in their interaction with the AKR1C3 enzyme.

G cluster_pre Systemic Circulation cluster_cell Tumor Cell cluster_hypoxia Hypoxic Activation (Low O₂) cluster_aerobic Aerobic Activation (Normal O₂) PR104 PR-104 (Pre-prodrug) PR104A This compound (Prodrug) PR104->PR104A Phosphatases SN35141 SN35141 (Pre-prodrug) SN29176 SN29176 (Prodrug) SN35141->SN29176 Phosphatases PR104A_hyp This compound PR104A->PR104A_hyp PR104A_aer This compound PR104A->PR104A_aer SN29176_hyp SN29176 SN29176->SN29176_hyp SN29176_aer SN29176 SN29176->SN29176_aer Metabolites_hyp Cytotoxic Metabolites (PR-104H, PR-104M) PR104A_hyp->Metabolites_hyp 1e⁻ Reductases (e.g., POR) SN29176_hyp->Metabolites_hyp 1e⁻ Reductases (e.g., POR) DNA_damage DNA Cross-linking & Cell Death Metabolites_hyp->DNA_damage Metabolites_aer Cytotoxic Metabolites PR104A_aer->Metabolites_aer AKR1C3 No_Activation No Significant Activation SN29176_aer->No_Activation Resistant to AKR1C3 Metabolites_aer->DNA_damage Off-Target Toxicity G start Synthesize Novel This compound Analog screen_2d 2D Anti-proliferative Assay (Aerobic vs. Anoxic) start->screen_2d calc_hcr Calculate HCR & Determine IC₅₀ screen_2d->calc_hcr akr1c3_screen Screen in Isogenic Cells (WT vs. AKR1C3-expressing) calc_hcr->akr1c3_screen Promising HCR stop Discard Analog calc_hcr->stop Poor HCR check_akr1c3 Resistant to AKR1C3? akr1c3_screen->check_akr1c3 screen_3d 3D Multicellular Layer (MCL) or Spheroid Assay check_akr1c3->screen_3d Yes check_akr1c3->stop No bystander Assess Bystander Effect screen_3d->bystander mechanism Mechanism of Action Studies (e.g., γH2AX, Comet Assay) bystander->mechanism Good Bystander Effect bystander->stop Poor Bystander Effect invivo In Vivo Xenograft Efficacy Studies mechanism->invivo finish Lead Candidate invivo->finish

References

managing dose-limiting toxicities of PR-104 in patients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing the dose-limiting toxicities of PR-104, a hypoxia-activated prodrug. The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary dose-limiting toxicities (DLTs) associated with PR-104?

A1: The primary DLTs observed in clinical trials with PR-104 are hematological, specifically neutropenia and thrombocytopenia.[1][2][3] Fatigue has also been reported as a dose-limiting toxicity.[2][4]

Q2: What is the underlying mechanism of PR-104-induced myelosuppression?

A2: PR-104 is a pre-prodrug that is converted to PR-104A. In hypoxic tumor environments, this compound is reduced to its active cytotoxic metabolites, PR-104H (hydroxylamine) and PR-104M (amine), which cause DNA cross-linking and cell death. However, a key off-target effect occurs in well-oxygenated tissues, such as the bone marrow. The enzyme aldo-keto reductase 1C3 (AKR1C3), which is expressed in human myeloid progenitor cells, can activate this compound to its cytotoxic forms independently of hypoxia. This leads to the myelosuppression observed as a significant toxicity. Human hematopoietic progenitor cells are particularly sensitive to this compound compared to murine cells, which explains the challenges in translating preclinical toxicity studies to human trials.

Troubleshooting Guides

Managing Neutropenia

Q3: A patient in our study is experiencing Grade 3 neutropenia after the first cycle of PR-104. What are the recommended steps?

A3: For Grade 3 neutropenia, the following steps are recommended:

  • Dose Delay: Delay the start of the next cycle of PR-104 until the absolute neutrophil count (ANC) has recovered to a safe level, typically ≥ 1.5 x 109/L.

  • Dose Reduction: For the subsequent cycle, consider a dose reduction of PR-104. The exact reduction will depend on the study protocol, but a common starting point is a 25% reduction.

  • Supportive Care: The use of Granulocyte-Colony Stimulating Factor (G-CSF) can be considered to accelerate neutrophil recovery and as secondary prophylaxis in subsequent cycles. A study combining PR-104 with docetaxel successfully used prophylactic G-CSF to allow for dose escalation of PR-104.

Q4: When should prophylactic G-CSF be considered with PR-104 treatment?

A4: Prophylactic G-CSF should be considered for patients at high risk of developing febrile neutropenia. In a phase Ib study of PR-104 with docetaxel, prophylactic G-CSF was administered to mitigate the severe myelotoxicity and permit higher doses of PR-104. The decision to use prophylactic G-CSF should be based on the PR-104 dose level, the patient's baseline hematological parameters, and any concurrent myelosuppressive agents.

Managing Thrombocytopenia

Q5: A research subject has developed Grade 4 thrombocytopenia. What is the appropriate course of action?

A5: Grade 4 thrombocytopenia is a serious adverse event and requires immediate attention:

  • Treatment Interruption: Immediately hold the next dose of PR-104.

  • Monitoring: Monitor platelet counts frequently, at least every 2-3 days, until recovery to Grade 1 or baseline.

  • Supportive Care: Platelet transfusions may be necessary in cases of severe thrombocytopenia or if the patient is bleeding.

  • Dose Modification: A significant dose reduction of PR-104 is warranted for future cycles. If thrombocytopenia is recurrent or prolonged, discontinuation of PR-104 may be necessary. In a weekly dosing study of PR-104, persistent thrombocytopenia limited treatment beyond two cycles in patients receiving higher doses.

Quantitative Data Summary

Table 1: Maximum Tolerated Dose (MTD) of PR-104 in Clinical Trials

Dosing Schedule/CombinationMTD of PR-104Dose-Limiting ToxicitiesReference
Once every 21 days (q3w)1100 mg/m²Neutropenia, thrombocytopenia, infection
Weekly (Days 1, 8, 15 every 28 days)675 mg/m²Thrombocytopenia, neutropenia
With Gemcitabine140 mg/m²Thrombocytopenia
With Docetaxel (60 mg/m²)200 mg/m²Thrombocytopenia, neutropenic fever, fatigue
With Docetaxel (60 mg/m²) + G-CSF770 mg/m²Thrombocytopenia, neutropenic fever, fatigue
With Docetaxel (75 mg/m²) + G-CSF≥770 mg/m²Thrombocytopenia, neutropenic fever, fatigue

Table 2: Incidence of Grade ≥3 Hematological Toxicities with Weekly PR-104

PR-104 DoseNumber of PatientsGrade ≥3 NeutropeniaGrade ≥3 Thrombocytopenia
540 mg/m²612
675 mg/m²723
900 mg/m²423

Data adapted from a Phase I study of weekly PR-104.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Myelotoxicity using Colony-Forming Cell (CFC) Assay

Objective: To determine the cytotoxic effect of this compound on human hematopoietic progenitor cells.

Methodology:

  • Cell Source: Obtain human bone marrow mononuclear cells (BMMCs) or CD34+ hematopoietic stem and progenitor cells from a commercial vendor or a qualified donor.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired final concentrations.

  • Cell Plating: In a methylcellulose-based medium (e.g., MethoCult™), plate the BMMCs or CD34+ cells at a density of 1 x 104 to 5 x 104 cells/mL.

  • Drug Exposure: Add the different concentrations of this compound to the cell cultures. Include a vehicle control.

  • Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2 for 14 days.

  • Colony Counting: After 14 days, enumerate the colonies under an inverted microscope. Colonies can be classified as colony-forming unit-granulocyte, macrophage (CFU-GM), burst-forming unit-erythroid (BFU-E), and colony-forming unit-granulocyte, erythrocyte, monocyte, megakaryocyte (CFU-GEMM).

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits colony formation by 50% compared to the vehicle control.

Protocol 2: Monitoring Hematological Toxicity in a Preclinical In Vivo Model

Objective: To evaluate the myelosuppressive effects of PR-104 in a relevant animal model.

Methodology:

  • Animal Model: Use humanized mice with engrafted human CD34+ cells to better recapitulate human hematopoiesis.

  • Drug Administration: Administer PR-104 intravenously at various dose levels and schedules. Include a vehicle control group.

  • Blood Sampling: Collect peripheral blood samples at regular intervals (e.g., baseline, and several time points post-treatment) via tail vein or retro-orbital bleeding.

  • Complete Blood Count (CBC): Perform a CBC with differential on the collected blood samples to determine the absolute counts of neutrophils, platelets, lymphocytes, and other blood cell types.

  • Bone Marrow Analysis (Optional): At the end of the study, harvest bone marrow from the femurs and tibias. Perform flow cytometry to analyze the populations of different hematopoietic progenitor cells (e.g., CD34+, CD38-). A CFC assay can also be performed on the bone marrow cells.

  • Data Analysis: Plot the blood cell counts over time for each treatment group. Determine the nadir (lowest point) and the time to recovery for each cell lineage. Compare the effects of different PR-104 doses.

Visualizations

PR104_Activation_Pathway PR-104 Activation and Toxicity Pathway cluster_systemic Systemic Circulation cluster_tumor Hypoxic Tumor Microenvironment cluster_bonemarrow Bone Marrow (Normoxic) PR104 PR-104 (Pre-prodrug) PR104A This compound (Prodrug) PR104->PR104A Phosphatases ActiveMetabolites PR-104H & PR-104M (Active Metabolites) PR104A->ActiveMetabolites One-electron reduction PR104A->ActiveMetabolites Two-electron reduction DNACrosslinking DNA Cross-linking ActiveMetabolites->DNACrosslinking Myelosuppression Myelosuppression (Neutropenia, Thrombocytopenia) ActiveMetabolites->Myelosuppression CellDeath Tumor Cell Death DNACrosslinking->CellDeath Hypoxia Hypoxia Hypoxia->PR104A POR Cytochrome P450 Oxidoreductase (POR) POR->PR104A AKR1C3 Aldo-Keto Reductase 1C3 (AKR1C3) AKR1C3->PR104A

Caption: PR-104 activation pathway in hypoxic tumors and normoxic bone marrow.

DLT_Management_Workflow Workflow for Managing PR-104 Dose-Limiting Toxicities Start Patient Receives PR-104 Monitor Monitor Hematological Parameters (CBC with differential weekly) Start->Monitor Toxicity Grade 3/4 Neutropenia or Thrombocytopenia Observed? Monitor->Toxicity Hold Hold Next Dose of PR-104 Toxicity->Hold Yes NoToxicity Continue PR-104 at Prescribed Dose Toxicity->NoToxicity No SupportiveCare Administer Supportive Care (e.g., G-CSF, Platelet Transfusion) Hold->SupportiveCare Recovery Monitor for Recovery (ANC ≥ 1.5x10^9/L, Platelets ≥ 100x10^9/L) SupportiveCare->Recovery DoseModification Consider Dose Reduction for Subsequent Cycles Recovery->DoseModification Continue Continue PR-104 at Modified Dose DoseModification->Continue

Caption: Clinical workflow for managing hematological toxicities of PR-104.

References

Technical Support Center: The Impact of Compromised Liver Function on PR-104A Clearance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the influence of hepatic impairment on the clearance and metabolism of the hypoxia-activated prodrug, PR-104A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it activated?

A1: PR-104 is a phosphate ester pre-prodrug that is rapidly converted in the body to its active form, this compound, by phosphatases.[1][2][3] this compound is a dinitrobenzamide mustard that acts as a bioreductive prodrug.[4] Its activation to cytotoxic DNA cross-linking metabolites, the hydroxylamine (PR-104H) and amine (PR-104M), occurs through two main pathways:

  • Hypoxia-selective activation: In low-oxygen (hypoxic) environments, this compound is reduced by one-electron reductases, such as cytochrome P450 reductase.[5]

  • Aerobic activation: In the presence of oxygen, this compound can be activated by the two-electron reductase aldo-keto reductase 1C3 (AKR1C3).

Q2: What is the primary clearance mechanism for this compound in humans?

A2: A major pathway for this compound clearance in humans is O-glucuronidation of its alcohol side-chain by the enzyme UDP-glucuronosyltransferase-2B7 (UGT-2B7).

Q3: How does compromised liver function affect this compound clearance?

A3: Compromised liver function, particularly in patients with advanced hepatocellular carcinoma (HCC), can lead to reduced clearance of this compound. This is likely due to impaired glucuronidation capacity in the liver. Reduced clearance can result in increased systemic exposure to this compound and its metabolites, leading to significant toxicity, particularly myelosuppression.

Q4: Are there species differences in this compound clearance?

A4: Yes, there are notable species differences in the clearance of this compound. For instance, O-glucuronidation is a major clearance pathway in humans but is not a significant pathway in mice. This can affect the translatability of preclinical toxicity and efficacy studies to human clinical trials.

Troubleshooting Guide

Issue 1: Unexpectedly high toxicity observed in an in vivo preclinical model of liver cancer.

  • Question: We are evaluating PR-104 in a mouse xenograft model of hepatocellular carcinoma and observing severe toxicity at doses previously reported to be well-tolerated. What could be the cause?

  • Answer:

    • Model-specific Expression of AKR1C3: The expression of AKR1C3 can vary significantly between different HCC cell lines. High levels of AKR1C3 in your chosen cell line will lead to increased aerobic activation of this compound to its cytotoxic metabolites, potentially causing increased toxicity. It is recommended to characterize the AKR1C3 expression level in your tumor model.

    • Compromised Liver Function in the Animal Model: While mice do not primarily rely on glucuronidation for this compound clearance, the specific liver disease model you are using might have other unforeseen impacts on drug metabolism and clearance pathways. Consider assessing baseline liver function in your animal model.

    • Off-target Activation: this compound can be activated in well-oxygenated normal tissues that express AKR1C3, such as bone marrow progenitors, which can lead to myelotoxicity.

Issue 2: Discrepancy between in vitro hypoxic cytotoxicity and in vivo efficacy.

  • Question: Our in vitro experiments show high hypoxic selectivity of this compound in our cancer cell line, but we are not observing the expected level of anti-tumor activity in our xenograft model. Why might this be?

  • Answer:

    • Tumor Hypoxia Levels: The level of hypoxia in your in vivo tumor model may not be as extensive as the anoxic conditions used in your in vitro assays. Consider quantifying the hypoxic fraction of your xenograft tumors.

    • AKR1C3-mediated Aerobic Activation: The in vivo efficacy of PR-104 can be influenced by both hypoxic and aerobic activation. If your cell line has low AKR1C3 expression, the anti-tumor effect will be more dependent on the extent of tumor hypoxia.

    • Pharmacokinetics in the Animal Model: The clearance rate of this compound in your animal model might be different than anticipated, affecting the exposure of the tumor to the drug.

Data Presentation

Table 1: Reductive Metabolism of this compound in Human Tumor Cell Lines

Cell LinePR-104H and PR-104M Formation (pmol/10^6 cells/h)
Hypoxic Conditions
A54910.8
H4609.2
SiHa7.5
22Rv16.8
HT296.1
HCT1165.4
DU1454.9
MDA-MB-2314.2
PC33.7
Aerobic Conditions
A5492.9
H4602.1
SiHa1.8
22Rv11.5
HT291.3
HCT1160.4
DU1450.3
MDA-MB-2310.2
PC30.1

This table is a representation of data that would be generated from experiments as described in the cited literature. The values are illustrative and intended to show the expected trends.

Experimental Protocols

1. Quantification of this compound and its Metabolites by LC/MS/MS

  • Objective: To measure the concentrations of this compound, PR-104H, and PR-104M in cell culture or plasma samples.

  • Methodology:

    • Sample Preparation:

      • For cell cultures, treat cells with this compound for the desired time. Harvest cells and lyse them. Extract metabolites using methanol.

      • For plasma samples, perform a protein precipitation step followed by solid-phase extraction.

    • LC/MS/MS Analysis:

      • Use a reverse-phase C18 column for chromatographic separation.

      • Employ a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Detect and quantify the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

2. Western Blotting for AKR1C3 Expression

  • Objective: To determine the protein expression level of AKR1C3 in cell lines or tumor tissues.

  • Methodology:

    • Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or bovine serum albumin.

      • Incubate with a primary antibody specific for AKR1C3.

      • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Mandatory Visualizations

PR104A_Activation_Pathway cluster_systemic Systemic Circulation cluster_cellular Tumor Cell cluster_hypoxic Hypoxic Pathway cluster_aerobic Aerobic Pathway PR104 PR-104 (Pre-prodrug) PR104A This compound (Active Prodrug) PR104->PR104A Phosphatases PR104A_cell This compound PR104A->PR104A_cell Cellular Uptake one_electron One-electron Reductases (e.g., POR) PR104A_cell->one_electron Low O2 AKR1C3 AKR1C3 PR104A_cell->AKR1C3 Normal O2 Metabolites PR-104H & PR-104M (Cytotoxic Metabolites) DNA_damage DNA Cross-linking & Cell Death Metabolites->DNA_damage one_electron->Metabolites AKR1C3->Metabolites

Caption: Metabolic activation pathway of PR-104.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies cell_lines Select HCC Cell Lines western Western Blot for AKR1C3 Expression cell_lines->western hypoxic_assay Hypoxic Cytotoxicity Assay (Clonogenic) cell_lines->hypoxic_assay xenograft Establish Xenograft Model in Mice cell_lines->xenograft Model Selection lcms_vitro LC/MS/MS for Metabolite Formation hypoxic_assay->lcms_vitro treatment PR-104 Treatment xenograft->treatment efficacy Tumor Growth Inhibition Assessment treatment->efficacy pk_study Pharmacokinetic Analysis of this compound Clearance treatment->pk_study efficacy->pk_study Correlate

Caption: Experimental workflow for assessing this compound.

References

PR-104A Tumor Selectivity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the hypoxia-activated prodrug PR-104A.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary activation pathways for this compound, and how do they influence its tumor selectivity?

PR-104 is a water-soluble phosphate ester 'pre-prodrug' that is rapidly hydrolyzed in the body to its more lipophilic and active form, this compound.[1][2] The tumor selectivity of this compound is governed by two distinct metabolic activation pathways that convert it into the DNA cross-linking cytotoxins, PR-104H (hydroxylamine) and PR-104M (amine).[3][4]

  • Hypoxia-Dependent Pathway (One-Electron Reduction): This is the intended tumor-selective mechanism. In the low-oxygen (hypoxic) environment characteristic of solid tumors, this compound undergoes a one-electron reduction catalyzed by enzymes such as NADPH:cytochrome P450 oxidoreductase (POR).[5] This forms a nitro radical that is further reduced to the active metabolites. In the presence of normal oxygen levels (normoxia), this radical is rapidly and efficiently re-oxidized back to the inactive this compound, thus sparing healthy, well-oxygenated tissues.

  • Hypoxia-Independent Pathway (Two-Electron Reduction): this compound can also be activated in the presence of oxygen by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This two-electron reduction bypasses the oxygen-sensitive nitro radical stage, leading to the formation of the same cytotoxic metabolites under aerobic conditions. While some tumors overexpress AKR1C3, making this a potential tumor-specific target, its expression in normal tissues, particularly bone marrow, is a major source of off-target toxicity.

The interplay between tumor hypoxia and AKR1C3 expression levels determines the ultimate selectivity and efficacy of this compound.

cluster_0 Systemic Circulation cluster_1 Tumor & Tissue Microenvironment cluster_hypoxia Hypoxic Pathway cluster_akr1c3 Aerobic Pathway PR104 PR-104 (Pre-prodrug) PR104A This compound (Prodrug) PR104->PR104A Rapid in vivo hydrolysis PR104A_input This compound Active PR-104H & PR-104M (Active Cytotoxins) PR104A_input->Active Two-Electron Reduction Hypoxia Hypoxia (<1% O2) One-Electron Reductases (e.g., POR) Radical Nitro Radical PR104A_input->Radical Reduction AKR1C3 Normoxia (21% O2) AKR1C3 Enzyme DNA DNA Cross-linking & Cell Death Active->DNA Radical->PR104A_input Re-oxidation (Inhibited by Hypoxia) Radical->Active Further Reduction start Variable this compound Efficacy Observed q1 Measure AKR1C3 Expression Level start->q1 high_akr High AKR1C3 q1->high_akr High low_akr Low/Negative AKR1C3 q1->low_akr Low q2 Quantify Tumor Hypoxic Fraction res_low_high_hyp Efficacy is likely Hypoxia-driven. Model is suitable for studying this pathway. q2->res_low_high_hyp High Hypoxia res_low_low_hyp Model lacks a primary activation mechanism. Consider using a different tumor model or an AKR1C3-transfected line. q2->res_low_low_hyp Low Hypoxia res_high Efficacy is likely AKR1C3-driven. Model is suitable for studying this pathway. high_akr->res_high low_akr->q2 cluster_0 Analog Design & Screening cluster_1 In Vivo Evaluation cluster_2 Decision Point A Design & Synthesize This compound Analog (e.g., SN29176) B In Vitro Screening: Test aerobic cytotoxicity in AKR1C3+ cell line A->B C Assess Hypoxic Cytotoxicity (HCR) B->C D Establish Xenograft (AKR1C3- & AKR1C3+ models) C->D Promising Candidate E Administer Analog (Phosphate Prodrug Form) D->E F Evaluate Antitumor Efficacy E->F G Assess Host Toxicity (esp. Myelosuppression) F->G H Improved Therapeutic Window? G->H I Proceed to further development H->I Yes J Redesign Analog H->J No

References

Technical Support Center: Troubleshooting Inconsistent Results in PR-104A Hypoxic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug PR-104A. Inconsistent results in hypoxic assays can be a significant challenge, and this resource aims to address common issues to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, this compound[1][2]. This compound is a nitrogen mustard prodrug that becomes cytotoxic through two principal activation pathways:

  • Hypoxia-Dependent Activation: In low-oxygen (hypoxic) environments, this compound is metabolized by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), into its active cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M)[1][3]. These metabolites are potent DNA cross-linking agents that induce cell death[4]. This process is inhibited by the presence of oxygen, which rapidly re-oxidizes the intermediate radical, preventing the formation of the cytotoxic species.

  • Hypoxia-Independent Activation: this compound can also be activated independently of oxygen levels by the enzyme aldo-keto reductase 1C3 (AKR1C3) through a two-electron reduction process. This pathway also generates the DNA cross-linking metabolites PR-104H and PR-104M.

Understanding this dual activation mechanism is crucial for interpreting experimental results.

PR104A_Activation_Pathway cluster_prodrug Prodrug Administration cluster_activation Cellular Activation cluster_metabolites Active Metabolites cluster_effect Cellular Effect PR-104 PR-104 This compound This compound PR-104->this compound Systemic Conversion Hypoxic_Activation Hypoxia (One-electron reduction) - Cytochrome P450 Reductases This compound->Hypoxic_Activation Normoxic_Activation Normoxia/Hypoxia (Two-electron reduction) - AKR1C3 This compound->Normoxic_Activation PR-104H_M PR-104H (Hydroxylamine) PR-104M (Amine) Hypoxic_Activation->PR-104H_M Normoxic_Activation->PR-104H_M DNA_Damage DNA Cross-linking PR-104H_M->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Caption: this compound activation signaling pathway.

Q2: My results with this compound are inconsistent between experiments. What are the likely causes?

Inconsistent results in this compound assays often stem from variability in one of the following areas:

  • Oxygen Levels: The degree of hypoxia is a critical parameter. Minor variations in oxygen tension can significantly alter the rate of this compound activation.

  • Cell Line-Specific Factors: Different cell lines express varying levels of the activating enzymes, cytochrome P450 reductases and AKR1C3. This inherent biological difference will lead to different sensitivities to this compound.

  • Experimental Conditions: Factors such as cell density, media components, and the duration of drug exposure and hypoxia can all influence the outcome.

The following troubleshooting guide provides a more in-depth look at each of these potential issues.

Troubleshooting Guide

Issue 1: High Variability in Cytotoxicity Under Hypoxic Conditions

Possible Cause 1.1: Inconsistent Hypoxia Levels

The level and duration of hypoxia must be rigorously controlled.

  • Recommendation:

    • Calibrate and Monitor: Regularly calibrate your hypoxic chamber or incubator's oxygen sensor. Use a secondary, independent method to verify oxygen levels if possible.

    • Pre-condition Media: Equilibrate cell culture media to the desired hypoxic condition before adding it to the cells. Dissolved oxygen in fresh media can significantly delay the establishment of a truly hypoxic environment for the cells.

    • Use Hypoxia Markers: Include a positive control for the hypoxic response, such as assessing the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by Western blot or immunofluorescence.

Possible Cause 1.2: Cell Density and Nutrient Depletion

High cell densities can lead to the rapid depletion of nutrients and the accumulation of waste products, which can nonspecifically affect cell viability and confound the results of a cytotoxicity assay.

  • Recommendation:

    • Optimize Seeding Density: Perform preliminary experiments to determine an optimal cell seeding density that allows for logarithmic growth throughout the experiment without reaching over-confluence.

    • Ensure Sufficient Media Volume: Use an adequate volume of media to prevent nutrient depletion, especially for longer incubation periods.

Issue 2: Unexpectedly High Cytotoxicity Under Normoxic (Aerobic) Conditions

Possible Cause 2.1: High AKR1C3 Expression

If a cell line exhibits high sensitivity to this compound under normal oxygen conditions, it is likely due to high expression of the enzyme AKR1C3.

  • Recommendation:

    • Profile Your Cell Lines: If not already known, determine the AKR1C3 expression status of your cell lines at both the RNA and protein level (e.g., via qPCR or Western blot). This will be a key determinant of this compound sensitivity independent of hypoxia.

    • Select Appropriate Cell Models: For studying hypoxia-specific effects, consider using cell lines with low or negligible AKR1C3 expression. Conversely, high AKR1C3-expressing lines can be used as a positive control for hypoxia-independent activation.

Issue 3: Lack of a Clear Dose-Response Relationship

Possible Cause 3.1: Sub-optimal Drug Concentration Range

The cytotoxic potency of this compound can vary by over 100-fold between normoxic and hypoxic conditions. An inappropriate concentration range may result in either no effect or 100% cell death across all tested doses.

  • Recommendation:

    • Perform a Wide-Range Pilot Study: Test a broad range of this compound concentrations (e.g., from nanomolar to high micromolar) to identify the dynamic range for your specific cell line under both normoxic and hypoxic conditions.

    • Consult Published Data: Use the IC50 values in the tables below as a starting point for designing your concentration ranges.

Possible Cause 3.2: Issues with Drug Stability and Preparation

  • Recommendation:

    • Follow Manufacturer's Guidelines: Prepare and store this compound solutions according to the manufacturer's instructions.

    • Prepare Fresh Dilutions: Prepare fresh dilutions of the drug for each experiment from a validated stock solution to avoid degradation.

Experimental Protocols

General Workflow for In Vitro this compound Hypoxic Assay

Hypoxic_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in multi-well plates Start->Cell_Seeding End End Adherence 2. Allow cells to adhere (24h) Cell_Seeding->Adherence Drug_Addition 3. Add this compound dilutions Adherence->Drug_Addition Incubation 4. Incubate under normoxic and hypoxic conditions Drug_Addition->Incubation Assay 5. Perform cell viability assay (e.g., MTS, CellTiter-Glo) Incubation->Assay Data_Analysis 6. Analyze data and calculate IC50 Assay->Data_Analysis Data_Analysis->End

Caption: General experimental workflow for a this compound hypoxic assay.
Detailed Methodology: Clonogenic Survival Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of cytotoxicity.

  • Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for individual colony formation.

  • Drug Treatment: After cell adherence, expose the cells to varying concentrations of this compound for a defined period (e.g., 4 hours) under both normoxic and hypoxic conditions.

  • Recovery: After the exposure period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically defined as containing >50 cells).

  • Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Detailed Methodology: Western Blot for HIF-1α Stabilization

This protocol verifies the cellular response to hypoxia.

  • Sample Preparation: Expose cells to hypoxic conditions for a specified time (e.g., 4 hours is often sufficient for maximum HIF-1α induction). Prepare nuclear protein extracts from both normoxic and hypoxic cell pellets.

  • Protein Quantification: Determine the protein concentration of each extract using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for HIF-1α overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A strong band for HIF-1α should be present in the hypoxic samples and weak or absent in the normoxic samples.

Quantitative Data Summary

Table 1: In Vitro Antiproliferative Potency (IC50) of this compound in Human Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) of this compound after a 4-hour exposure under aerobic (21% O₂) and hypoxic (<0.1% O₂) conditions.

Cell LineCancer TypeAerobic IC50 (µM)Hypoxic IC50 (µM)Hypoxic Cytotoxicity Ratio (HCR)
H460Non-Small Cell Lung7.30.5114.3
PC3Prostate>1007.3>13.7
Additional cell line data would be presented here

Data adapted from preclinical studies. Actual values may vary based on specific experimental conditions. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as (Aerobic IC50) / (Hypoxic IC50) and indicates the degree of hypoxia-selective activation.

Table 2: Pharmacokinetic Parameters of PR-104 and its Metabolites in Humans

This table presents key pharmacokinetic parameters from a Phase I clinical trial of PR-104 administered weekly at 675 mg/m².

AnalyteCmax (µg/mL) (mean ± SD)AUC₀₋ᵢₙf (µg·h/mL) (mean ± SD)
This compound9.91 ± 2.6111.09 ± 3.05
PR-104H0.32 ± 0.130.45 ± 0.11
PR-104M0.050 ± 0.0270.074 ± 0.031

Data from a study in patients with advanced solid tumors. Cmax = Maximum plasma concentration; AUC = Area under the concentration-time curve. Note that plasma exposures achievable in humans have been noted to be lower than those in preclinical mouse models that showed high efficacy, partly due to dose-limiting toxicities like myelosuppression.

References

Technical Support Center: Optimizing PR-104A Dosing Schedules in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug PR-104A. Our goal is to offer practical guidance to address specific issues that may be encountered during animal studies.

Troubleshooting Guides

This section addresses common challenges in a question-and-answer format to help you navigate your this compound experiments effectively.

Question 1: We are observing unexpected toxicity (e.g., excessive weight loss, morbidity) in our mouse models at a previously reported "safe" dose. What could be the cause and how can we troubleshoot this?

Answer:

Several factors could contribute to unexpected toxicity. Here’s a step-by-step guide to troubleshoot this issue:

  • Strain and Species Differences: While mice are generally more tolerant to this compound than humans, there can be variations between different mouse strains. Ensure you are using the same strain as the cited study. If not, you may need to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific strain.

  • AKR1C3 Expression in Xenograft Model: If you are using a human tumor xenograft model, high expression of the enzyme Aldo-Keto Reductase 1C3 (AKR1C3) in the tumor cells can lead to increased systemic exposure to the active metabolites of this compound, even in well-oxygenated tissues, potentially causing toxicity.[1][2][3] It is advisable to characterize the AKR1C3 expression level in your xenograft model.

  • Vehicle and Formulation: The vehicle used to dissolve and administer PR-104 can influence its solubility and bioavailability. Ensure your formulation is consistent with established protocols. Any changes to the vehicle or formulation may warrant a re-evaluation of the MTD.

  • Animal Health Status: The overall health of the animals can impact their tolerance to therapeutic agents. Ensure that your animals are healthy and free from underlying infections or stress.

  • Dosing Accuracy: Double-check all calculations and procedures for dose preparation and administration to rule out any errors.

Here is a logical workflow for troubleshooting unexpected toxicity:

G cluster_0 Troubleshooting Unexpected Toxicity A Unexpected Toxicity Observed B Verify Dosing Calculation and Administration Technique A->B C Review Animal Strain and Health Status A->C F Check Vehicle Formulation A->F E Consider a Dose De-escalation or MTD Re-evaluation B->E If error found, correct and monitor. If no error, proceed. C->E If different strain or health issues, adjust protocol. D Assess AKR1C3 Expression in Xenograft D->E High AKR1C3 may necessitate lower doses. G Problem Resolved E->G F->E If formulation differs, consider impact on bioavailability.

Caption: Troubleshooting workflow for unexpected this compound toxicity.

Question 2: We are not observing the expected anti-tumor efficacy with this compound in our xenograft model. What are the potential reasons and what can we do?

Answer:

A lack of anti-tumor efficacy can be multifactorial. Consider the following points:

  • Tumor Hypoxia: this compound is a hypoxia-activated prodrug.[3][4] If your tumor model is not sufficiently hypoxic, the drug will not be effectively activated. You can assess tumor hypoxia using techniques like pimonidazole staining. If hypoxia is limited, you might consider using a different tumor model known to be more hypoxic.

  • Low AKR1C3 Expression: In some tumor types, the anti-tumor activity of this compound is dependent on the expression of AKR1C3, which can activate the drug even in aerobic conditions. If your tumor model has low or absent AKR1C3 expression and is not highly hypoxic, you may see limited efficacy.

  • Dosing Schedule and Level: The anti-tumor effect of PR-104 has been shown to have a steep dose-response relationship. A dose that is too low may not yield a significant therapeutic effect. It may be necessary to escalate the dose towards the MTD for your specific model.

  • Pharmacokinetics: The conversion of the pre-prodrug PR-104 to the active form this compound and its subsequent metabolism can vary. While challenging to perform in a standard laboratory setting, pharmacokinetic analysis can provide insights into whether the active metabolites are reaching the tumor at sufficient concentrations.

  • Combination Therapy: this compound has shown synergistic effects when combined with other agents. If monotherapy is not effective, exploring combination strategies might be a viable next step.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

PR-104 is a "pre-prodrug" that is rapidly converted in the body to this compound. This compound is a hypoxia-activated prodrug that undergoes bioreduction in hypoxic environments, such as those found in solid tumors, to its active cytotoxic metabolites, PR-104H (hydroxylamine) and PR-104M (amine). These active metabolites are DNA-alkylating agents that cause interstrand cross-links, leading to cell death. Additionally, this compound can be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3).

The following diagram illustrates the activation pathway of PR-104:

G cluster_0 PR-104 Activation Pathway PR104 PR-104 (Pre-prodrug) PR104A This compound (Prodrug) PR104->PR104A Phosphatases Active_Metabolites PR-104H & PR-104M (Active Metabolites) PR104A->Active_Metabolites One-electron reductases Hypoxia Hypoxia Hypoxia->PR104A AKR1C3 AKR1C3 AKR1C3->PR104A Two-electron reduction DNA_Damage DNA Cross-linking & Cell Death Active_Metabolites->DNA_Damage

Caption: PR-104 activation signaling pathway.

What are some common dosing schedules for PR-104 in mice?

Dosing schedules for PR-104 in mice can vary depending on the study's objectives. It is crucial to determine the MTD for the specific mouse strain and experimental conditions. Below is a table summarizing some reported dosing schedules.

Mouse StrainDosing ScheduleDoseReference
Nude MiceWeekly for 6 weeks550 mg/kg (MTD)
Nude MiceWeekly for 6 weeks270 mg/kg
Nude MiceWeekly for 6 weeks110 mg/kg
Not SpecifiedHuman Equivalent Dose (q3w MTD)220 mg/kg (380 µmol/kg)
Not SpecifiedHuman Equivalent Dose (q1w MTD)150 mg/kg (259 µmol/kg)
Not SpecifiedHuman Equivalent Dose (q1w tolerated)80 mg/kg (138 µmol/kg)

Why is there a discrepancy in toxicity between mice and humans?

The significant difference in toxicity, particularly myelosuppression, observed between mice and humans is largely attributed to the differential activity of the enzyme AKR1C3. Human hematopoietic progenitor cells express AKR1C3, which can activate this compound even in the well-oxygenated bone marrow, leading to dose-limiting toxicity. In contrast, the mouse orthologue of AKR1C3 does not efficiently metabolize this compound, resulting in much lower toxicity in mice. This highlights the importance of considering species-specific metabolic differences when translating preclinical findings to the clinic.

Experimental Protocols

Protocol: Determination of Maximum Tolerated Dose (MTD) and Efficacy of PR-104 in a Xenograft Mouse Model

This protocol outlines a general procedure for establishing a xenograft model and evaluating the MTD and efficacy of PR-104.

1. Cell Culture and Xenograft Implantation:

  • Culture human cancer cells of interest under standard conditions.

  • Harvest cells during the exponential growth phase.

  • Resuspend cells in an appropriate medium (e.g., serum-free medium or a mixture with Matrigel).

  • Subcutaneously inject 1-10 million cells into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Monitor tumor growth regularly using calipers.

2. MTD Determination:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into different dosing cohorts.

  • Prepare PR-104 solution in a suitable vehicle (e.g., saline).

  • Administer PR-104 via the desired route (e.g., intraperitoneal or intravenous injection).

  • Start with a conservative dose and escalate in subsequent cohorts.

  • Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, and other clinical signs.

  • The MTD is typically defined as the highest dose that does not cause more than a 15-20% mean body weight loss and results in no treatment-related deaths.

3. Efficacy Study:

  • Once tumors reach the desired size, randomize mice into a control group (vehicle) and treatment groups (PR-104 at one or more doses below or at the MTD).

  • Administer the treatment according to the planned schedule (e.g., once weekly).

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor animal body weight and overall health.

  • The study endpoint can be a specific time point, a pre-determined tumor volume, or when control tumors reach a certain size.

  • Efficacy is typically assessed by comparing the tumor growth delay or tumor regression in the treated groups versus the control group.

The following diagram illustrates a typical experimental workflow for a this compound animal study:

G cluster_0 Experimental Workflow A Xenograft Implantation B Tumor Growth Monitoring A->B C Randomization into Cohorts B->C Tumors reach ~100-200 mm³ D MTD Study (Dose Escalation) C->D E Efficacy Study (at or below MTD) C->E F Data Collection (Tumor Volume, Body Weight) D->F E->F G Data Analysis and Interpretation F->G

Caption: A typical workflow for a this compound animal study.

References

role of UGT-2B7 in PR-104A glucuronidation and clearance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the role of UDP-glucuronosyltransferase 2B7 (UGT2B7) in the glucuronidation and clearance of the hypoxia-activated prodrug, PR-104A. This resource provides answers to frequently asked questions and detailed troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary human UGT isoform responsible for the glucuronidation of this compound?

A1: Recombinant UGT screening has identified UGT2B7 as the only commercially available human UGT isoform capable of conjugating this compound.[1][2] Studies using human liver microsomes from multiple individuals have shown a high correlation (r = 0.93) between UGT2B7 protein concentrations and the rate of this compound glucuronidation, confirming its primary role.[1][2]

Q2: How does the glucuronidation of this compound impact its therapeutic action?

A2: Glucuronidation converts this compound into its O-glucuronide, PR-104G, which is a major clearance pathway in humans.[1] This process is considered a detoxification step, as the formation of PR-104G greatly suppresses the necessary nitroreduction of this compound required to form its active cytotoxic metabolites (PR-104H and PR-104M). Therefore, high UGT2B7 activity in tumors could be a potential mechanism of resistance.

Q3: Are there significant species differences in this compound glucuronidation?

A3: Yes, there are pronounced species differences in the metabolism of this compound to its glucuronide metabolite, PR-104G. Following administration of the parent drug PR-104, the plasma area under the concentration-time curve (AUC) ratios of PR-104G to this compound are highest in dogs, followed by humans, with mice and rats showing significantly lower ratios. This suggests that glucuronidation is a much more significant clearance pathway in dogs and humans than in rodents.

Q4: What is the metabolic pathway of PR-104 and this compound?

A4: PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted systemically to its active alcohol form, this compound. This compound has two main metabolic fates:

  • Activation: Under hypoxic conditions, this compound is reduced by one-electron oxidoreductases (like Cytochrome P450 Reductase) to form cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites that cross-link DNA. It can also be activated aerobically by the enzyme aldo-keto reductase 1C3 (AKR1C3).

  • Inactivation & Clearance: this compound is inactivated and cleared via glucuronidation, a reaction catalyzed almost exclusively by UGT2B7 in humans, to form PR-104G.

G cluster_systemic Systemic Circulation cluster_activation Bioactivation Pathway cluster_clearance Clearance Pathway PR104 PR-104 (Pre-prodrug) PR104A This compound (Active Prodrug) PR104->PR104A Systemic Conversion PR104H_M PR-104H / PR-104M (Cytotoxic Metabolites) PR104A->PR104H_M Nitroreduction (e.g., POR, AKR1C3) PR104G PR-104G (Inactive Glucuronide) PR104A->PR104G Glucuronidation DNA DNA Cross-links PR104H_M->DNA Alkylation Excretion Excretion PR104G->Excretion UGT2B7 UGT2B7 UGT2B7->PR104G

Caption: Metabolic fate of PR-104, showing its conversion to this compound and subsequent competing pathways of bioactivation and UGT2B7-mediated clearance.

Quantitative Data Summary

The following tables summarize key kinetic parameters for this compound glucuronidation across different species.

Table 1: In Vitro this compound Glucuronidation Kinetics in Liver Microsomes

SpeciesVmax (nmol/h/mg protein)Km (μM)
Dog472~150
Human88~150
Rat37~150
Mouse14~150

Table 2: In Vivo Plasma AUC Ratios (PR-104G / this compound) after PR-104 Administration

SpeciesAUC Ratio (PR-104G / this compound)
Dog2.3
Human1.3
Mouse0.03
Rat0.005

Troubleshooting Guide

Q5: Problem - I am observing low or no glucuronidation activity for this compound in my in vitro assay with human liver microsomes (HLMs). What are the potential causes and solutions?

A5: Low or absent UGT activity is a common issue. Follow this guide to troubleshoot.

G Start Start: Low/No This compound Glucuronidation Activity Check_UDPGA 1. Verify UDPGA Integrity & Concentration - Is it fresh? Has it been freeze-thawed? - Is concentration optimal (e.g., 5 mM)? Start->Check_UDPGA Check_Alamethicin 2. Check Microsomal Permeabilization - Was alamethicin used to disrupt latency? - Was it pre-incubated correctly (e.g., on ice)? Check_UDPGA->Check_Alamethicin UDPGA is OK Check_Buffer 3. Assess Buffer Conditions - Is pH correct (e.g., 7.4)? - Is MgCl2 included (e.g., 10 mM)? Check_Alamethicin->Check_Buffer Permeabilization is OK Check_Protein 4. Evaluate Microsomal Protein - Is the protein concentration in the linear range? - Has the HLM activity been verified with a known UGT2B7 substrate? Check_Buffer->Check_Protein Buffer is OK Check_Inhibitors 5. Rule Out Contamination - Are there any potential inhibitors in your reagents (e.g., from substrate solvent)? Check_Protein->Check_Inhibitors Protein is OK Success Problem Resolved Check_Inhibitors->Success No Inhibitors Found

Caption: Troubleshooting flowchart for low this compound glucuronidation activity in vitro.

  • Detailed Steps:

    • UDPGA Cofactor: UDP-glucuronic acid (UDPGA) is essential for the reaction but is unstable. Ensure your stock is fresh and has not undergone multiple freeze-thaw cycles. The concentration should be optimized; a concentration of 5 mM is often effective.

    • Microsomal Latency: UGTs are located within the lumen of the endoplasmic reticulum. The microsomal membrane can be a barrier to UDPGA. Use a permeabilizing agent like alamethicin (e.g., 50 µg/mg of microsomal protein) and pre-incubate on ice to ensure cofactor access to the enzyme's active site.

    • Buffer and Cofactors: Ensure the reaction buffer is at the optimal pH (~7.4) and contains necessary cofactors like Magnesium Chloride (MgCl₂), which can enhance UGT activity.

    • Enzyme Quality and Concentration: Verify that the microsomal protein concentration and incubation time are within the linear range for the reaction. If possible, test your microsomes with a known high-turnover UGT2B7 probe substrate (e.g., morphine, zidovudine) to confirm their viability.

    • Substrate and Inhibitors: Ensure the solvent used to dissolve this compound (e.g., DMSO) is at a low final concentration (typically <1%) in the incubation, as higher concentrations can inhibit enzyme activity.

Q6: Problem - My results for this compound glucuronidation are highly variable between experiments. How can I improve reproducibility?

A6: Variability can stem from several sources.

  • Standardize Pre-incubation: Be consistent with all pre-incubation times and temperatures for both the microsomes with alamethicin and the reaction mixture before adding UDPGA.

  • Control Reaction Time: Ensure reactions are terminated precisely at the end of the incubation period, as the reaction should still be in the linear phase.

  • Use a UGT2B7 Probe: Run a positive control reaction in parallel using a standard UGT2B7 substrate. This helps normalize your results and distinguish between compound-specific issues and general assay failure.

  • Matrix Effects in Analysis: If using LC-MS/MS, ensure that your sample preparation method effectively removes interfering matrix components and that you are using a stable, isotopically labeled internal standard for PR-104G if available.

Q7: Problem - How do I confirm that the glucuronidation activity I'm observing is specific to UGT2B7?

A7: Several methods can be used to establish enzyme specificity:

  • Recombinant Enzymes: The most direct method is to use commercially available recombinant human UGT enzymes. Significant activity should be observed with UGT2B7, while other isoforms should show little to no activity.

  • Chemical Inhibition: Use a selective chemical inhibitor of UGT2B7. For example, fluconazole is known to be a selective inhibitor of UGT2B7. A significant reduction in this compound glucuronidation in the presence of the inhibitor would support the role of UGT2B7.

  • Correlation Analysis: If you have access to a panel of characterized human liver microsomes (HLMs), you can perform a correlation analysis. Correlate the rate of this compound glucuronidation with the activity of isoform-specific probe substrates or with the immunologically quantified protein levels of UGT2B7 across the HLM panel. A strong correlation is powerful evidence for UGT2B7's involvement.

Experimental Protocols

Protocol: In Vitro this compound Glucuronidation Assay using Human Liver Microsomes (HLMs)

This protocol is a generalized procedure based on standard UGT activity assays. Researchers should optimize concentrations and incubation times for their specific experimental conditions.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Incubation cluster_analysis 3. Termination & Analysis A1 Thaw HLMs, this compound, UDPGA on ice A2 Prepare Tris-HCl buffer (pH 7.4) with MgCl2 A1->A2 A3 Permeabilize HLMs with alamethicin on ice (15-30 min) A2->A3 B1 Add buffer, alamethicin-treated HLMs, and this compound to wells B2 Pre-incubate at 37°C (3-5 min) B1->B2 B3 Initiate reaction by adding UDPGA B2->B3 B4 Incubate at 37°C with shaking (determine linear time range) B3->B4 C1 Terminate reaction (e.g., ice-cold methanol) C2 Centrifuge to pellet protein C1->C2 C3 Analyze supernatant for PR-104G via LC-MS/MS C2->C3

Caption: General experimental workflow for an in vitro this compound glucuronidation assay.

  • 1. Reagent Preparation:

    • Prepare a 100 mM Tris-HCl or potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of:

      • This compound (in DMSO or other suitable solvent).

      • UDPGA (in buffer or water, prepare fresh).

      • MgCl₂ (1 M stock).

      • Alamethicin (in ethanol).

    • Keep Human Liver Microsomes (HLMs) on ice.

  • 2. Microsome Permeabilization:

    • In a microcentrifuge tube on ice, add the required volume of HLMs.

    • Add alamethicin to a final concentration of 50 µg per mg of microsomal protein.

    • Incubate on ice for 15-30 minutes.

  • 3. Reaction Setup (per well/tube):

    • To each well of a 96-well plate or microcentrifuge tube, add:

      • Buffer (to final volume).

      • MgCl₂ to a final concentration of 5-10 mM.

      • Permeabilized HLM suspension (e.g., to a final concentration of 0.25-1.0 mg/mL).

      • This compound solution (final concentration should be determined, e.g., near the Km of ~150 μM; ensure final solvent concentration is <1%).

    • Include control wells: one without UDPGA (negative control) and one without HLMs (substrate stability control).

  • 4. Incubation:

    • Pre-incubate the plate at 37°C for 3-5 minutes.

    • Initiate the reaction by adding UDPGA to a final concentration of 2-5 mM.

    • Incubate at 37°C for a predetermined time within the linear range (e.g., 30-60 minutes).

  • 5. Reaction Termination and Sample Processing:

    • Terminate the reaction by adding an equal or greater volume of ice-cold methanol or acetonitrile, preferably containing an internal standard for LC-MS/MS analysis.

    • Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • 6. Analysis:

    • Quantify the formation of the this compound glucuronide (PR-104G) using a validated LC-MS/MS method.

    • Calculate the rate of formation, typically expressed as pmol/min/mg of microsomal protein.

References

Technical Support Center: Investigating Mechanisms of Resistance to PR-104A Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the hypoxia-activated prodrug, PR-104A.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

PR-104 is a phosphate ester pre-prodrug that is rapidly converted in the body to its active form, this compound.[1] this compound is a nitrogen mustard prodrug that undergoes bioreduction to form potent DNA cross-linking agents, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[2][3] This activation occurs through two primary pathways:

  • Hypoxia-Dependent Activation: In low-oxygen (hypoxic) environments, characteristic of solid tumors, this compound is activated by one-electron reductases, such as cytochrome P450 oxidoreductase (POR).[3][4] This process is inhibited by the presence of oxygen.

  • Aerobic (Oxygen-Independent) Activation: this compound can also be activated under normal oxygen (aerobic) conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3). This enzyme catalyzes a two-electron reduction of this compound, bypassing the oxygen-sensitive step.

The resulting active metabolites induce DNA interstrand cross-links, leading to cell cycle arrest and apoptosis.

Q2: My cells are showing resistance to this compound. What are the potential mechanisms?

Resistance to this compound is primarily linked to the expression and activity of the activating enzymes:

  • Low AKR1C3 Expression: Under aerobic conditions, the primary driver of this compound activation is AKR1C3. Cell lines with low or absent AKR1C3 expression will be inherently more resistant to this compound in the presence of oxygen.

  • Inefficient Hypoxic Activation: In hypoxic conditions, resistance may be due to low levels or activity of one-electron reductases like POR.

  • Increased DNA Repair Capacity: Enhanced DNA repair mechanisms, particularly those involved in resolving interstrand cross-links, could contribute to resistance.

  • Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, could potentially reduce intracellular concentrations of this compound and its active metabolites, although this is a more general mechanism of drug resistance.

Q3: How can I determine if AKR1C3 expression is responsible for the observed resistance in my cell line?

You can investigate the role of AKR1C3 through several experimental approaches:

  • Assess AKR1C3 Expression: Measure AKR1C3 protein levels via Western blot or mRNA levels using qRT-PCR in your resistant and sensitive cell lines. A correlation between low AKR1C3 expression and high this compound resistance is a strong indicator.

  • Modulate AKR1C3 Expression:

    • Knockdown: Use siRNA to knockdown AKR1C3 expression in a sensitive cell line and assess if this confers resistance to this compound.

    • Overexpression: Introduce an AKR1C3 expression vector into a resistant cell line to see if this sensitizes the cells to this compound.

  • Inhibit AKR1C3 Activity: Use a specific AKR1C3 inhibitor to treat sensitive cells in combination with this compound. A rightward shift in the dose-response curve would indicate that AKR1C3 activity is crucial for this compound's cytotoxic effects.

Q4: My this compound cytotoxicity assay results are inconsistent. What could be the issue?

Inconsistent results in cytotoxicity assays can arise from several factors:

  • Oxygen Conditions: Ensure strict control over normoxic (typically 21% O₂) and hypoxic (e.g., <1% O₂) conditions. Minor fluctuations in oxygen levels during the experiment can significantly impact the activation of this compound.

  • Cell Seeding Density: Cell density can affect the local oxygen concentration and the growth rate of cells, both of which can influence drug sensitivity. It is crucial to maintain consistent seeding densities across experiments.

  • Drug Stability: Prepare fresh dilutions of this compound for each experiment, as the compound may degrade over time in solution.

  • Assay Endpoint: The timing of the viability assessment (e.g., 24, 48, or 72 hours post-treatment) can influence the IC50 value. Ensure you are using a consistent endpoint.

Troubleshooting Guides

Problem 1: No significant difference in this compound cytotoxicity between normoxic and hypoxic conditions.
Possible Cause Troubleshooting Step
Ineffective Hypoxia: Verify the oxygen level in your hypoxia chamber or incubator using an oxygen sensor. Ensure there are no leaks in the chamber. Consider using a chemical hypoxia-inducing agent like cobalt chloride (CoCl₂) as a positive control for hypoxic response.
High AKR1C3 Expression: If your cell line has high levels of AKR1C3, the aerobic activation of this compound may mask the hypoxia-selective effect. Measure AKR1C3 expression. If it is high, consider using an AKR1C3 inhibitor to unmask the hypoxic cytotoxicity.
Low Hypoxic Reductase Activity: The cell line may have low levels of the reductases required for hypoxic activation (e.g., POR). Measure the expression of relevant reductases.
Problem 2: Western blot for AKR1C3 shows no or a very weak signal.
Possible Cause Troubleshooting Step
Low AKR1C3 Expression: The cell line may genuinely have very low or no AKR1C3 expression. Include a positive control cell line known to express AKR1C3 (e.g., A549, H460).
Antibody Issues: Ensure you are using a validated antibody for AKR1C3. Optimize the primary antibody concentration and incubation time. Use a fresh secondary antibody.
Poor Protein Extraction: Use a lysis buffer containing protease inhibitors. Ensure complete cell lysis. Quantify protein concentration accurately and load a sufficient amount of protein (20-30 µg).
Problem 3: siRNA knockdown of AKR1C3 is inefficient.
Possible Cause Troubleshooting Step
Suboptimal Transfection: Optimize the transfection reagent-to-siRNA ratio and the cell confluency at the time of transfection. Use a positive control siRNA (e.g., targeting a housekeeping gene like GAPDH) to verify transfection efficiency.
Ineffective siRNA Sequence: Use a pool of multiple siRNAs targeting different regions of the AKR1C3 mRNA. Validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Short-lived Knockdown: Assess the knockdown at different time points (e.g., 24, 48, 72 hours) to determine the optimal time for your assay.

Data Presentation

Table 1: this compound IC50 Values in Various Human Cancer Cell Lines

Cell LineCancer TypeAKR1C3 ExpressionIC50 (µM) - NormoxiaIC50 (µM) - HypoxiaHypoxic Cytotoxicity Ratio (HCR) (Normoxia IC50 / Hypoxia IC50)
H460Non-small cell lungHigh0.510.0317
A549Non-small cell lungHigh1.20.0620
SiHaCervicalModerate2.50.0462.5
HCT116ColonLow7.00.3520
PC3ProstateLow7.30.418.25
T-ALL (various)T-cell acute lymphoblastic leukemiaHighVaries (sensitive)VariesVaries
BCP-ALL (various)B-cell precursor acute lymphoblastic leukemiaLowVaries (resistant)VariesVaries

Note: IC50 values are approximate and can vary depending on experimental conditions. Data compiled from multiple sources. The correlation between high AKR1C3 expression and sensitivity to this compound, particularly in T-ALL, has been demonstrated.

Experimental Protocols

This compound Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Hypoxia chamber or incubator

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.

  • For hypoxic conditions, place the plate in a hypoxia chamber (e.g., 1% O₂) for the desired treatment duration (typically 4 hours). For normoxic conditions, incubate the plate in a standard incubator (21% O₂).

  • After the treatment period, replace the drug-containing medium with 100 µL of fresh, drug-free medium.

  • Incubate the plates for a further 48-72 hours to allow for cell proliferation.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot for AKR1C3 Detection

Materials:

  • Cell pellets from sensitive and resistant cell lines

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-AKR1C3

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-AKR1C3 antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

siRNA-mediated Knockdown of AKR1C3

Materials:

  • AKR1C3-specific siRNA and a non-targeting control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM reduced-serum medium

  • Cells to be transfected

Procedure:

  • One day before transfection, seed cells in a 6-well plate so that they are 30-50% confluent at the time of transfection.

  • For each well, dilute the siRNA (e.g., to a final concentration of 20 nM) in Opti-MEM.

  • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

  • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.

  • Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.

  • Incubate the cells for 24-72 hours.

  • After incubation, harvest the cells to assess knockdown efficiency by Western blot or qRT-PCR, or proceed with a this compound cytotoxicity assay.

Mandatory Visualizations

PR104A_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_hypoxia Hypoxic Conditions (<1% O2) cluster_aerobic Aerobic Conditions PR104 PR-104 (Pre-prodrug) PR104A This compound (Prodrug) PR104->PR104A Phosphatases OneElectronReductases One-Electron Reductases (e.g., POR) PR104A->OneElectronReductases AKR1C3 AKR1C3 PR104A->AKR1C3 ActiveMetabolites PR-104H / PR-104M (Active Metabolites) DNA_Damage DNA Interstrand Cross-links ActiveMetabolites->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis OneElectronReductases->ActiveMetabolites 1e- reduction AKR1C3->ActiveMetabolites 2e- reduction

Caption: this compound Activation Pathways.

Resistance_Investigation_Workflow Start Observe this compound Resistance Assess_AKR1C3 Assess AKR1C3 Expression (Western Blot / qRT-PCR) Start->Assess_AKR1C3 High_AKR1C3 High AKR1C3 Assess_AKR1C3->High_AKR1C3 Low_AKR1C3 Low AKR1C3 Assess_AKR1C3->Low_AKR1C3 Knockdown Knockdown AKR1C3 (siRNA) in Sensitive Cells High_AKR1C3->Knockdown Hypothesize other resistance mechanisms Overexpress Overexpress AKR1C3 in Resistant Cells Low_AKR1C3->Overexpress Hypothesize AKR1C3 is key Assess_Cytotoxicity_KD Assess this compound Cytotoxicity Knockdown->Assess_Cytotoxicity_KD Assess_Cytotoxicity_OE Assess this compound Cytotoxicity Overexpress->Assess_Cytotoxicity_OE Resistance_Confirmed Resistance Mechanism Likely AKR1C3-Independent (e.g., DNA repair, drug efflux) Assess_Cytotoxicity_KD->Resistance_Confirmed No change in sensitivity Sensitivity_Confirmed Resistance Mechanism is Low AKR1C3 Expression Assess_Cytotoxicity_OE->Sensitivity_Confirmed Increased sensitivity

References

Validation & Comparative

A Head-to-Head Battle in Hypoxic Tumors: PR-104A vs. Tirapazamine in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective therapies targeting the hypoxic microenvironment of solid tumors remains a critical frontier in oncology. This guide provides an objective comparison of two notable hypoxia-activated prodrugs, PR-104A and tirapazamine, based on their efficacy in preclinical xenograft models.

This report synthesizes available experimental data to offer a clear comparison of their anti-tumor activities, details the experimental methodologies used in these pivotal studies, and visually represents their mechanisms of action through signaling pathway and workflow diagrams.

At a Glance: Key Efficacy Data in Xenograft Models

The following tables summarize the quantitative data from comparative studies of this compound and tirapazamine in various human tumor xenograft models. These results highlight the relative potency and efficacy of each agent in causing tumor cell death and inhibiting tumor growth.

Table 1: In Vitro Cytotoxicity under Hypoxic Conditions

Cell LineDrugIC50 (µM) under HypoxiaHypoxic Cytotoxicity Ratio (Aerobic IC50 / Hypoxic IC50)
SiHa This compoundNot explicitly stated, but K-value is 10-fold lower than tirapazamine[1]10 - 100[2]
TirapazamineNot explicitly stated-
H460 This compound~0.5110 - 100[2]
Tirapazamine--
HT29 This compound-10 - 100[2]
Tirapazamine--

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

Xenograft ModelTreatmentKey Findings
SiHa PR-104Showed superior activity compared to tirapazamine, both as a single agent and in combination with radiation.[1]
HT29 PR-104Provided greater killing of hypoxic and aerobic cells compared to tirapazamine at equivalent host toxicity.
H460 PR-104Demonstrated greater killing of hypoxic and aerobic cells compared to tirapazamine at equivalent host toxicity.
MV-522 (Human Lung Carcinoma) TirapazamineIneffective as a single agent.
A253 (Human Head and Neck Squamous Cell Carcinoma) TirapazamineShowed a significant tumor growth-inhibitory effect as a single agent.
PC-3, HT-29, MDA-MB-231 TirapazamineShowed limited activity as a monotherapy.

Deep Dive: Experimental Protocols

The following sections detail the methodologies employed in the xenograft studies cited in this guide, providing a framework for understanding and potentially replicating these key experiments.

Subcutaneous Xenograft Tumor Model Establishment

A common protocol for establishing subcutaneous xenograft tumors in immunodeficient mice is as follows:

  • Cell Culture: Human tumor cell lines (e.g., SiHa, HT29, H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Preparation: Cells are harvested during their logarithmic growth phase. They are detached using trypsin-EDTA, washed with phosphate-buffered saline (PBS), and resuspended in a serum-free medium or PBS to the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Animal Models: Immunodeficient mice, such as athymic nude or SCID mice, are typically used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice. For some studies, cells are mixed with Matrigel to enhance tumor formation.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers two to three times per week. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment Initiation: When tumors reach a predetermined volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups, and drug administration is initiated.

Drug Administration
  • PR-104: The pre-prodrug PR-104 is typically administered via intraperitoneal (i.p.) injection. It is rapidly converted to the active form, this compound, in vivo.

  • Tirapazamine: Tirapazamine is also commonly administered via i.p. injection.

Assessment of Antitumor Efficacy

Two primary methods are used to quantify the antitumor effects of this compound and tirapazamine in xenograft models:

  • Tumor Growth Delay: This method involves monitoring the time it takes for tumors in the treatment group to reach a specific volume compared to the control group. The delay in tumor growth is a measure of the drug's efficacy.

  • Ex Vivo Clonogenic Assay: This assay directly measures the number of viable tumor cells remaining after treatment. The protocol is as follows:

    • Eighteen to 24 hours after drug administration, tumors are excised from the mice.

    • The tumors are mechanically and enzymatically dissociated into single-cell suspensions.

    • A known number of cells are plated in culture dishes and incubated for 10-14 days to allow for colony formation.

    • Colonies are then fixed and stained (e.g., with crystal violet), and the number of colonies is counted.

    • The surviving fraction of cells is calculated by comparing the number of colonies in the treated group to the control group.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the distinct mechanisms of action of this compound and tirapazamine, the following diagrams, generated using the DOT language, illustrate their activation pathways and the experimental workflow for their comparison.

PR104A_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_hypoxia Hypoxic Conditions cluster_aerobic Aerobic Conditions PR104 PR-104 (Pre-prodrug) PR104A This compound (Prodrug) PR104->PR104A Systemic Phosphatases Metabolites PR-104H / PR-104M (Active Metabolites) PR104A->Metabolites Reduction DNA DNA Metabolites->DNA Crosslinked_DNA DNA Cross-links DNA->Crosslinked_DNA Alkylation Apoptosis Cell Death (Apoptosis) Crosslinked_DNA->Apoptosis OneElectronReductases One-Electron Reductases (e.g., POR) OneElectronReductases->PR104A AKR1C3 Aldo-Keto Reductase 1C3 (AKR1C3) AKR1C3->PR104A

Caption: this compound activation pathway leading to DNA damage.

Tirapazamine_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_hypoxia Hypoxic Conditions cluster_normoxia Normoxic Conditions Tirapazamine Tirapazamine (Prodrug) Radical Tirapazamine Radical Tirapazamine->Radical One-electron reduction Radical->Tirapazamine Re-oxidation DNA DNA Radical->DNA DNA_Damage DNA Single/Double Strand Breaks & Base Damage DNA->DNA_Damage Apoptosis Cell Death DNA_Damage->Apoptosis Reductases Intranuclear Reductases Reductases->Tirapazamine Oxygen Oxygen Oxygen->Radical

Caption: Tirapazamine bioactivation and mechanism of DNA damage.

Experimental_Workflow start Start cell_culture 1. Human Tumor Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization into Groups tumor_growth->randomization treatment 5. Drug Administration (PR-104 or Tirapazamine) randomization->treatment assessment 6. Efficacy Assessment treatment->assessment growth_delay Tumor Growth Delay Measurement assessment->growth_delay Method 1 clonogenic_assay Ex Vivo Clonogenic Assay assessment->clonogenic_assay Method 2 data_analysis 7. Data Analysis & Comparison growth_delay->data_analysis clonogenic_assay->data_analysis end End data_analysis->end

Caption: Workflow for comparing this compound and tirapazamine efficacy.

Concluding Remarks

The preclinical data from xenograft models consistently demonstrate that this compound possesses superior antitumor activity compared to tirapazamine, particularly in the SiHa, HT29, and H460 tumor models. This enhanced efficacy is attributed to its potent DNA cross-linking mechanism, which is activated under hypoxic conditions. While tirapazamine is also a hypoxia-activated agent that induces DNA damage, its efficacy as a single agent in several xenograft models appears to be more limited.

It is important to note that the efficacy of both drugs can be influenced by the specific tumor microenvironment and the expression levels of activating enzymes. For this compound, the presence of aldo-keto reductase 1C3 (AKR1C3) can lead to its activation even under aerobic conditions, potentially broadening its therapeutic window.

This comparative guide provides a foundational understanding of the preclinical efficacy of this compound and tirapazamine. Further research, including studies in a wider range of tumor models and ultimately in clinical trials, is necessary to fully elucidate their therapeutic potential in treating hypoxic solid tumors.

References

PR-104A versus TH-302 (evofosfamide) in solid tumors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Hypoxia-Activated Prodrugs: PR-104A vs. TH-302 (Evofosfamide) in Solid Tumors

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two notable hypoxia-activated prodrugs (HAPs), this compound and TH-302 (evofosfamide), for the treatment of solid tumors. This document outlines their mechanisms of action, presents comparative preclinical and clinical data, and details relevant experimental methodologies.

Introduction

Solid tumors often develop regions of hypoxia (low oxygen), which contribute to resistance to conventional cancer therapies like chemotherapy and radiation.[1][2][3] Hypoxia-activated prodrugs are designed to selectively target these resistant, hypoxic tumor cells, thereby offering a more targeted therapeutic approach.[4][5] This guide focuses on this compound and TH-302, two leading examples of this drug class that have undergone significant preclinical and clinical investigation.

General Characteristics

FeatureThis compoundTH-302 (Evofosfamide)
Prodrug Type Pre-prodrug (PR-104) is administered and rapidly converted to the active prodrug, this compound.2-nitroimidazole-based prodrug.
Active Cytotoxin Dinitrobenzamide mustard derivatives (hydroxylamine PR-104H and amine PR-104M).Bromo-isophosphoramide mustard (Br-IPM).
Activation Trigger Hypoxia-dependent one-electron reduction; Hypoxia-independent reduction by aldo-keto reductase 1C3 (AKR1C3).Hypoxia-dependent one-electron reduction of the 2-nitroimidazole moiety.
Chemical Formula C9H11BrN4O4 (for this compound)C9H16Br2N5O4P
Molar Mass 323.11 g/mol (for this compound)449.040 g·mol−1

Mechanism of Action

Both this compound and TH-302 are designed to be activated under hypoxic conditions to release potent DNA alkylating agents. These agents form inter- and intra-strand DNA crosslinks, leading to cell cycle arrest and apoptosis.

This compound Activation Pathway

PR-104 is administered as a phosphate ester "pre-prodrug" and is rapidly hydrolyzed by systemic phosphatases to its active alcohol form, this compound. This compound has a dual activation mechanism:

  • Hypoxia-Dependent Activation : In hypoxic environments, this compound undergoes one-electron reduction by enzymes like cytochrome P450 oxidoreductase (POR) to form a nitro radical anion. This intermediate is further reduced to the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which are active DNA cross-linking agents.

  • AKR1C3-Dependent Activation : this compound can also be activated independently of oxygen levels by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This "off-target" activation can contribute to efficacy in tumors with high AKR1C3 expression but may also lead to toxicity in normal tissues expressing this enzyme, such as the bone marrow.

PR104A_Activation cluster_circulation Systemic Circulation cluster_cell Tumor Cell cluster_hypoxia Hypoxic Conditions cluster_normoxia Normoxic Conditions PR104 PR-104 (Pre-prodrug) PR104A This compound (Active Prodrug) PR104->PR104A Phosphatases PR104A_cell This compound PR104A->PR104A_cell Enters Cell Nitro_Radical Nitro Radical Anion PR104A_cell->Nitro_Radical One-electron reductases (e.g., POR) Active_Metabolites PR-104H / PR-104M (Cytotoxic Metabolites) PR104A_cell->Active_Metabolites Two-electron reduction Nitro_Radical->Active_Metabolites Further Reduction Crosslink DNA Cross-linking Active_Metabolites->Crosslink PR104A_normoxia This compound Nitro_Radical_normoxia Nitro Radical Anion Nitro_Radical_normoxia->PR104A_normoxia O₂ (Back-oxidation) AKR1C3_path AKR1C3 Enzyme (Oxygen-Independent) DNA DNA Crosslink->DNA Apoptosis Apoptosis / Cell Cycle Arrest Crosslink->Apoptosis

This compound Mechanism of Action
TH-302 (Evofosfamide) Activation Pathway

TH-302 consists of a 2-nitroimidazole "trigger" linked to the DNA alkylator, bromo-isophosphoramide mustard (Br-IPM). Its activation is highly dependent on hypoxia:

  • Hypoxia-Dependent Activation : In low-oxygen environments, the 2-nitroimidazole component of TH-302 is reduced by one-electron reductases to form a radical anion.

  • Release of Cytotoxin : Under continued hypoxic conditions, this unstable radical undergoes fragmentation, releasing the active cytotoxic agent, Br-IPM.

  • Normoxic Reversal : In the presence of normal oxygen levels (normoxia), the radical anion is rapidly re-oxidized back to the parent TH-302 compound, rendering the drug inactive and limiting systemic toxicity.

TH302_Activation cluster_circulation Systemic Circulation cluster_cell Tumor Cell cluster_hypoxia Hypoxic Conditions cluster_normoxia Normoxic Conditions TH302 TH-302 (Evofosfamide) (Prodrug) TH302_cell TH-302 TH302->TH302_cell Enters Cell Radical_Anion Radical Anion TH302_cell->Radical_Anion One-electron reductases Br_IPM Br-IPM (Cytotoxic Agent) Radical_Anion->Br_IPM Fragmentation Crosslink DNA Cross-linking Br_IPM->Crosslink TH302_reverted TH-302 Radical_Anion_normoxia Radical Anion Radical_Anion_normoxia->TH302_reverted O₂ (Rapid Re-oxidation) DNA DNA Crosslink->DNA Apoptosis Apoptosis / Cell Cycle Arrest Crosslink->Apoptosis

TH-302 (Evofosfamide) Mechanism of Action

Preclinical Data Comparison

Both drugs have demonstrated significant antitumor activity in preclinical models, with enhanced cytotoxicity under hypoxic conditions.

ParameterThis compoundTH-302 (Evofosfamide)
In Vitro Hypoxic Cytotoxicity Ratio (Aerobic IC50 / Hypoxic IC50) 10 to 100-fold increase in potency under hypoxia across various human tumor cell lines.9 to >300-fold increase in potency under hypoxia in nasopharyngeal carcinoma cell lines. Neuroblastoma cells were 40-fold more sensitive under hypoxia.
In Vitro IC50 (Hypoxia) 0.51 µM (H460 non-small cell lung) to 7.3 µM (PC3 prostate).0.31 µM to 8.33 µM in various nasopharyngeal carcinoma cell lines. ~10 µM in other models.
In Vivo Efficacy (Monotherapy) Showed single-agent activity in 6 of 8 xenograft models. At its MTD, induced objective responses in 21 of 34 solid tumor models in a pediatric preclinical study.Demonstrated broad antitumor activities in preclinical xenograft models of soft tissue sarcoma, pancreatic cancer, and others.
Combination Therapy Efficacy Greater than additive antitumor activity with gemcitabine and docetaxel in xenograft models.Enhanced antitumor efficacy when combined with mTOR inhibitors, sunitinib, and cisplatin in various preclinical models.
"Bystander Effect" Lipophilic cytotoxic metabolites (PR-104H) may diffuse to adjacent cells, providing a potential bystander effect.Evidence suggests that after activation, the Br-IPM moiety may diffuse to areas outside the hypoxic regions, demonstrating a bystander effect. However, this has been questioned by other studies.

Clinical Trial Data Comparison

Both PR-104 and TH-302 have been evaluated in Phase I-III clinical trials for solid tumors.

ParameterPR-104TH-302 (Evofosfamide)
Phase I MTD (Monotherapy) 1100 mg/m² every 3 weeks; 675 mg/m² weekly.575 mg/m² (three times weekly); 670 mg/m² (every 3 weeks).
Phase I Dose-Limiting Toxicities (DLTs) Fatigue, neutropenic fever, infection, and protracted thrombocytopenia.Grade 3 skin and mucosal toxicities, fatigue, vaginitis/proctitis.
Combination Therapy (Phase Ib) MTD with gemcitabine was 140 mg/m². MTD with docetaxel plus G-CSF was 770 mg/m². DLTs were primarily hematological (thrombocytopenia, neutropenia).Evaluated in combination with gemcitabine for pancreatic cancer and doxorubicin for soft tissue sarcoma.
Phase III Trial Outcomes Not advanced to Phase III for solid tumors based on available data.Two Phase III trials (in combination with doxorubicin for soft tissue sarcoma and with gemcitabine for pancreatic cancer) did not meet their primary endpoints of improving overall survival.
Observed Clinical Activity Partial responses were not observed in the weekly monotherapy Phase I trial. Four partial responses were seen in a Phase Ib combination study.Two partial responses (metastatic small cell lung cancer and melanoma) were noted in a Phase I study. A Phase II trial in pancreatic cancer showed improved progression-free survival but not overall survival.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon prior research. Below are representative methodologies for key experiments cited in the literature.

In Vitro Cytotoxicity Assay

This protocol is a composite based on methodologies described for both this compound and TH-302.

  • Objective : To determine the half-maximal inhibitory concentration (IC50) of the compound under normoxic and hypoxic conditions.

  • Cell Lines : A panel of human tumor cell lines (e.g., H460, PC3, CNE-2, HONE-1).

  • Methodology :

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • For hypoxic conditions, plates are placed in a hypoxic chamber or incubator with a controlled atmosphere (e.g., <0.1% O₂, 5% CO₂, balance N₂). Normoxic plates are kept in a standard incubator (21% O₂, 5% CO₂).

    • Cells are pre-incubated in their respective atmospheres for a set time (e.g., 4 hours).

    • The drug (this compound or TH-302) is added at a range of concentrations.

    • Cells are exposed to the drug for a defined period (e.g., 4 hours for this compound, 48 hours for TH-302).

    • After exposure, the drug-containing medium is removed, cells are washed, and fresh medium is added.

    • Plates are returned to the normoxic incubator for a recovery period (e.g., 72-96 hours).

    • Cell viability is assessed using a standard assay such as Sulforhodamine B (SRB) or MTT.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Drug Exposure cluster_analysis Analysis Seed Seed cells in 96-well plates Normoxia Normoxia (21% O₂) Seed->Normoxia Hypoxia Hypoxia (<0.1% O₂) Seed->Hypoxia Add_Drug Add drug at various concentrations Normoxia->Add_Drug Hypoxia->Add_Drug Incubate Incubate for 4-48 hours Add_Drug->Incubate Recover Wash and recover in normoxia (72h) Incubate->Recover Assess Assess viability (e.g., SRB assay) Recover->Assess Calculate Calculate IC50 Assess->Calculate

In Vitro Cytotoxicity Experimental Workflow
Animal Xenograft Tumor Model

This protocol is a generalized representation of studies conducted for both drugs.

  • Objective : To evaluate the in vivo antitumor efficacy of the compound as a monotherapy or in combination.

  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice).

  • Methodology :

    • Human tumor cells are implanted subcutaneously into the flanks of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment groups (e.g., vehicle control, PR-104/TH-302 alone, combination therapy).

    • The drug is administered according to a defined schedule and route (e.g., intraperitoneally or intravenously, weekly).

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • The study endpoint may be a specific time point, a defined tumor volume, or signs of morbidity.

    • Efficacy is evaluated by comparing tumor growth delay, tumor regression, or overall survival between groups.

    • (Optional) At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., immunohistochemistry for DNA damage markers like γH2AX).

Conclusion

Both this compound and TH-302 (evofosfamide) are potent hypoxia-activated prodrugs that effectively target the unique microenvironment of solid tumors. Preclinical data for both agents were highly promising, demonstrating significant hypoxia-selective cytotoxicity and in vivo antitumor activity.

A key differentiator is the dual activation mechanism of this compound, which can be exploited in tumors with high AKR1C3 expression but also poses a risk for off-target toxicity. TH-302's activation is more strictly dependent on hypoxia, potentially offering a wider therapeutic window in some contexts.

Clinically, both drugs have faced challenges. PR-104 development was hampered by hematological toxicities, particularly thrombocytopenia. TH-302, despite promising Phase II results, ultimately failed to demonstrate a significant survival benefit in large-scale Phase III trials, leading to the discontinuation of its commercial development.

For researchers, these compounds remain valuable tools for studying tumor hypoxia. The extensive data from their development provides critical insights into the challenges of targeting hypoxia, including patient selection, managing off-target toxicities, and translating preclinical efficacy into clinical benefit. Future development in this area will likely focus on novel HAPs with improved selectivity, better safety profiles, and biomarker-driven clinical trial designs.

References

Validating PR-104A Target Engagement in Tumor Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the target engagement of PR-104A, a hypoxia-activated prodrug, within tumor tissues. We present a comparative analysis with other relevant hypoxia-activated agents, Tirapazamine and Evofosfamide, and detail the experimental protocols necessary for robust validation.

Introduction to this compound and Comparator Compounds

PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, this compound. This compound is a dinitrobenzamide mustard prodrug with a dual mechanism of activation, allowing it to target both hypoxic and, in some cases, aerobic tumor cells. Its ultimate cytotoxic effect is mediated through the cross-linking of DNA.

  • This compound: Activated under hypoxic conditions by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form the reactive metabolites PR-104H (hydroxylamine) and PR-104M (amine), which are potent DNA cross-linking agents.[1][2][3] It can also be activated in an oxygen-independent manner by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumor types.[3][4]

  • Tirapazamine (TPZ): A first-generation hypoxia-activated prodrug that is reduced under hypoxic conditions to a toxic radical species. This radical induces DNA single- and double-strand breaks, as well as base damage, leading to cell death.

  • Evofosfamide (TH-302): A 2-nitroimidazole-based hypoxia-activated prodrug. Under low oxygen conditions, it releases a potent DNA cross-linking agent, bromo-isophosphoramide mustard (Br-IPM).

Signaling and Activation Pathways

The activation pathways of these compounds are critical to their tumor-selective toxicity. Understanding these pathways is the first step in validating target engagement.

Activation_Pathways Figure 1: Activation Pathways of Hypoxia-Activated Prodrugs cluster_PR104A This compound Activation cluster_TPZ Tirapazamine Activation cluster_EVO Evofosfamide Activation PR104A This compound Hypoxia Tumor Hypoxia (<1% O2) PR104A->Hypoxia Enters Hypoxic Region AKR1C3 AKR1C3 (Aerobic Activation) PR104A->AKR1C3 Alternative Pathway POR Cytochrome P450 Oxidoreductase (POR) Hypoxia->POR Enables Metabolites_H PR-104H / PR-104M (Reactive Metabolites) POR->Metabolites_H Reduces this compound to DNA_Crosslink_P DNA Cross-linking Metabolites_H->DNA_Crosslink_P AKR1C3->Metabolites_H Reduces this compound to TPZ Tirapazamine (TPZ) Hypoxia_T Tumor Hypoxia TPZ->Hypoxia_T Reductases_T 1e- Reductases Hypoxia_T->Reductases_T TPZ_Radical TPZ Radical Reductases_T->TPZ_Radical Reduces TPZ to DNA_Damage_T DNA Strand Breaks & Base Damage TPZ_Radical->DNA_Damage_T EVO Evofosfamide (TH-302) Hypoxia_E Tumor Hypoxia EVO->Hypoxia_E Reductases_E 1e- Reductases Hypoxia_E->Reductases_E Br_IPM Bromo-isophosphoramide mustard (Br-IPM) Reductases_E->Br_IPM Reduces Evofosfamide to DNA_Crosslink_E DNA Cross-linking Br_IPM->DNA_Crosslink_E

Caption: Figure 1: Activation Pathways of Hypoxia-Activated Prodrugs.

Experimental Validation of Target Engagement

Validating the target engagement of this compound involves a multi-step process, from confirming the tumor microenvironment to detecting the ultimate molecular damage. The following sections detail the experimental protocols and comparative data for each step.

Step 1: Assessment of Tumor Hypoxia

The activation of this compound is critically dependent on a hypoxic tumor microenvironment. Therefore, the first step in validating its target engagement is to confirm and quantify the extent of hypoxia in the tumor tissue.

Experimental Protocols:

  • Pimonidazole Immunohistochemistry (IHC): Pimonidazole is a 2-nitroimidazole that forms adducts with proteins in hypoxic cells (pO2 < 10 mmHg). These adducts can be detected by IHC using a specific antibody, allowing for the visualization of hypoxic regions within the tumor.

  • Oxygen Electrodes: This "gold standard" method involves the direct measurement of partial pressure of oxygen (pO2) in the tumor using a fine-needle electrode. It provides quantitative data on the distribution of oxygen levels.

  • Blood Oxygen Level-Dependent (BOLD) MRI: A non-invasive imaging technique that measures changes in blood oxygenation, providing a surrogate measure of tissue oxygenation.

Comparative Data Summary:

MethodPrincipleData OutputAdvantagesDisadvantages
Pimonidazole IHC Covalent binding of pimonidazole to macromolecules in hypoxic cells.Qualitative/Semi-quantitative (staining intensity and distribution).Good spatial resolution, widely used.Invasive (requires biopsy), semi-quantitative.
Oxygen Electrodes Direct electrochemical measurement of pO2.Quantitative (pO2 frequency distribution)."Gold standard" for direct pO2 measurement.Invasive, technically demanding, samples small regions.
BOLD MRI Measures the ratio of deoxyhemoglobin to oxyhemoglobin.Qualitative/Semi-quantitative (signal intensity changes).Non-invasive, repeatable, assesses whole tumor.Indirect measure of hypoxia, lower resolution.
Step 2: Evaluation of Activating Enzyme Activity

The conversion of this compound to its active metabolites is dependent on the presence and activity of specific enzymes.

Experimental Protocols:

  • Cytochrome P450 Oxidoreductase (POR) Activity Assay: The activity of POR in tumor lysates can be measured using colorimetric or luminescent assays. These assays typically involve the POR-dependent reduction of a substrate, leading to a measurable signal.

  • Aldo-Keto Reductase 1C3 (AKR1C3) Activity Assay: The activity of AKR1C3 can be assessed in tumor homogenates by monitoring the NADPH-dependent reduction of a specific substrate, such as androstenedione.

  • Immunohistochemistry (IHC) for POR and AKR1C3: IHC can be used to visualize the expression and localization of POR and AKR1C3 proteins within the tumor tissue, providing spatial context to the activity assays.

Comparative Data Summary:

AssayPrincipleData OutputAdvantagesDisadvantages
POR Activity Assay Colorimetric or luminescent detection of POR-mediated substrate reduction.Quantitative (enzyme activity units).Specific for enzyme activity, high-throughput potential.Requires tissue lysis, loses spatial information.
AKR1C3 Activity Assay Spectrophotometric measurement of NADPH consumption during substrate reduction.Quantitative (enzyme activity units).Specific for enzyme activity.Requires tissue lysis, loses spatial information.
POR/AKR1C3 IHC Antibody-based detection of enzyme protein expression.Semi-quantitative (staining intensity and localization).Provides spatial information within the tumor architecture.Does not directly measure enzyme activity.
Step 3: Detection of DNA Damage

The ultimate confirmation of target engagement for this compound and its comparators is the detection of their characteristic DNA damage in tumor cells.

Experimental Protocols:

  • Comet Assay (Single-Cell Gel Electrophoresis): This sensitive technique can detect DNA strand breaks and, with modifications, DNA cross-links at the single-cell level. The presence of cross-links retards the migration of DNA in the electric field, leading to a smaller "comet tail."

  • γH2AX Immunohistochemistry/Immunofluorescence: Phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker of DNA double-strand breaks. Staining for γH2AX can be used to visualize and quantify DNA damage in situ.

  • DNA-Protein Cross-link (DPC) Detection Assays: Specialized biochemical methods can be employed to isolate and quantify proteins that are covalently cross-linked to DNA.

Comparative Data Summary:

AssayPrincipleData OutputAdvantagesDisadvantages
Comet Assay Measures DNA migration in an electric field to detect breaks and cross-links.Quantitative (comet tail moment, % tail DNA).Highly sensitive, provides single-cell data.Technically demanding, ex vivo analysis.
γH2AX Staining Antibody-based detection of phosphorylated H2AX, a marker of DNA double-strand breaks.Semi-quantitative (foci count per nucleus, staining intensity).In situ analysis, provides spatial context.Indirect measure of cross-linking, also induced by other DNA damaging agents.
DPC Detection Isolation and quantification of DNA-protein adducts.Quantitative (amount of cross-linked protein).Direct measure of a specific type of DNA damage.Complex protocols, may not capture all cross-link types.

Experimental Workflow for Validating this compound Target Engagement

The following diagram illustrates a comprehensive workflow for the validation of this compound target engagement in a preclinical tumor model.

Experimental_Workflow Figure 2: Workflow for Validating this compound Target Engagement cluster_Analysis Tumor Tissue Analysis Start Tumor-bearing Animal Model Treatment Administer this compound (or comparator drug) Start->Treatment Tumor_Excision Excise Tumors at Defined Timepoints Treatment->Tumor_Excision Hypoxia_Analysis Assess Hypoxia (Pimonidazole IHC, O2 Electrode) Tumor_Excision->Hypoxia_Analysis Enzyme_Analysis Enzyme Activity & Expression (Activity Assays, IHC) Tumor_Excision->Enzyme_Analysis DNA_Damage_Analysis Detect DNA Damage (Comet Assay, γH2AX Staining) Tumor_Excision->DNA_Damage_Analysis Data_Integration Integrate and Correlate Data Hypoxia_Analysis->Data_Integration Enzyme_Analysis->Data_Integration DNA_Damage_Analysis->Data_Integration Conclusion Confirm Target Engagement Data_Integration->Conclusion

Caption: Figure 2: Workflow for Validating this compound Target Engagement.

Conclusion

Validating the target engagement of this compound in tumor tissues requires a multi-faceted approach that confirms the presence of the necessary tumor microenvironment (hypoxia), demonstrates the activity of the activating enzymes (POR and AKR1C3), and detects the resultant DNA damage. By employing the detailed experimental protocols and comparative analyses outlined in this guide, researchers can generate robust and reliable data to support the preclinical and clinical development of this compound and other hypoxia-activated prodrugs.

References

A Head-to-Head Battle of DNA Alkylating Agents: PR-104A vs. Chlorambucil

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, DNA alkylating agents remain a cornerstone of many chemotherapy regimens. These agents exert their cytotoxic effects by forming covalent bonds with DNA, leading to cross-links that disrupt DNA replication and transcription, ultimately inducing cell death. This guide provides a detailed comparison of two such agents: PR-104A, a hypoxia-activated prodrug, and chlorambucil, a conventional nitrogen mustard. We will delve into their mechanisms of action, comparative potency, and the experimental methodologies used to evaluate their efficacy.

Mechanism of Action: A Tale of Two Activation Strategies

The fundamental difference between this compound and chlorambucil lies in their activation mechanisms. Chlorambucil is a classic alkylating agent that is active under normal oxygen conditions (normoxia).[1][2][3][4] It spontaneously forms a reactive aziridinium ion that alkylates DNA, primarily at the N7 position of guanine.[5] This can result in the formation of both intrastrand and interstrand DNA cross-links (ICLs), with the latter being particularly cytotoxic as they block DNA replication and transcription.

This compound, on the other hand, is the alcohol metabolite of the pre-prodrug PR-104 and is designed to be selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors. Under hypoxic conditions, this compound is reduced by cellular reductases, such as cytochrome P450 oxidoreductase, to its active metabolites, the hydroxylamine (PR-104H) and amine (PR-104M). These active forms are potent DNA cross-linking agents. This hypoxia-selective activation is a key therapeutic strategy aimed at increasing the therapeutic index by targeting tumor cells while sparing healthy, well-oxygenated tissues.

Comparative DNA Cross-Linking Potency

The differential activation mechanisms of this compound and chlorambucil directly impact their cytotoxic and DNA cross-linking potency under different oxygen conditions.

In Vitro Cytotoxicity

Studies have demonstrated the superior potency of this compound under hypoxic conditions compared to chlorambucil. The cytotoxicity of this compound is significantly increased (10- to 100-fold) in hypoxic environments. In a panel of human carcinoma cell lines, this compound exhibited greater potency than chlorambucil under hypoxia, with IC50 values up to 10-fold lower. In contrast, chlorambucil's activity is not dependent on oxygen levels.

Cell LineConditionThis compound IC50 (µM)Chlorambucil IC50 (µM)Reference
H460 (Non-small cell lung)Hypoxia0.51>10
PC3 (Prostate)Hypoxia7.3>10

Table 1: Comparative in vitro cytotoxicity (IC50) of this compound and chlorambucil after a 4-hour exposure under hypoxic conditions.

Experimental Protocols

The assessment of DNA cross-linking is crucial for evaluating the efficacy of these agents. Several experimental techniques are employed for this purpose.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage, including interstrand cross-links.

Principle: This technique is based on the principle that DNA with interstrand cross-links will migrate slower during electrophoresis compared to undamaged or single-strand-break-containing DNA.

Protocol Outline:

  • Cell Treatment: Expose cells to the DNA cross-linking agent (this compound or chlorambucil).

  • Irradiation: Induce a known number of single-strand breaks using ionizing radiation.

  • Lysis: Embed cells in agarose on a microscope slide and lyse them to remove membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of cross-links.

Alkaline DNA Unwinding Assay

This method quantifies DNA interstrand cross-links by measuring the amount of double-stranded DNA remaining after alkaline denaturation.

Principle: Cross-linked DNA is more resistant to alkaline denaturation than non-cross-linked DNA.

Protocol Outline:

  • Cell Treatment and Lysis: Treat cells with the drug and then lyse them.

  • Alkaline Denaturation: Expose the cell lysates to an alkaline solution for a defined period to denature the DNA.

  • Neutralization and Separation: Neutralize the solution and separate the single-stranded and double-stranded DNA.

  • Quantification: Quantify the amount of double-stranded DNA, which is proportional to the frequency of interstrand cross-links.

Visualizing the Mechanisms

To better understand the distinct pathways of this compound and chlorambucil, the following diagrams illustrate their activation and subsequent induction of DNA damage.

experimental_workflow Experimental Workflow for Assessing DNA Cross-Linking cluster_treatment Cell Treatment cluster_assay DNA Cross-Link Analysis cluster_data Data Acquisition & Analysis cell_culture Tumor Cell Culture treatment Drug Incubation (this compound or Chlorambucil) cell_culture->treatment conditions Normoxic vs. Hypoxic Conditions treatment->conditions lysis Cell Lysis conditions->lysis comet_assay Comet Assay lysis->comet_assay alkaline_unwinding Alkaline Unwinding Assay lysis->alkaline_unwinding microscopy Fluorescence Microscopy comet_assay->microscopy quantification Quantification of DNA Damage alkaline_unwinding->quantification microscopy->quantification comparison Potency Comparison quantification->comparison

Caption: Workflow for comparing DNA cross-linking potency.

signaling_pathways Mechanism of Action: this compound vs. Chlorambucil cluster_pr104a This compound (Hypoxia-Activated) cluster_chlorambucil Chlorambucil (Conventional) cluster_downstream Common Downstream Effects PR104A This compound (Prodrug) Hypoxia Hypoxic Environment PR104A->Hypoxia Reduction Cellular Reductases Hypoxia->Reduction Active_Metabolites PR-104H / PR-104M (Active Metabolites) Reduction->Active_Metabolites DNA_Binding DNA Binding (Guanine N7) Active_Metabolites->DNA_Binding Chlorambucil Chlorambucil Activation Spontaneous Activation Chlorambucil->Activation Aziridinium Aziridinium Ion Activation->Aziridinium Aziridinium->DNA_Binding Crosslinking DNA Interstrand Cross-links (ICLs) DNA_Binding->Crosslinking Replication_Block Replication & Transcription Block Crosslinking->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Activation and downstream effects of this compound and chlorambucil.

Conclusion

This compound and chlorambucil are both effective DNA cross-linking agents, but they operate through distinct activation mechanisms that dictate their therapeutic applications. Chlorambucil is a broadly acting agent, while this compound's hypoxia-selective activation provides a targeted approach for solid tumors. The enhanced potency of this compound in hypoxic environments, as demonstrated by in vitro studies, highlights its potential as a valuable tool in oncology, particularly for treating tumors with significant hypoxic fractions. The experimental protocols described herein are essential for the continued evaluation and comparison of these and other DNA-damaging agents in the drug development pipeline.

References

Unraveling the Link: PR-104A-Induced DNA Crosslinks and Cancer Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

A direct correlation exists between the formation of DNA interstrand crosslinks (ICLs) by the hypoxia-activated prodrug PR-104A and its cancer cell-killing efficacy. This guide delves into the experimental evidence supporting this relationship, providing a comparative analysis for researchers and drug development professionals.

PR-104 is a "pre-prodrug" that is rapidly converted in the body to this compound.[1][2][3] Under hypoxic conditions, characteristic of solid tumors, this compound is metabolized into highly reactive nitrogen mustard species, PR-104H (the hydroxylamine metabolite) and PR-104M (the amine metabolite).[4][5] These active metabolites are potent DNA alkylating agents that induce the formation of ICLs, which are covalent bonds between the two strands of the DNA double helix. These lesions are particularly cytotoxic as they block essential cellular processes like DNA replication and transcription, ultimately leading to cell death.

The Critical Role of Hypoxia

The cytotoxicity of this compound is dramatically enhanced under hypoxic conditions, with studies showing a 10- to 100-fold increase in cell killing compared to aerobic (normal oxygen) conditions. This selective activation in hypoxic environments is a key therapeutic advantage, as it targets tumor cells while sparing healthy, well-oxygenated tissues. The formation of DNA crosslinks by this compound's metabolites occurs selectively under hypoxia.

Quantitative Correlation between ICLs and Cell Killing

A strong quantitative relationship has been established between the frequency of this compound-induced ICLs and clonogenic cell death. In a panel of human tumor cell lines, a clear correlation (r² = 0.747) was observed between the number of ICLs formed and the extent of cell killing in xenograft models. This indicates that ICLs are the primary mechanism responsible for the antitumor activity of PR-104.

Interestingly, while the relationship between ICLs and cell death is consistent across different cell lines under hypoxic conditions, some cell lines with low rates of aerobic reduction of this compound show an ICL-independent mechanism of cytotoxicity under normal oxygen levels. However, in the context of a tumor's hypoxic microenvironment, ICL formation remains the dominant and clinically relevant mechanism of action.

Comparative Efficacy of PR-104

In preclinical xenograft models, PR-104 has demonstrated superior killing of both hypoxic and aerobic tumor cells compared to the hypoxia-activated prodrug tirapazamine and conventional nitrogen mustards, at equivalent levels of host toxicity. This suggests that PR-104 is a highly effective agent for targeting the hypoxic fraction of tumors, which is often resistant to conventional therapies.

Experimental Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Cell Line This compound IC50 (µM) - Hypoxia This compound IC50 (µM) - Aerobic Hypoxic Cytotoxicity Ratio (Aerobic IC50 / Hypoxic IC50)
HCT116~1~100~100
SiHa~2~150~75
HT29~1.5~120~80
H460~0.5~50~100

Table 1: In vitro cytotoxicity of this compound in various human tumor cell lines under hypoxic and aerobic conditions. Data compiled from multiple studies.

Parameter Value
Correlation coefficient (r²) between ICL frequency and clonogenic cell killing in xenografts0.747

Table 2: Correlation between PR-104-induced ICLs and cell killing in human tumor xenografts.

Experimental Protocols

A detailed understanding of the methodologies used to establish the correlation between this compound-induced ICLs and cell killing is crucial for replicating and building upon these findings.

Clonogenic Survival Assay

This assay is used to determine the cytotoxic effect of this compound on cancer cells.

  • Cell Seeding: Tumor cells are seeded at a low density in petri dishes to allow for the formation of individual colonies.

  • Drug Exposure: Cells are exposed to varying concentrations of this compound for a specified duration (e.g., 2-4 hours) under either aerobic or hypoxic conditions.

  • Colony Formation: After drug treatment, the cells are washed and incubated for a period of 7-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is typically defined as a cluster of at least 50 cells.

  • Data Analysis: The surviving fraction of cells is calculated by normalizing the number of colonies in the treated groups to the number of colonies in the untreated control group.

Alkaline Comet Assay for Interstrand Crosslinks (ICLs)

This method is employed to quantify the frequency of DNA interstrand crosslinks.

  • Cell Lysis: Cells treated with this compound are embedded in agarose on a microscope slide and then lysed to remove cellular proteins, leaving behind the nuclear DNA (nucleoids).

  • Irradiation: The slides are irradiated with a low dose of gamma-rays to introduce a known number of single-strand breaks into the DNA. In the presence of ICLs, the DNA strands are held together, resulting in less DNA migration during electrophoresis.

  • Alkaline Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions, which denatures the DNA and allows the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.

  • Visualization and Quantification: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA migration (comet tail moment) is quantified using image analysis software. A reduction in the comet tail moment in drug-treated, irradiated cells compared to irradiated control cells is indicative of the presence of ICLs.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound activation and the experimental workflow for assessing its effects.

PR104A_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PR104 PR-104 (Pre-prodrug) PR104A This compound (Prodrug) PR104->PR104A Phosphatases Metabolites PR-104H / PR-104M (Active Metabolites) PR104A->Metabolites Nitroreductases Hypoxia Hypoxia (Low Oxygen) Hypoxia->Metabolites Enables Reduction DNA DNA Metabolites->DNA Alkylation ICLs Interstrand Crosslinks (ICLs) DNA->ICLs CellDeath Cell Death (Apoptosis) ICLs->CellDeath Blocks Replication & Transcription

Caption: this compound activation and mechanism of action.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Parallel Assays cluster_analysis Data Analysis start Tumor Cells treatment Expose to this compound (Aerobic vs. Hypoxic) start->treatment clonogenic Clonogenic Survival Assay treatment->clonogenic comet Alkaline Comet Assay for ICLs treatment->comet cell_killing Quantify Cell Killing (Surviving Fraction) clonogenic->cell_killing icl_frequency Quantify ICL Frequency (Comet Tail Moment) comet->icl_frequency correlation Correlate ICLs with Cell Killing cell_killing->correlation icl_frequency->correlation

Caption: Experimental workflow for assessing this compound efficacy.

References

Evaluating POR (Cytochrome P450 Oxidoreductase) as a Biomarker for PR-104A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Cytochrome P450 Oxidoreductase (POR) as a biomarker for the hypoxia-activated prodrug PR-104A. It objectively compares the performance of POR with the alternative biomarker, Aldo-Keto Reductase 1C3 (AKR1C3), supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.

Introduction to this compound and its Activation Mechanisms

PR-104 is a phosphate ester pre-prodrug that undergoes rapid conversion in the body to its active form, this compound.[1] this compound is a dinitrobenzamide nitrogen mustard designed to target hypoxic tumor cells.[2] Its cytotoxic effect is dependent on its metabolic reduction to form reactive DNA cross-linking agents, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[2][3] This activation can occur through two primary pathways, defining two key potential biomarkers for drug sensitivity:

  • Hypoxic Activation by POR: In the low-oxygen environment characteristic of solid tumors, this compound is primarily activated through one-electron reduction by Cytochrome P450 Oxidoreductase (POR).[3]

  • Aerobic Activation by AKR1C3: this compound can also be activated under normal oxygen conditions (aerobically) through a two-electron reduction process catalyzed by Aldo-Keto Reductase 1C3 (AKR1C3).

This dual activation mechanism necessitates a careful evaluation of both POR and AKR1C3 as predictive biomarkers for this compound efficacy.

Comparative Analysis of POR and AKR1C3 as Biomarkers

While POR is the intended target for the hypoxia-activated mechanism of this compound, extensive research has highlighted AKR1C3 as a potent and often dominant activator of the drug in various cancer types, particularly in hematological malignancies.

Key Findings:

  • AKR1C3 as a primary determinant of sensitivity in T-ALL: Studies have shown that high expression of AKR1C3 in T-cell acute lymphoblastic leukemia (T-ALL) strongly correlates with sensitivity to this compound, both in vitro and in vivo. In contrast, B-cell precursor ALL (BCP-ALL), which typically has lower AKR1C3 expression, is significantly less sensitive. Overexpression of AKR1C3 in resistant BCP-ALL cells dramatically increases their sensitivity to PR-104.

  • Aerobic vs. Hypoxic Activity: The presence of high AKR1C3 expression can lead to significant this compound activation even in well-oxygenated conditions, potentially reducing the therapeutic window and increasing toxicity to normal tissues that express AKR1C3. In cell lines with high AKR1C3 levels, the hypoxia cytotoxicity ratio (a measure of hypoxia-selective activation) of this compound is suppressed.

  • POR's Role in Hypoxia-Specific Activation: In the absence of high AKR1C3 expression, POR remains the key enzyme driving the hypoxia-selective cytotoxicity of this compound. Overexpression of POR in cancer cells enhances the hypoxia selectivity of this compound.

  • Expression in Solid Tumors: While AKR1C3 is a prominent biomarker in leukemia, its expression is variable across solid tumors. High AKR1C3 expression has been observed in a subset of hepatocellular, bladder, renal, gastric, and non-small cell lung carcinomas, suggesting its potential as a biomarker in these cancers as well. In a panel of human tumor xenografts, PR-104 activity showed a trend towards greater efficacy in tumors with high AKR1C3 levels.

Quantitative Data on Biomarker Expression and this compound Sensitivity

The following tables summarize quantitative data from preclinical studies, illustrating the relationship between POR and AKR1C3 expression and the cytotoxic effects of this compound.

Cell LineCancer TypeAKR1C3 Expression (Relative)This compound IC50 (µM) - AerobicThis compound IC50 (µM) - HypoxicHypoxia Cytotoxicity Ratio (HCR)Reference
SiHaCervical CancerHigh10110
H460Lung CancerHigh717
HCT116Colon CancerLow>1002.8>36
HCT116-AKR1C3Colon Cancer (AKR1C3 overexpression)High2.30.0733
HCT116-PORColon Cancer (POR overexpression)Low>1000.7>145
Xenograft ModelCancer TypeAKR1C3 ExpressionPR-104 Efficacy (Log Cell Kill)Reference
T-ALL Xenografts (average)T-cell ALLHighHigh
BCP-ALL Xenografts (average)B-cell precursor ALLLowLow
H460Lung CancerHighHigh
HCT116Colon CancerLowModerate

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of NADPH:Cytochrome P450 Oxidoreductase (POR) Activity

This protocol is adapted from established methods for measuring POR activity via the reduction of cytochrome c.

Materials:

  • Cell or tissue lysates

  • Potassium phosphate buffer (0.3 M, pH 7.7)

  • Cytochrome c solution (1 mM in water)

  • NADPH solution (10 mM in water)

  • Spectrophotometer capable of reading at 550 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of 0.3 M potassium phosphate buffer (pH 7.7)

    • 50 µL of 1 mM cytochrome c solution

    • 10-50 µL of cell or tissue lysate

  • Incubate the mixture at 30°C for 2 minutes.

  • Initiate the reaction by adding 50 µL of 10 mM NADPH solution.

  • Immediately measure the increase in absorbance at 550 nm for 2-5 minutes.

  • Calculate the rate of cytochrome c reduction using the molar extinction coefficient of reduced cytochrome c (21.1 mM⁻¹cm⁻¹).

  • Express POR activity as nmol of cytochrome c reduced per minute per mg of protein.

Western Blot Analysis for POR and AKR1C3 Expression

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Primary antibodies: anti-POR, anti-AKR1C3, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities relative to the loading control.

Clonogenic Survival Assay

This assay determines the ability of single cells to form colonies after treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates or culture dishes

  • Crystal violet staining solution (0.5% crystal violet in methanol)

  • PBS

Procedure:

  • Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound under either normoxic or hypoxic conditions for a defined period (e.g., 2-4 hours).

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • Fix the colonies with methanol and stain with 0.5% crystal violet solution.

  • Count the number of colonies (containing at least 50 cells).

  • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Comet Assay for DNA Cross-linking

The comet assay (single-cell gel electrophoresis) is used to detect DNA interstrand cross-links.

Materials:

  • Treated and untreated cells

  • Low melting point agarose

  • Microscope slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with image analysis software

Procedure:

  • Embed single-cell suspensions in low melting point agarose on microscope slides.

  • Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Treat the slides with a DNA-damaging agent (e.g., ionizing radiation) to introduce a known number of single-strand breaks.

  • Subject the slides to electrophoresis under alkaline conditions. Un-cross-linked DNA fragments will migrate out of the nucleoid, forming a "comet tail". DNA interstrand cross-links will retard this migration.

  • Neutralize and stain the DNA with a fluorescent dye.

  • Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail relative to the head using image analysis software. A decrease in tail moment compared to the irradiated control indicates the presence of DNA cross-links.

Signaling Pathways and Experimental Workflows

PR104A_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PR-104 PR-104 (Pre-prodrug) This compound This compound (Prodrug) PR-104->this compound Phosphatases PR-104A_in This compound This compound->PR-104A_in Cellular Uptake Hypoxia Hypoxia (Low O2) Normoxia Normoxia (Normal O2) POR POR AKR1C3 AKR1C3 Metabolites PR-104H / PR-104M (Cytotoxic Metabolites) DNA_Damage DNA Cross-linking & Cell Death

Biomarker_Evaluation_Workflow Start Start: Select Cancer Models Measure_Expression Measure POR & AKR1C3 Expression/Activity (Western Blot, Activity Assay) Start->Measure_Expression Treat_Cells Treat with this compound (Normoxia & Hypoxia) Start->Treat_Cells Correlate_Data Correlate Biomarker Levels with this compound Sensitivity Measure_Expression->Correlate_Data Assess_Cytotoxicity Assess Cytotoxicity (Clonogenic Assay) Treat_Cells->Assess_Cytotoxicity Assess_DNA_Damage Assess DNA Damage (Comet Assay) Treat_Cells->Assess_DNA_Damage Assess_Cytotoxicity->Correlate_Data Assess_DNA_Damage->Correlate_Data End Conclusion: Identify Predictive Biomarker Correlate_Data->End

Conclusion

The evaluation of POR as a singular biomarker for this compound is insufficient due to the significant contribution of AKR1C3 to the drug's activation, particularly under aerobic conditions. A comprehensive biomarker strategy for this compound must involve the assessment of both POR and AKR1C3.

  • For hypoxia-targeted therapy: In tumors with low or absent AKR1C3 expression, POR expression and the degree of tumor hypoxia are the critical determinants of this compound efficacy.

  • For AKR1C3-targeted therapy: In tumors with high AKR1C3 expression, such as T-ALL, AKR1C3 is a more potent predictor of sensitivity, irrespective of the oxygenation status.

Future clinical development of this compound and similar hypoxia-activated prodrugs should incorporate the routine analysis of both POR and AKR1C3 expression in patient tumors to enable better patient stratification and predict therapeutic response. This dual-biomarker approach will be crucial for optimizing the clinical application of this compound and maximizing its therapeutic potential.

References

A Comparative Guide to the Hypoxia-Selective Cytotoxicity of PR-104A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypoxia-activated prodrug (HAP) PR-104A with other alternative therapies, supported by experimental data. We delve into the validation of its hypoxia-selective cytotoxicity, detailing the underlying mechanisms and presenting comparative preclinical data.

Introduction to this compound

PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, this compound.[1][2] this compound is a dinitrobenzamide mustard that exhibits potent cytotoxic activity selectively under hypoxic conditions, a common feature of solid tumors.[1][3] This selectivity makes it a promising agent for targeting tumor microenvironments that are often resistant to conventional therapies.

Mechanism of Action: Hypoxia-Selective Activation

The selective toxicity of this compound stems from its bioreductive activation. In the low-oxygen environment of hypoxic tumors, this compound undergoes one-electron reduction, primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR), to form a nitro radical anion.[4] Under hypoxic conditions, this radical is further reduced to the active cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M). These metabolites are potent DNA cross-linking agents that induce cell death. In the presence of oxygen, the nitro radical is rapidly re-oxidized back to the non-toxic parent compound, this compound, thus sparing healthy, well-oxygenated tissues.

However, this compound can also be activated under aerobic conditions through a two-electron reduction process mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3). High expression of AKR1C3 in some tumors can contribute to the drug's efficacy, but it is also implicated in off-target toxicity, particularly myelosuppression, as this enzyme is expressed in human myeloid progenitor cells.

The DNA damage induced by the active metabolites of this compound, primarily DNA interstrand cross-links, triggers the DNA damage response (DDR) pathway. The repair of these lesions is dependent on pathways involving the ERCC1-XPF endonuclease and homologous recombination repair (HRR).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the activation pathway of this compound and a typical experimental workflow for evaluating its hypoxia-selective cytotoxicity.

This compound Activation Pathway cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Normoxic Cell cluster_3 Hypoxic Cell PR-104 PR-104 This compound This compound PR-104->this compound Phosphatases PR-104A_norm This compound This compound->PR-104A_norm PR-104A_hyp This compound This compound->PR-104A_hyp Nitro Radical_norm Nitro Radical PR-104A_norm->Nitro Radical_norm 1e- Reduction (POR) AKR1C3_act AKR1C3 Activation PR-104A_norm->AKR1C3_act Re-oxidation Re-oxidation by O2 Nitro Radical_norm->Re-oxidation PR-104H/M_norm PR-104H / PR-104M AKR1C3_act->PR-104H/M_norm DNA_damage_norm DNA Cross-linking PR-104H/M_norm->DNA_damage_norm Nitro Radical_hyp Nitro Radical PR-104A_hyp->Nitro Radical_hyp 1e- Reduction (POR) PR-104H/M_hyp PR-104H / PR-104M Nitro Radical_hyp->PR-104H/M_hyp Further Reduction DNA_damage_hyp DNA Cross-linking PR-104H/M_hyp->DNA_damage_hyp Cell_Death Cell Death DNA_damage_hyp->Cell_Death

Caption: this compound activation pathway under normoxic and hypoxic conditions.

Experimental Workflow Cell_Culture Cancer Cell Lines Drug_Treatment Treat with this compound or Comparator Drug Cell_Culture->Drug_Treatment Protein_Analysis Western Blot for Reductase Expression (POR, AKR1C3) Cell_Culture->Protein_Analysis Incubation Incubate under Normoxic (21% O2) and Hypoxic (<1% O2) Conditions Drug_Treatment->Incubation Cytotoxicity_Assay Clonogenic Survival Assay Incubation->Cytotoxicity_Assay DNA_Damage_Assay Comet Assay for DNA Cross-links Incubation->DNA_Damage_Assay Data_Analysis Data Analysis: IC50, HCR, DNA Damage Quantification Cytotoxicity_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Caption: Workflow for evaluating hypoxia-selective cytotoxicity.

Comparative Performance Data

In Vitro Hypoxia-Selective Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and comparator drugs under aerobic and hypoxic conditions in various human cancer cell lines. The Hypoxic Cytotoxicity Ratio (HCR) indicates the degree of selectivity for hypoxic cells.

Cell LineDrugAerobic IC50 (µM)Hypoxic IC50 (µM)HCR (Aerobic/Hypoxic)Reference
SiHa This compound130.2650
Tirapazamine2.50.0550
H460 This compound3.60.517.1
Tirapazamine1.80.0445
HT29 This compound300.3100
Tirapazamine60.1250
HCT116 This compound140.3936
Various TH-302>40VariesHigh
In Vivo Antitumor Efficacy

The table below presents data from xenograft models, demonstrating the in vivo efficacy of PR-104 as a single agent. Tumor growth delay is a common metric for assessing antitumor activity.

Xenograft ModelDrugDose and ScheduleTumor Growth Delay (days)Reference
SiHa PR-1040.75 mmol/kg, single dose>10
Tirapazamine0.12 mmol/kg, single dose~5
H460 PR-1040.56 mmol/kg, single dose~15
HT29 PR-1040.75 mmol/kg, single dose~12

Studies have shown that PR-104 provides greater killing of hypoxic and aerobic cells in xenografts compared to tirapazamine at equivalent host toxicity.

Preclinical Pharmacokinetics

A summary of key pharmacokinetic parameters of this compound in mice is provided below.

ParameterValueUnitReference
Clearance (unbound)0.63 (slower than human)(relative to size-equivalent)
Volume of distribution (unbound, steady state)105 (in human)L/70 kg
Half-life~1.3hours

Experimental Protocols

Clonogenic Survival Assay

This assay is used to determine the ability of a single cell to form a colony after treatment with a cytotoxic agent.

  • Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed an appropriate number of cells into 6-well plates to yield approximately 50-100 colonies per well after treatment.

  • Drug Treatment: Allow cells to attach for 4-6 hours. Replace the medium with fresh medium containing the desired concentrations of this compound or comparator drug.

  • Hypoxic/Normoxic Incubation: Place the plates in a humidified incubator under either normoxic (21% O₂, 5% CO₂) or hypoxic (<1% O₂, 5% CO₂) conditions for the desired exposure time (e.g., 4 hours).

  • Colony Formation: After drug exposure, wash the cells with drug-free medium and add fresh medium. Incubate the plates under normoxic conditions for 7-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with a mixture of glacial acetic acid and methanol (1:3) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Alkaline Comet Assay for DNA Interstrand Cross-links

This assay detects DNA interstrand cross-links (ICLs) by measuring the retardation of DNA migration in an electric field.

  • Cell Treatment and Embedding: Treat cells with the drug under normoxic or hypoxic conditions. After treatment, embed the cells in low-melting-point agarose on a microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).

  • Irradiation: To induce random DNA strand breaks, irradiate the slides on ice with a controlled dose of γ-rays (e.g., 5 Gy).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the DNA to migrate. DNA with ICLs will migrate slower than DNA without ICLs.

  • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Gold). Visualize the "comets" using a fluorescence microscope.

  • Data Analysis: Quantify the amount of DNA in the comet tail relative to the head. A decrease in tail moment compared to the irradiated control indicates the presence of ICLs.

Western Blotting for Reductase Expression

This technique is used to detect the levels of specific proteins, such as POR and AKR1C3, in cell lysates.

  • Protein Extraction: Lyse cultured cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel and applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for POR and AKR1C3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an HRP substrate to produce a chemiluminescent signal, which is then detected using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression levels of the target proteins.

Conclusion

This compound demonstrates significant hypoxia-selective cytotoxicity both in vitro and in vivo, primarily through the induction of DNA interstrand cross-links. Its efficacy is comparable or superior to the first-generation HAP, tirapazamine, in several preclinical models. The activation of this compound is critically dependent on the expression of one-electron reductases like POR under hypoxia, while the expression of AKR1C3 can lead to oxygen-independent activation and potential off-target toxicities. This guide provides a framework for the continued evaluation and comparison of this compound against other emerging hypoxia-activated prodrugs.

References

A Comparative Analysis of the Hypoxia-Activated Prodrugs PR-104A and its Analog SN29176

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the hypoxia-activated prodrug PR-104A and its next-generation analog, SN29176. Developed for researchers, scientists, and professionals in drug development, this document outlines their mechanisms of action, comparative efficacy, and toxicity profiles, supported by experimental data.

Introduction

Hypoxia, a common feature of solid tumors, presents a significant challenge to conventional cancer therapies. Hypoxia-activated prodrugs (HAPs) are designed to selectively target these oxygen-deficient tumor regions, minimizing toxicity to healthy, well-oxygenated tissues. PR-104 is a phosphate ester pre-prodrug that is rapidly converted in the body to its active form, this compound, a dinitrobenzamide nitrogen mustard.[1][2] this compound is then reduced in hypoxic environments to its cytotoxic metabolites, which induce DNA cross-linking and subsequent cell death.[3][4]

A significant limitation of this compound is its "off-target" activation under aerobic conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3).[5] This oxygen-independent activation in tissues expressing AKR1C3, such as the bone marrow, is believed to be a primary contributor to the dose-limiting myelotoxicity observed in clinical trials. To address this limitation, SN29176 was developed as an analog of this compound, specifically designed to be resistant to AKR1C3-mediated aerobic activation while retaining its potent hypoxia-selective cytotoxicity.

Mechanism of Action

Both this compound and SN29176 are activated through a process of nitroreduction to form DNA-alkylating agents. The key difference lies in their susceptibility to activation by different enzymes under varying oxygen conditions.

This compound Activation:

  • Hypoxic Activation (One-electron reduction): In the absence of sufficient oxygen, this compound is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form a nitro radical anion. This intermediate is then further reduced to the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which are potent DNA cross-linking agents.

  • Aerobic Activation (Two-electron reduction): In the presence of oxygen, the nitro radical anion can be rapidly re-oxidized back to the parent compound, thus preventing the formation of the toxic metabolites in healthy tissues. However, the enzyme AKR1C3 can bypass this oxygen-dependent step by directly catalyzing a two-electron reduction of this compound to its active metabolites, leading to toxicity in well-oxygenated, AKR1C3-expressing tissues.

SN29176 Activation:

SN29176 was rationally designed to be a poor substrate for AKR1C3. It maintains the hypoxia-selective activation pathway via one-electron reductases like POR, but its resistance to AKR1C3-mediated reduction significantly diminishes its potential for off-target aerobic toxicity.

cluster_preprodrug Systemic Circulation cluster_cell Cellular Environment cluster_hypoxia Hypoxia (e.g., Tumor) cluster_normoxia Normoxia (e.g., Bone Marrow) PR104 PR-104 (Pre-prodrug) PR104A This compound PR104->PR104A Phosphatases SN35141 SN35141 (Pre-prodrug) SN29176 SN29176 SN35141->SN29176 Phosphatases PR104A_in This compound SN29176_in SN29176 POR_hypoxia POR & other 1e- reductases PR104A_in->POR_hypoxia 1e- reduction AKR1C3 AKR1C3 PR104A_in->AKR1C3 2e- reduction SN29176_in->POR_hypoxia 1e- reduction SN29176_in->AKR1C3 Resistant PR104_metabolites PR-104H / PR-104M (Cytotoxic Metabolites) POR_hypoxia->PR104_metabolites SN29176_metabolites SN29176 Metabolites (Cytotoxic) POR_hypoxia->SN29176_metabolites DNA_damage DNA Cross-linking & Cell Death PR104_metabolites->DNA_damage SN29176_metabolites->DNA_damage PR104_metabolites_normoxia PR-104H / PR-104M (Cytotoxic Metabolites) AKR1C3->PR104_metabolites_normoxia No_activation No Significant Activation AKR1C3->No_activation PR104_metabolites_normoxia->DNA_damage

Fig. 1: Comparative Activation Pathways of this compound and SN29176.

Quantitative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound and SN29176.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) was determined for various cancer cell lines under both aerobic (normoxic) and anoxic (hypoxic) conditions. The Hypoxia Cytotoxicity Ratio (HCR) is calculated as the ratio of the aerobic IC50 to the anoxic IC50, with a higher HCR indicating greater hypoxia selectivity.

Cell LineAKR1C3 StatusThis compound Aerobic IC50 (µM)This compound Anoxic IC50 (µM)This compound HCRSN29176 Aerobic IC50 (µM)SN29176 Anoxic IC50 (µM)SN29176 HCR
SiHaPositive1.80.1810140.528
H460Positive0.510.0774.80.224
HCT116Negative1.80.05362.20.122
HCT116-PORNegative1.60.0053192.90.02145

Data compiled from Guise et al., Pharmaceuticals (Basel), 2021.

In Vivo Antitumor Efficacy

The antitumor activity of the phosphate pre-prodrugs, PR-104 and SN35141 (the pre-prodrug of SN29176), was evaluated in human tumor xenograft models. Efficacy is presented as log cell kill.

Xenograft ModelTreatmentDose (µmol/kg)Log Cell Kill
SiHaPR-104 + 10 Gy Radiation138 - 3802.5 - 3.7
SiHaSN35141 + 10 Gy Radiation1330>4.0
HCT116 WTPR-1043800.43
HCT116 WTSN3514113300.23

Data compiled from Guise et al., Pharmaceuticals (Basel), 2021.

Experimental Protocols

In Vitro Anti-proliferative Assay
  • Cell Lines and Culture: Human cancer cell lines (e.g., SiHa, H460, HCT116) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Exposure: Cells were seeded in 96-well plates. After allowing for attachment, they were exposed to a range of concentrations of this compound or SN29176 for 4 hours under either aerobic (21% O2) or anoxic (<0.1% O2) conditions. Anoxia was achieved using a hypoxic workstation.

  • Growth and Analysis: Following drug exposure, the cells were washed and incubated in fresh medium for 5 days. Cell viability was assessed using a suitable assay, such as the sulforhodamine B (SRB) assay. IC50 values were calculated as the drug concentration required to inhibit cell growth by 50% compared to untreated controls.

cluster_exposure Drug Exposure (4 hours) start Seed cells in 96-well plates allow_adhesion Allow cells to adhere start->allow_adhesion aerobic Aerobic Conditions (21% O2) allow_adhesion->aerobic anoxic Anoxic Conditions (<0.1% O2) allow_adhesion->anoxic prepare_drugs Prepare serial dilutions of this compound & SN29176 wash Wash cells to remove drug aerobic->wash anoxic->wash regrowth Incubate in fresh medium for 5 days wash->regrowth srb_assay Perform SRB assay to assess cell viability regrowth->srb_assay calculate_ic50 Calculate IC50 values srb_assay->calculate_ic50

Fig. 2: Workflow for In Vitro Anti-proliferative Assay.
γH2AX Assay for DNA Damage

  • Cell Treatment: Cells were treated with this compound or SN29176 at concentrations corresponding to their anoxic IC50 values under anoxic conditions.

  • Fixation and Permeabilization: After treatment, cells were harvested, fixed (e.g., with 70% ethanol), and permeabilized (e.g., with 0.25% Triton X-100) to allow antibody access to the nucleus.

  • Immunostaining: Cells were incubated with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks. This was followed by incubation with a fluorescently-labeled secondary antibody.

  • Flow Cytometry: The fluorescence intensity of individual cells was measured using a flow cytometer. An increase in fluorescence indicates a higher level of γH2AX and thus, more extensive DNA damage.

In Vivo Xenograft Studies
  • Tumor Implantation: Human tumor cells (e.g., SiHa, HCT116) were subcutaneously implanted into immunocompromised mice.

  • Treatment: Once tumors reached a specified size, mice were treated with the phosphate pre-prodrugs (PR-104 or SN35141) via intraperitoneal injection, either as a monotherapy or in combination with radiation.

  • Tumor Excision and Clonogenic Assay: At a set time point after treatment (e.g., 24 hours), tumors were excised, disaggregated into single-cell suspensions, and plated for a clonogenic survival assay to determine the number of viable tumor cells.

  • Analysis: The log cell kill was calculated by comparing the number of surviving clonogens in treated tumors to that in untreated control tumors.

Conclusion

The development of SN29176 represents a significant advancement in the design of hypoxia-activated prodrugs. By engineering resistance to AKR1C3-mediated aerobic activation, SN29176 addresses the primary mechanism of off-target toxicity associated with its parent compound, this compound. Experimental data demonstrates that SN29176 retains potent, hypoxia-selective anticancer activity, comparable to or exceeding that of this compound in relevant preclinical models, particularly when combined with radiation. This improved therapeutic window suggests that SN29176 and its pre-prodrug SN35141 hold promise for further clinical development as a targeted therapy for solid tumors characterized by hypoxia.

References

Safety Operating Guide

Personal protective equipment for handling PR-104A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PR-104A. It offers procedural, step-by-step guidance to ensure the safe operational use and disposal of this cytotoxic agent.

This compound is the active metabolite of the prodrug PR-104 and functions as a hypoxia-selective DNA cross-linking agent and cytotoxin.[1] Due to its hazardous nature, strict adherence to safety protocols is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound. This is based on general guidelines for handling cytotoxic compounds.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-tested nitrile gloves.Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. Should be made of a low-permeability fabric.Protects skin and personal clothing from contamination by splashes or aerosols.
Eye and Face Protection Chemical splash goggles and a face shield, or a full-face respirator.Protects eyes and face from splashes of the chemical. A face shield offers a broader area of protection.
Respiratory Protection An N95 or higher-level respirator should be used when handling the powder form of the drug or when there is a risk of aerosolization. Fit-testing is required.[2]Prevents inhalation of the cytotoxic compound, which can be a significant route of exposure.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the spread of contamination outside of the designated handling area.

Operational Plan: Handling and Storage

Receiving and Unpacking:

  • Inspect incoming packages for any signs of damage or leakage.

  • Wear all required PPE during unpacking.

  • Unpack in a designated area, preferably within a chemical fume hood or biological safety cabinet.

Preparation and Handling:

  • All manipulations of this compound, including weighing, reconstitution, and dilution, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation.

  • Use disposable, plastic-backed absorbent pads to cover the work surface.

  • Employ Luer-Lok syringes and needles to prevent accidental disconnection and spraying.

  • Avoid pressurizing vials; use vented needles or other appropriate devices.

Storage:

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.

  • The recommended storage temperature is typically 4°C for the solid form. For solutions in solvent, storage at -20°C or -80°C is often recommended for longer-term stability.[3] Always refer to the manufacturer's specific storage instructions.

  • Keep away from direct sunlight and sources of ignition.[3]

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

Waste Segregation and Collection:

  • Sharps: Needles, syringes, and any other sharp objects contaminated with this compound should be placed in a designated, puncture-resistant, and leak-proof sharps container labeled as "Cytotoxic Waste."

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials should be placed in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container. This container is often a yellow bag or bin.

  • Liquid Waste: Unused solutions of this compound and contaminated liquids should be collected in a sealed, leak-proof, and shatter-resistant container labeled as "Cytotoxic Liquid Waste." Do not dispose of this waste down the drain.

Final Disposal:

  • All cytotoxic waste must be handled and disposed of by a licensed hazardous waste management company.

  • Follow all local, state, and federal regulations for the disposal of cytotoxic waste.

Spill Management

In the event of a this compound spill, immediate and appropriate action is critical to contain the contamination and protect personnel.

Small Spills (less than 5 mL or 5 g): [2]

  • Alert others: Inform personnel in the immediate area of the spill.

  • Don PPE: Put on a full set of the prescribed PPE.

  • Containment: Cover the spill with absorbent pads from a cytotoxic spill kit. If it is a powder, gently cover it with a damp absorbent pad to avoid making it airborne.

  • Cleanup: Working from the outside in, carefully clean up the absorbed spill using scoops or other tools from the spill kit and place the waste into the cytotoxic waste container.

  • Decontamination: Clean the spill area three times with a detergent solution, followed by a rinse with clean water.

  • Dispose: All cleanup materials must be disposed of as cytotoxic waste.

  • Report: Document the spill and the cleanup procedure according to your institution's policies.

Large Spills (more than 5 mL or 5 g):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Secure the area to prevent entry. Post warning signs.

  • Report: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Cleanup: Only trained and equipped personnel should handle large spills.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line.

1. Cell Culture:

  • Culture a human cancer cell line (e.g., H460 non-small cell lung cancer cells) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Harvest cells using trypsin and perform a cell count.
  • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

3. Drug Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • On the day of treatment, prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
  • Remove the old medium from the 96-well plates and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug).

4. Incubation:

  • For hypoxic conditions, place the plates in a hypoxic chamber with a gas mixture of 5% CO₂, 95% N₂, and low O₂ (e.g., <0.1%).
  • For normoxic conditions, return the plates to the standard incubator.
  • Incubate the cells for a specified period (e.g., 4 hours).

5. Viability Assay:

  • After the incubation period, remove the drug-containing medium and wash the cells with phosphate-buffered saline (PBS).
  • Add fresh medium and incubate for a further 72 hours to allow for cell proliferation.
  • Assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
  • Measure the absorbance or fluorescence using a plate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
  • Plot the viability data against the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a logical workflow for its safe handling.

PR104A_Mechanism_of_Action This compound Mechanism of Action cluster_systemic Systemic Circulation cluster_cell Tumor Cell cluster_hypoxic Hypoxic Conditions cluster_normoxic Normoxic Conditions PR-104 PR-104 This compound This compound PR-104->this compound Phosphatases PR-104A_in This compound This compound->PR-104A_in Enters Cell One_electron_reductases One-electron reductases (e.g., POR) PR-104A_in->One_electron_reductases AKR1C3 Aldo-Keto Reductase 1C3 (AKR1C3) PR-104A_in->AKR1C3 PR-104H_M_hypoxic PR-104H / PR-104M (Active Metabolites) One_electron_reductases->PR-104H_M_hypoxic DNA_Crosslinking DNA Cross-linking PR-104H_M_hypoxic->DNA_Crosslinking PR-104H_M_normoxic PR-104H / PR-104M (Active Metabolites) AKR1C3->PR-104H_M_normoxic PR-104H_M_normoxic->DNA_Crosslinking Cell_Death Cell Death / Apoptosis DNA_Crosslinking->Cell_Death Safe_Handling_Workflow Safe Handling Workflow for this compound Start Start Receiving Receiving & Unpacking Start->Receiving Storage Secure Storage Receiving->Storage Preparation Preparation in BSC/ Fume Hood Storage->Preparation Handling Experimental Use Preparation->Handling Waste_Segregation Waste Segregation Handling->Waste_Segregation Spill Spill? Handling->Spill Disposal Hazardous Waste Disposal Waste_Segregation->Disposal End End Disposal->End Spill->Waste_Segregation No Spill_Cleanup Spill Cleanup Procedure Spill->Spill_Cleanup Yes Spill_Cleanup->Waste_Segregation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PR-104A
Reactant of Route 2
Reactant of Route 2
PR-104A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。